GSK-1004723
Beschreibung
GSK-1004723 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source
Eigenschaften
CAS-Nummer |
955359-72-5 |
|---|---|
Molekularformel |
C39H49ClN4O2 |
Molekulargewicht |
641.3 g/mol |
IUPAC-Name |
2-[[(2R)-1-[4-[4-[3-(azepan-1-yl)propoxy]phenyl]butyl]pyrrolidin-2-yl]methyl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C39H49ClN4O2/c40-33-19-15-32(16-20-33)29-38-36-13-3-4-14-37(36)39(45)44(41-38)30-34-12-9-27-43(34)26-8-5-11-31-17-21-35(22-18-31)46-28-10-25-42-23-6-1-2-7-24-42/h3-4,13-22,34H,1-2,5-12,23-30H2/t34-/m1/s1 |
InChI-Schlüssel |
YANGEESWIGIKOP-UUWRZZSWSA-N |
Isomerische SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
Kanonische SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCCC3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
955359-72-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK 1004723 GSK-1004723 GSK1004723 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
GSK-1004723 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of GSK-1004723
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule developed as a potent and selective dual antagonist for the histamine (B1213489) H1 and H3 receptors.[1][2][3] It was investigated primarily as a potential therapy for allergic rhinitis, designed for intranasal administration.[4][5] The rationale behind its development was that combined blockade of H1 and H3 receptors could offer enhanced symptom relief, particularly for nasal congestion, compared to H1 antagonism alone.[5] This guide provides a detailed examination of its mechanism of action, supported by pharmacological data and experimental methodologies.
Core Mechanism of Action: Dual Histamine Receptor Antagonism
The primary mechanism of action of this compound is its function as a competitive and high-affinity antagonist at both human histamine H1 and H3 receptors.[1][3] It binds to these receptors, preventing the binding of endogenous histamine and thereby blocking the downstream signaling cascades initiated by histamine.
-
H1 Receptor Antagonism: By blocking the H1 receptor, this compound inhibits histamine-induced increases in intracellular calcium.[1][3] This action is responsible for mitigating the classic symptoms of allergic reactions, such as increased vascular permeability, smooth muscle contraction (e.g., in the bronchi), and sensory nerve stimulation.
-
H3 Receptor Antagonism: The histamine H3 receptor primarily functions as a presynaptic autoreceptor in the central nervous system (CNS) and periphery, inhibiting the release of histamine and other neurotransmitters.[1] By antagonizing the H3 receptor, this compound blocks the histamine-induced inhibition of adenylyl cyclase, which is observed as an attenuation of increases in GTPγS binding in experimental settings.[1][3]
Pharmacological studies have demonstrated that this compound exhibits no agonist activity at either the H1 or H3 receptor, meaning it does not activate the receptors in the absence of histamine.[1] Furthermore, it displays slow dissociation from both receptors, which contributes to a long duration of action.[1][3]
Signaling Pathways
This compound exerts its effects by interrupting the canonical signaling pathways associated with the H1 and H3 receptors.
H1 Receptor Signaling Pathway Blockade
The H1 receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins. Histamine binding typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores. This compound competitively blocks histamine from binding, thus preventing this entire cascade.
H3 Receptor Signaling Pathway Blockade
The H3 receptor couples to the Gi/o family of G proteins. Its activation by histamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to its role as an inhibitory autoreceptor. This compound prevents histamine from binding to the H3 receptor, thereby removing this inhibitory signal.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. The efficacy and tolerability of two novel H(1)/H(3) receptor antagonists in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-1004723: A Technical Guide to a Novel Dual Histamine H1/H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK-1004723, a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors. This document consolidates key pharmacological data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to serve as a comprehensive resource for the scientific community. This compound has been investigated as a potential therapeutic agent for conditions such as allergic rhinitis[1][2][3][4].
Core Pharmacological Profile
This compound is a novel compound that exhibits high affinity and competitive antagonism at both the human histamine H1 and H3 receptors. Its dual action offers a unique therapeutic approach by simultaneously blocking the pro-inflammatory effects mediated by H1 receptors and modulating neurotransmitter release through H3 receptor antagonism.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: Binding Affinity of this compound at Human Histamine Receptors [1][2][5]
| Receptor | Parameter | Value |
| Histamine H1 | pKi | 10.2 |
| Histamine H3 | pKi | 10.6 |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
Table 2: Dissociation Kinetics of this compound [1][2][5]
| Receptor | Parameter | Value (hours) |
| Histamine H1 | t½ | 1.2 |
| Histamine H3 | t½ | 1.5 |
t½ represents the half-life of the drug-receptor complex, indicating the time taken for 50% of the compound to dissociate from the receptor. The slow dissociation of this compound from both receptors is consistent with its long duration of action.
Table 3: Selectivity Profile of this compound [1]
| Receptor | Selectivity Fold (vs. H1/H3) |
| Histamine H2 | > 15,000 |
| Histamine H4 | > 15,000 |
This high selectivity indicates that this compound is unlikely to produce off-target effects mediated by H2 or H4 receptors.
Signaling Pathways and Mechanism of Action
This compound acts as an antagonist at two distinct G-protein coupled receptors (GPCRs) that mediate the effects of histamine. The diagrams below illustrate the signaling pathways of the H1 and H3 receptors and the inhibitory action of this compound.
Histamine H1 Receptor Signaling Pathway and Antagonism by this compound.
Histamine H3 Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols
The characterization of this compound involved several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of this compound for the H1 and H3 receptors.
Objective: To quantify the affinity of this compound for human H1 and H3 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing either the human H1 or H3 receptor.
-
Radioligands: [³H]-mepyramine for H1 receptor binding and [³H]-GSK189254 for H3 receptor binding.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known H1 or H3 receptor antagonist (e.g., mepyramine for H1, clobenpropit (B1669187) for H3).
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for 5 hours at 37°C.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays were conducted to assess the antagonist activity of this compound at the H1 and H3 receptors.
1. Intracellular Calcium Mobilization Assay (H1 Receptor)
Objective: To measure the ability of this compound to inhibit histamine-induced increases in intracellular calcium in cells expressing the H1 receptor.
Materials:
-
Cell Line: CHO-K1 cells over-expressing the human H1 receptor.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Tyrode's buffer or Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence microplate reader.
Protocol:
-
Cell Plating: Seed the CHO-H1 cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the concentration-dependent inhibition of the histamine response by this compound and calculate the IC50 value.
2. GTPγS Binding Assay (H3 Receptor)
Objective: To measure the ability of this compound to antagonize histamine-induced GTPγS binding to membranes containing the H3 receptor.
Materials:
-
Membrane Preparations: Membranes from CHO-K1 cells over-expressing the human H3 receptor.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound and a fixed concentration of histamine.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture for 30-60 minutes at 30°C.
-
Filtration: Terminate the reaction by rapid vacuum filtration.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent antagonism of histamine-stimulated [³⁵S]GTPγS binding by this compound.
Workflows for H1 and H3 Receptor Functional Assays.
Conclusion
This compound is a highly potent and selective dual H1/H3 receptor antagonist with a long duration of action, as demonstrated by its slow dissociation from both receptors[1][2][5]. The comprehensive in vitro characterization detailed in this guide provides a strong foundation for its potential therapeutic applications, particularly in the treatment of allergic rhinitis[1][2]. The dual mechanism of action, combining the well-established anti-inflammatory effects of H1 antagonism with the neuromodulatory effects of H3 antagonism, represents an innovative approach in the field. This technical guide serves as a valuable resource for researchers and scientists in the fields of pharmacology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Histamine Receptor Binding Affinity of GSK-1004723
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histamine (B1213489) receptor binding affinity of GSK-1004723, a potent and long-acting dual antagonist of the histamine H1 and H3 receptors. This document consolidates key binding affinity data, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Core Data Presentation: Binding Affinity of this compound
This compound exhibits high affinity and competitive binding for the human histamine H1 and H3 receptors, with a significantly lower affinity for the H2 and H4 receptor subtypes. This profile establishes this compound as a selective dual H1/H3 receptor antagonist.[1][2] The quantitative binding affinities are summarized in the table below.
| Receptor Subtype | Parameter | Value | Species | Source |
| Histamine H1 | pKi | 10.2 | Human (recombinant) | [1][2] |
| Histamine H3 | pKi | 10.6 | Human (recombinant) | [1][2] |
| Histamine H2 | Selectivity | >15,000-fold vs. H1/H3 | Human (recombinant) | [2] |
| Histamine H4 | Selectivity | >15,000-fold vs. H1/H3 | Human (recombinant) | [2] |
Table 1: Summary of this compound Histamine Receptor Binding Affinities.
In addition to its high affinity, this compound demonstrates slow dissociation from both the H1 and H3 receptors, with a half-life (t1/2) of 1.2 hours and 1.5 hours, respectively.[1][2]
Experimental Protocols
The binding affinity of this compound for histamine receptors was primarily determined using radioligand binding assays. Below are detailed methodologies representative of those used in the characterization of this compound.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is adapted from standard methodologies for H1 receptor binding assays.
1. Materials:
-
Membrane Preparation: HEK293T cell homogenates transiently expressing the human H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
2. Procedure:
-
Incubation: In a 96-well plate, combine the H1 receptor-expressing cell membrane homogenate, [³H]-mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of mianserin.
-
Equilibration: Incubate the plates for 4 hours at 25°C with gentle agitation to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound from the competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is based on established methods for H3 receptor binding assays.
1. Materials:
-
Membrane Preparation: Membranes from HEK293T cells transiently expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).
-
Non-specific Binding Control: Clobenpropit (B1669187) (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
2. Procedure:
-
Incubation: In a 96-well plate, incubate the H3 receptor-expressing cell membranes with [³H]-NAMH (e.g., 2 nM) and a range of this compound concentrations. A parallel set of incubations containing a high concentration of clobenpropit is used to define non-specific binding.
-
Equilibration: Incubate the mixture for 2 hours at 25°C with continuous shaking.
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Radioactivity Measurement: Quantify the bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 of this compound and subsequently determine the Ki value using the Cheng-Prusoff equation as described for the H1 receptor assay.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the histamine H1 and H3 receptors. This compound, as an antagonist, blocks these pathways upon binding to the respective receptors.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.
Caption: Radioligand Binding Assay Workflow.
References
GSK-1004723: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK-1004723 is a novel and potent dual-acting antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] Developed for the potential treatment of allergic rhinitis, it exhibits high-affinity binding to both receptors and a long duration of action. This document provides a detailed overview of the pharmacological properties of this compound, including its binding affinity, functional activity, selectivity, and in vivo efficacy. The experimental protocols for the key studies are detailed, and the relevant signaling pathways and experimental workflows are visualized to provide a comprehensive technical guide for researchers, scientists, and drug development professionals.
Introduction
Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, and nasal congestion. Histamine is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four G-protein coupled receptor subtypes (H1, H2, H3, and H4). The histamine H1 receptor is a well-established target for antihistamines, which alleviate many of the acute symptoms of allergic rhinitis. The histamine H3 receptor functions primarily as a presynaptic autoreceptor in the central and peripheral nervous systems, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor has been proposed to have beneficial effects on nasal congestion.
This compound is a phthalazinone-class compound that acts as a potent antagonist at both the H1 and H3 receptors.[3] This dual antagonism represents a potential novel therapeutic approach for allergic rhinitis, addressing a broader range of symptoms than H1 antagonism alone.[2][4]
Chemical Properties
| Property | Value |
| Chemical Name | (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one[4] |
| Molecular Formula | C39H49ClN4O2[1][2] |
| Molecular Weight | 641.29 g/mol [1] |
| CAS Number | 955359-72-5[1][2] |
In Vitro Pharmacology
Receptor Binding Affinity
This compound demonstrates high-affinity, competitive binding to human recombinant H1 and H3 receptors.[1]
| Receptor | Radioligand | pKi | Ki (nM) |
| Human H1 | [3H]-Mepyramine | 10.2[1][2] | 0.063 |
| Human H3 | [3H]-GSK189254 | 10.6[1][2] | 0.025 |
pKi is the negative logarithm of the inhibition constant (Ki). Data from Slack et al., 2011.
Receptor Selectivity
This compound is highly selective for H1 and H3 receptors over the H2 and H4 receptor subtypes.[1]
| Receptor | Assay | pIC50 / pKi | Selectivity Fold (vs. H1) | Selectivity Fold (vs. H3) |
| Human H2 | Histamine-evoked cAMP production | < 5 | > 15,000 | > 15,000 |
| Human H4 | [3H]-Histamine binding | < 5 | > 15,000 | > 15,000 |
Data from Slack et al., 2011.
Functional Activity
This compound acts as a potent antagonist at both H1 and H3 receptors, inhibiting their respective signaling pathways.
| Receptor | Assay | pA2 / pIC50 |
| Human H1 | Histamine-induced intracellular Ca2+ mobilization | 10.1 |
| Human H3 | Histamine-induced [35S]GTPγS binding | 8.29[1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. Data from Slack et al., 2011.
Dissociation Kinetics
This compound exhibits slow dissociation from both H1 and H3 receptors, contributing to its long duration of action.[1][2]
| Receptor | Half-life of Dissociation (t1/2) |
| Human H1 | 1.2 hours[1][2] |
| Human H3 | 1.5 hours[1][2] |
Data from Slack et al., 2011.
In Vivo Pharmacology
In a guinea pig model of allergic rhinitis, intranasally administered this compound demonstrated a long-lasting antagonism of histamine-induced nasal congestion.[2] Doses of 0.1 and 1 mg·mL-1 antagonized the response for up to 72 hours.[2]
Signaling Pathways
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Histamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK-1004723 in Histamine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1004723 is a novel small molecule that has been investigated for its potential therapeutic applications, particularly in the context of allergic rhinitis.[1][2] This technical guide provides an in-depth overview of the pharmacological characteristics of this compound, focusing on its mechanism of action within the histamine (B1213489) signaling cascade. The information presented herein is a synthesis of preclinical data, including binding affinities, functional cellular responses, and in vivo effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Dual Antagonism of Histamine H1 and H3 Receptors
This compound functions as a potent and selective antagonist of both the histamine H1 (H₁) and histamine H3 (H₃) receptors.[1] This dual antagonism is a key feature of its pharmacological profile, suggesting a multi-faceted approach to modulating the effects of histamine. The compound exhibits high affinity for both human recombinant H₁ and H₃ receptors, with a notable slow dissociation from these targets.[1] This prolonged receptor occupancy contributes to its long duration of action.[1]
Quantitative Pharmacological Data
The preclinical characterization of this compound has yielded specific quantitative data that delinates its potency and selectivity. These findings are summarized in the tables below.
| Parameter | Receptor | Value | Species | Reference |
| pKi | Histamine H₁ | 10.2 | Human | [1] |
| Histamine H₃ | 10.6 | Human | [1] | |
| Dissociation Half-Life (t½) | Histamine H₁ | 1.2 hours | Human | [1] |
| Histamine H₃ | 1.5 hours | Human | [1] |
Table 1: In Vitro Receptor Binding Affinity and Dissociation Kinetics of this compound.
| Receptor | Assay Type | Fold Selectivity vs. H₁ | Fold Selectivity vs. H₃ | Reference |
| Histamine H₂ | cAMP Production | >15,000 | >15,000 | [1] |
| Histamine H₄ | [³H]-Histamine Binding | >15,000 | >15,000 | [1] |
Table 2: Selectivity Profile of this compound for Histamine Receptor Subtypes.
Histamine Signaling Pathways and the Action of this compound
Histamine exerts its physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. This compound specifically targets the H₁ and H₃ receptors, thereby inhibiting their respective downstream signaling pathways.
Histamine H₁ Receptor Signaling
The histamine H₁ receptor primarily couples to Gq/11 G-proteins. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to the pro-inflammatory and allergic responses mediated by histamine, such as smooth muscle contraction and increased vascular permeability. This compound, as a competitive antagonist, blocks the binding of histamine to the H₁ receptor, thereby preventing the initiation of this signaling cascade.[1]
Histamine H₃ Receptor Signaling
The histamine H₃ receptor is predominantly expressed in the central nervous system and couples to Gi/o G-proteins. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The H₃ receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons to modulate the release of various neurotransmitters. By antagonizing the H₃ receptor, this compound blocks this negative feedback loop, which can lead to an increase in the release of histamine and other neurotransmitters.
Experimental Protocols
The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments.[1] The methodologies for the key assays are detailed below, based on the procedures described by Slack et al. (2011).
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human H₁ and H₃ receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant H₁ receptor (CHO-H₁) or the human recombinant H₃ receptor (CHO-H₃).
-
H₁ Receptor Assay:
-
CHO-H₁ membranes were incubated with the radioligand [³H]-mepyramine.
-
Competition binding experiments were performed by incubating the membranes and radioligand with a range of concentrations of unlabeled this compound.
-
Incubation was carried out for 5 hours at 37°C.
-
Non-specific binding was determined in the presence of 10 µmol·L⁻¹ azelastine.
-
-
H₃ Receptor Assay:
-
CHO-H₃ membranes were incubated with the radioligand [³H]-GSK189254.
-
Competition binding experiments were performed similarly with varying concentrations of this compound.
-
Incubation was carried out for 5 hours at 37°C.
-
-
Data Analysis: The amount of radioligand bound to the receptors was measured by liquid scintillation spectroscopy after filtration. IC₅₀ values were determined and converted to Ki values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (H₁ Functional Antagonism)
Objective: To assess the functional antagonist activity of this compound at the H₁ receptor.
Methodology:
-
Cell Culture: CHO-H₁ cells were seeded in 96-well plates.
-
Antagonist Incubation: Cells were incubated with varying concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Histamine Stimulation: Histamine was added to the wells to stimulate the H₁ receptors.
-
Measurement: The resulting increase in intracellular calcium was measured.
-
Washout Experiment: To assess the duration of action, after the initial incubation with this compound, the cells were washed to remove the compound, and the response to histamine was measured at various time points post-washout.
GTPγS Binding Assay (H₃ Functional Antagonism)
Objective: To evaluate the functional antagonist activity of this compound at the H₃ receptor.
Methodology:
-
Membrane Preparation: CHO-H₃ cell membranes were used.
-
Assay Conditions: Membranes were incubated with varying concentrations of this compound.
-
Stimulation: The H₃ receptor agonist histamine was added to stimulate GTPγS binding.
-
Measurement: The amount of [³⁵S]GTPγS binding to the G-proteins was quantified.
-
Data Analysis: The ability of this compound to inhibit the histamine-induced increase in [³⁵S]GTPγS binding was determined.
In Vivo Efficacy
The in vitro findings were further substantiated by in vivo studies. In a guinea pig model of nasal congestion, intranasally administered this compound demonstrated a long-lasting antagonism of histamine-induced responses, with effects lasting up to 72 hours.[1] This prolonged in vivo activity is consistent with the slow dissociation kinetics observed in the in vitro binding assays.[1]
Conclusion
This compound is a potent dual antagonist of the histamine H₁ and H₃ receptors, characterized by high affinity and slow dissociation kinetics, which contribute to its long duration of action. Its mechanism of action involves the simultaneous blockade of H₁-mediated pro-inflammatory signaling and H₃-mediated feedback inhibition of histamine release. The preclinical data strongly supported its investigation as a novel therapeutic agent for conditions such as allergic rhinitis.[1][2] This technical guide provides a foundational understanding of the pharmacology of this compound for scientists and researchers engaged in the development of novel antihistaminic therapies.
References
A Technical Guide to GSK-1004723 for the Investigation of Allergic Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by an IgE-mediated response to allergens. The condition significantly impacts the quality of life for a large segment of the population. Histamine (B1213489) is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four receptor subtypes. The histamine H1 receptor is a well-established target for allergic rhinitis therapies, while the histamine H3 receptor has emerged as a potential complementary target, particularly for addressing nasal congestion. GSK-1004723 is a potent and selective dual antagonist of the histamine H1 and H3 receptors, developed for intranasal administration to treat allergic rhinitis. This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, and detailing relevant experimental protocols for its study in allergic rhinitis models.
Mechanism of Action: Dual Histamine H1 and H3 Receptor Antagonism
This compound exerts its pharmacological effects by competitively and potently blocking the binding of histamine to both H1 and H3 receptors.[1][2] The antagonism of the H1 receptor is the established mechanism for alleviating symptoms like sneezing, itching, and rhinorrhea. The blockade of the H3 receptor, which functions as a presynaptic autoreceptor and heteroreceptor, is thought to offer an additional benefit in reducing nasal congestion by modulating neurotransmitter release in the nasal mucosa.[1][2]
Signaling Pathways
The following diagram illustrates the signaling pathways of the H1 and H3 histamine receptors and the points of intervention by this compound.
Caption: Signaling pathways of H1 and H3 receptors in allergic rhinitis.
Quantitative Data Summary
Preclinical In Vitro Pharmacology
The following table summarizes the in vitro binding affinity and dissociation kinetics of this compound for human recombinant H1 and H3 receptors.
| Parameter | Histamine H1 Receptor | Histamine H3 Receptor | Reference |
| Binding Affinity (pKi) | 10.2 | 10.6 | [1][2] |
| Dissociation Half-life (t1/2) | 1.2 hours | 1.5 hours | [1][2] |
Preclinical In Vivo Efficacy in a Guinea Pig Model
Intranasal administration of this compound was evaluated in a conscious guinea pig model of histamine-induced nasal congestion.
| Dose (Intranasal) | Effect | Duration of Action | Reference |
| 0.1 mg/mL | Antagonism of histamine-induced response | Up to 72 hours | [1][2] |
| 1 mg/mL | Antagonism of histamine-induced response | Up to 72 hours | [1][2] |
Phase II Clinical Trial Results (NCT00972504)
A randomized, double-blind, placebo-controlled, 4-period crossover study assessed the efficacy and safety of repeat intranasal doses of this compound in subjects with seasonal allergic rhinitis within an allergen challenge chamber.
| Treatment Arm | Key Findings | Reference |
| This compound (1000 µg, intranasal solution, 3-day repeat dosing) | Statistically significant attenuation of total nasal symptom score (TNSS) and nasal blockage compared to placebo. | |
| Efficacy was less than that observed with cetirizine (B192768) (10 mg, oral) and an oral H1/H3 antagonist (GSK835726). | ||
| Caused initial nasal discomfort. | ||
| Cetirizine (10 mg, oral) | Clinically significant attenuation of allergic rhinitis symptoms. | |
| Placebo | - |
Note: Single-dose intranasal suspensions of this compound (220 µg and 1,100 µg) did not demonstrate clinically significant attenuation of symptoms in a separate study.
Experimental Protocols
In Vitro Radioligand Binding Assays
Caption: General workflow for radioligand binding assays.
Histamine H1 Receptor Binding Assay (using [³H]-mepyramine)
-
Membrane Preparation:
-
Utilize cell membranes from CHO or HEK293 cells recombinantly expressing the human histamine H1 receptor.
-
Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, [³H]-mepyramine (a radiolabeled H1 antagonist), and varying concentrations of this compound or a reference compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled H1 antagonist (e.g., mianserin).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H3 Receptor Functional Assay (GTPγS Binding Assay)
-
Membrane Preparation:
-
Prepare cell membranes from cells recombinantly expressing the human histamine H3 receptor, as described for the H1 receptor assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of GDP.
-
Incubate at 30°C for a short period (e.g., 15-20 minutes).
-
Initiate the reaction by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubate at 30°C for a defined time (e.g., 30-60 minutes).
-
To determine non-specific binding, include wells with a high concentration of unlabeled GTPγS.
-
-
Separation and Detection:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
As an antagonist, this compound will inhibit the binding of [³⁵S]GTPγS stimulated by a histamine H3 receptor agonist.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Guinea Pig Model of Allergic Rhinitis
Caption: Workflow for the guinea pig model of allergic rhinitis.
-
Animal Model:
-
Use male Dunkin-Hartley guinea pigs.
-
-
Sensitization:
-
Sensitize the guinea pigs to an allergen, typically ovalbumin. This can be achieved through intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide, or through intranasal administration of ovalbumin.
-
-
Drug Administration:
-
Administer this compound intranasally at the desired concentrations (e.g., 0.1 and 1 mg/mL).
-
Include a vehicle control group.
-
-
Histamine Challenge and Measurement of Nasal Congestion:
-
At a specified time after drug administration, challenge the conscious guinea pigs with an intranasal administration of histamine.
-
Immediately place the animal in a whole-body plethysmograph.
-
Record changes in the enhanced pause (PenH), which serves as a surrogate marker for nasal congestion and respiratory obstruction. An increase in PenH indicates increased nasal congestion.
-
-
Data Analysis:
-
Compare the histamine-induced changes in PenH between the this compound-treated groups and the vehicle control group to determine the efficacy and duration of action of the compound.
-
Conclusion
This compound is a valuable research tool for investigating the role of dual H1 and H3 receptor antagonism in allergic rhinitis. Its preclinical profile demonstrates high potency and a long duration of action in a relevant animal model. While clinical studies have shown a statistically significant effect on nasal symptoms, the compound did not demonstrate superiority over existing treatments like oral cetirizine. Nevertheless, the data and methodologies associated with this compound provide a robust framework for researchers and drug development professionals exploring novel therapeutic strategies for allergic rhinitis. The detailed protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of similar compounds targeting the histaminergic system.
References
GSK-1004723: A Technical Guide on a Dual Histamine H1 and H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-1004723 is a novel, potent, and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors. Developed with a primary focus on the treatment of allergic rhinitis, its pharmacological profile is characterized by high-affinity binding to both receptors and a prolonged duration of action in preclinical models. This technical guide provides a comprehensive overview of the available in vitro and clinical data for this compound, with a particular focus on its mechanism of action and potential effects on the central nervous system (CNS). While clinical development targeted topical intranasal delivery to minimize systemic exposure, the dual antagonism of H1 and H3 receptors, the latter being predominantly expressed in the CNS, warrants a thorough understanding of its potential neurological implications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community.
Introduction
Histamine is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four distinct G protein-coupled receptors (GPCRs), H1 to H4. The histamine H1 receptor is a well-established target for the symptomatic relief of allergic conditions. The histamine H3 receptor, primarily located in the central nervous system but also present in the periphery, functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. The concept of a dual H1/H3 receptor antagonist was proposed as a novel therapeutic strategy for allergic rhinitis, with the aim of providing enhanced symptom relief, particularly for nasal congestion, compared to H1 antagonism alone. This compound emerged from a drug discovery program focused on developing such a dual-acting agent for topical intranasal administration.
In Vitro Pharmacology
Receptor Binding Affinity
This compound demonstrates high affinity for both human recombinant H1 and H3 receptors. Competition binding studies have quantified its binding potential, as summarized in the table below.
| Parameter | Histamine H1 Receptor | Histamine H3 Receptor | Reference |
| pKi | 10.2 | 10.6 | [1] |
pKi is the negative logarithm of the inhibitory constant (Ki).
Functional Antagonism
The functional antagonist activity of this compound has been characterized in various cellular and tissue-based assays.
| Assay | Receptor | Effect | Quantitative Data | Reference |
| Intracellular Ca2+ Mobilization | Human H1 | Antagonism of histamine-induced Ca2+ increase | - | [1] |
| [35S]GTPγS Binding | Human H3 | Antagonism of histamine-induced GTPγS binding | - | [1] |
| Supertused Human Bronchus | Native H1 | Reversal of histamine-induced contraction | Maintained antagonism 21h post-washout | [1] |
Receptor Dissociation and Duration of Action
A key feature of this compound is its slow dissociation from both H1 and H3 receptors, which translates to a long duration of action.
| Parameter | Histamine H1 Receptor | Histamine H3 Receptor | Reference |
| Dissociation Half-life (t1/2) | 1.2 hours | 1.5 hours | [1] |
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (pKi) of this compound for the human H1 and H3 receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant H1 or H3 receptor.
-
Radioligand: [3H]-mepyramine was used for H1 receptor binding and [3H]-GSK189254 for H3 receptor binding.
-
Competition Assay: Membranes were incubated with a fixed concentration of the respective radioligand and increasing concentrations of this compound.
-
Incubation: Incubations were carried out to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: Radioactivity of the filters was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of this compound at the human H1 receptor.
-
Methodology:
-
Cell Line: CHO cells expressing the human H1 receptor were used.
-
Calcium Indicator: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle.
-
Stimulation: Histamine was added to stimulate the H1 receptor and induce an increase in intracellular calcium.
-
Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, were measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of this compound to inhibit the histamine-induced calcium response was quantified.
-
[35S]GTPγS Binding Assay
-
Objective: To determine the functional antagonist activity of this compound at the human H3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing the human H3 receptor were used.
-
Assay Buffer: Membranes were incubated in a buffer containing GDP and [35S]GTPγS.
-
Treatment: Membranes were pre-incubated with varying concentrations of this compound or vehicle.
-
Stimulation: Histamine was added to activate the H3 receptor, promoting the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Detection: The amount of bound [35S]GTPγS was determined by scintillation counting after filtration.
-
Data Analysis: The inhibitory effect of this compound on histamine-stimulated [35S]GTPγS binding was calculated.
-
Signaling Pathways and Experimental Workflow
Caption: this compound antagonism of H1 receptor signaling.
Caption: this compound antagonism of H3 receptor signaling.
Caption: Workflow for in vitro characterization.
Central Nervous System Effects: A Theoretical Perspective
The development of this compound was intentionally focused on topical intranasal delivery to limit systemic absorption and potential CNS side effects. As a result, there is a notable absence of published preclinical or clinical data specifically investigating the CNS penetration, receptor occupancy in the brain, or behavioral effects of this compound.
However, the dual antagonism of H1 and H3 receptors has significant theoretical implications for CNS function, which are important to consider for any future research or development of systemically available dual H1/H3 antagonists.
-
Histamine H1 Receptors in the CNS: H1 receptors are widely distributed in the brain and are involved in regulating the sleep-wake cycle, arousal, and cognitive function. Antagonism of central H1 receptors is the primary mechanism of sedation for first-generation antihistamines.
-
Histamine H3 Receptors in the CNS: H3 receptors are predominantly located in the CNS, acting as presynaptic autoreceptors to inhibit histamine synthesis and release. They also function as heteroreceptors on non-histaminergic neurons to modulate the release of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Blockade of H3 receptors is expected to increase the release of these neurotransmitters, which has been proposed as a mechanism to enhance wakefulness, attention, and cognitive performance.
The net effect of a dual H1/H3 antagonist on the CNS would therefore be a complex interplay between the potentially sedating effects of H1 blockade and the potentially stimulating and pro-cognitive effects of H3 blockade. The ultimate clinical outcome would likely depend on the relative potency at each receptor, the degree of brain penetration, and the specific neurological context.
Clinical Studies
A clinical trial investigating the efficacy and tolerability of intranasally administered this compound in seasonal allergic rhinitis has been reported.[2][3] The study concluded that while the drug was well-tolerated, combined H1/H3 antagonism via this route of administration did not demonstrate a significant clinical advantage over H1 antagonism alone in reducing total nasal symptom scores or nasal blockage.[2][3]
Conclusion
This compound is a well-characterized dual histamine H1 and H3 receptor antagonist with high in vitro potency and a long duration of action. Its development was tailored for topical application to treat allergic rhinitis, with a clear strategy to minimize CNS effects. While clinical trials did not show superiority over existing treatments for this indication, the unique pharmacological profile of this compound provides a valuable tool for researchers studying the roles of histamine receptors in both peripheral and, theoretically, central disorders. Further investigation of systemically available dual H1/H3 antagonists may be warranted to explore their potential in neurological and psychiatric conditions, though careful consideration of the opposing effects of H1 and H3 receptor modulation in the CNS is crucial. This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development.
References
GSK-1004723: A Dual Histamine H1 and H3 Receptor Antagonist for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: GSK-1004723 is a potent and selective dual-acting antagonist of the histamine (B1213489) H1 and H3 receptors. While initially investigated for its potential in treating allergic rhinitis, its unique pharmacological profile presents a compelling case for its application in neuroscience research. The histamine system in the central nervous system (CNS) is a key regulator of numerous physiological processes, including the sleep-wake cycle, cognition, and mood. By simultaneously blocking the excitatory H1 receptors and the inhibitory presynaptic H3 autoreceptors, this compound offers a novel mechanism to modulate histaminergic neurotransmission in the brain. This guide provides a comprehensive overview of this compound, its pharmacological properties, detailed experimental protocols, and its potential applications in exploring the complexities of the CNS.
Core Pharmacology and Mechanism of Action
This compound exhibits high-affinity binding to both human H1 and H3 receptors, acting as a competitive antagonist. Its dual antagonism is significant because it can both block the direct effects of histamine on postsynaptic H1 receptors and enhance the release of histamine and other neurotransmitters by blocking the presynaptic inhibitory feedback mechanism mediated by H3 receptors. This leads to a complex and potentially powerful modulation of neuronal circuits.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Assay Type | Radioligand | pKi (mean ± SEM) |
| Histamine H1 | Human | Radioligand Binding | [³H]-pyrilamine | 10.2 ± 0.03 |
| Histamine H3 | Human | Radioligand Binding | [³H]-Nα-methylhistamine | 10.6 ± 0.04 |
Data sourced from Slack, R. J., et al. (2011).
Table 2: Receptor Selectivity of this compound
| Receptor | Species | Assay Type | Fold Selectivity (vs. H1) | Fold Selectivity (vs. H3) |
| Histamine H2 | Human | Functional (cAMP) | >10,000 | >10,000 |
| Histamine H4 | Human | Radioligand Binding | >1,000 | >1,000 |
| Adrenergic α1A | Human | Radioligand Binding | >100 | >100 |
| Adrenergic α2A | Human | Radioligand Binding | >100 | >100 |
| Dopamine D2 | Human | Radioligand Binding | >100 | >100 |
| Serotonin 5-HT2A | Human | Radioligand Binding | >100 | >100 |
| Muscarinic M1 | Human | Radioligand Binding | >100 | >100 |
Data sourced from Slack, R. J., et al. (2011).
Signaling Pathways
The dual antagonism of this compound impacts two distinct signaling cascades within the central nervous system.
Caption: H1 Receptor Signaling Pathway Antagonism by this compound.
Caption: H3 Receptor Signaling Pathway Antagonism by this compound.
Potential Applications in Neuroscience Research
The dual H1/H3 antagonism of this compound makes it a valuable tool for investigating a range of neurological and psychiatric processes.
-
Cognitive Enhancement: H3 receptor antagonists are known to enhance the release of histamine and other pro-cognitive neurotransmitters like acetylcholine (B1216132) and norepinephrine (B1679862) in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] By simultaneously blocking H1 receptors, which can sometimes mediate sedative effects, this compound may offer a more nuanced approach to studying cognitive function. It could be used in animal models of cognitive impairment to explore its potential to improve attention, learning, and memory.
-
Sleep-Wake Cycle Modulation: The histaminergic system is a cornerstone of arousal and wakefulness. H1 receptor antagonists are well-known for their sedative properties, while H3 receptor antagonists are wake-promoting. The combined action of this compound could lead to complex effects on the sleep-wake cycle. Researchers could use this compound to dissect the specific roles of H1 and H3 receptors in sleep architecture and to investigate potential therapeutic strategies for sleep disorders.
-
Psychiatric Disorders: Dysregulation of histaminergic signaling has been implicated in the pathophysiology of psychiatric conditions such as schizophrenia and depression. H3 receptor antagonists have been explored for their potential to alleviate cognitive deficits associated with schizophrenia. The dual-action of this compound could be leveraged in preclinical models of these disorders to investigate the therapeutic potential of modulating the histamine system.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on published literature.
In Vitro Radioligand Binding Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for histamine H1 and H3 receptors.
Caption: Workflow for Radioligand Binding Assay.
Materials:
-
HEK293 cells stably expressing human H1 or H3 receptors.
-
Radioligands: [³H]-pyrilamine (for H1) and [³H]-Nα-methylhistamine (for H3).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and a range of concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a known non-radiolabeled antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of specific binding (IC50) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
These assays measure the antagonist activity of this compound at H1 and H3 receptors.
H1 Receptor Functional Assay (Calcium Mobilization):
Caption: Workflow for H1 Receptor Functional Assay.
H3 Receptor Functional Assay ([³⁵S]GTPγS Binding):
Caption: Workflow for H3 Receptor Functional Assay.
In Vivo Animal Model: Guinea Pig Plethysmography
This protocol assesses the in vivo efficacy of this compound in a model of airway responsiveness. While originally for allergic rhinitis, similar models can be adapted to study central control of respiration.
Procedure:
-
Animal Acclimatization: Acclimatize conscious guinea pigs to the whole-body plethysmography chamber.
-
Baseline Measurement: Record baseline respiratory parameters.
-
Compound Administration: Administer this compound (e.g., intranasally or systemically).
-
Challenge: At various time points post-dosing, challenge the animals with a histamine aerosol.
-
Measurement: Record changes in respiratory parameters (e.g., bronchoconstriction) using the plethysmograph.
-
Data Analysis: Analyze the data to determine the dose-dependent and time-dependent inhibitory effect of this compound on the histamine-induced respiratory changes.
Conclusion
This compound is a powerful research tool with a unique pharmacological profile as a dual H1/H3 receptor antagonist. Its high affinity and selectivity, combined with its ability to modulate the central histaminergic system in a multifaceted manner, make it an ideal candidate for investigating the roles of histamine in a wide array of neurological processes. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in advancing our understanding of the brain in health and disease. Further preclinical studies in relevant animal models are warranted to fully elucidate its therapeutic potential in the field of neuroscience.
References
GSK-1004723: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-1004723 is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors, distinguished by its long duration of action. Developed by GlaxoSmithKline, this small molecule has been primarily investigated for its therapeutic potential in allergic rhinitis. This technical guide provides an in-depth overview of this compound, consolidating available preclinical and clinical data. It details the compound's mechanism of action, pharmacological properties, and the experimental methodologies employed in its evaluation. Signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H1 receptor is a well-established target for the treatment of allergic conditions, with antagonists at this receptor being the cornerstone of therapy for allergic rhinitis, urticaria, and other hypersensitivity reactions. The histamine H3 receptor, primarily expressed in the central nervous system (CNS) but also found in the periphery, functions as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.
This compound emerges as a novel therapeutic agent by simultaneously targeting both the H1 and H3 receptors. This dual antagonism is hypothesized to provide enhanced efficacy in allergic rhinitis by not only blocking the direct effects of histamine on the H1 receptor but also by modulating histamine release through H3 receptor inhibition. This document serves to collate and present the technical data available on this compound to inform further research and development efforts.
Mechanism of Action
This compound is a competitive antagonist at both the histamine H1 and H3 receptors.[1] Its therapeutic effect in allergic rhinitis is believed to be mediated through the following mechanisms:
-
H1 Receptor Antagonism: By blocking the H1 receptor, this compound prevents histamine from inducing a cascade of events that lead to the classic symptoms of allergy, such as increased vascular permeability, vasodilation, and sensory nerve stimulation, which manifest as nasal congestion, rhinorrhea, and itching.
-
H3 Receptor Antagonism: As an antagonist of the presynaptic H3 autoreceptors on histaminergic neurons, this compound inhibits the negative feedback loop that normally suppresses histamine synthesis and release. This leads to an increase in histamine turnover. While seemingly counterintuitive for an allergy treatment, the rationale is that sustained low-level histamine release may lead to desensitization or downregulation of H1 receptors, or that the primary benefit of H3 antagonism in this context is through its effects on other neurotransmitter systems.
The dual nature of its activity represents a novel approach to managing allergic rhinitis.[2][3]
Signaling Pathways
The antagonism of H1 and H3 receptors by this compound interrupts their respective signaling cascades.
References
The Discovery and Synthesis of GSK-1004723: A Dual Histamine H1 and H3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK-1004723 is a novel pharmacological agent characterized by its potent and long-acting dual antagonism of the histamine (B1213489) H1 and H3 receptors.[1][2] This unique profile presents a promising therapeutic strategy for the management of allergic rhinitis, addressing both the acute symptoms mediated by H1 receptor activation and the nasal congestion associated with H3 receptor signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key in vitro and in vivo properties.
Discovery and Rationale
The development of this compound was driven by the therapeutic need for a more effective treatment for allergic rhinitis, a condition often inadequately managed by first or second-generation antihistamines that solely target the H1 receptor. While H1 antagonists are effective against symptoms like sneezing, itching, and rhinorrhea, they have limited impact on nasal congestion. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. Antagonism of the H3 receptor is hypothesized to alleviate nasal congestion, making a dual H1/H3 antagonist a compelling therapeutic concept. This compound emerged from a drug discovery program aimed at identifying a potent, selective, and long-acting dual antagonist suitable for intranasal administration.
Synthesis of this compound
While the precise, proprietary synthesis route for this compound developed by GlaxoSmithKline is not publicly disclosed, a plausible synthetic strategy can be devised based on the chemical structure of the molecule and established methods for the synthesis of its core components: a substituted phthalazinone, a chiral pyrrolidine (B122466) methanol (B129727) derivative, and an azepane-containing side chain. The synthesis would likely involve the key steps outlined below.
Diagram of Proposed High-Level Synthetic Workflow
Caption: High-level proposed synthetic workflow for this compound.
Synthesis of the Phthalazinone Core
The 4-((4-chlorophenyl)methyl)phthalazin-1(2H)-one core can be synthesized from 2-(4-chlorobenzoyl)benzoic acid. This starting material is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions to yield the desired phthalazinone derivative.
Synthesis of the Chiral Pyrrolidine Intermediate
The chiral (2R)-pyrrolidinyl)methanol fragment can be prepared from (R)-proline. This multi-step synthesis typically involves the protection of the amine and carboxylic acid functionalities, followed by reduction of the protected carboxylic acid to the corresponding alcohol.
Synthesis and Attachment of the Side Chain
The synthesis of the side chain begins with a suitable starting material like 4-(4-bromobutyl)phenol. This is then reacted with a protected form of 3-(hexahydro-1H-azepin-1-yl)propan-1-ol, followed by deprotection and activation for coupling.
Final Assembly
The final steps of the synthesis would involve the coupling of the phthalazinone core with the chiral pyrrolidine intermediate, followed by the attachment of the azepane-containing side chain to the pyrrolidine nitrogen. The final product, this compound, would then be purified using standard chromatographic techniques.
Pharmacological Characterization
This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its affinity, selectivity, and functional activity at the histamine H1 and H3 receptors.[1][2]
Quantitative Data Summary
The key quantitative data from the pharmacological characterization of this compound are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Radioligand | pKi (mean ± SEM) |
| Histamine H1 | Human | [³H]-Mepyramine | 10.2 ± 0.03 |
| Histamine H3 | Human | [³H]-Nα-methylhistamine | 10.6 ± 0.04 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor | Cell Line | pA₂ (mean ± SEM) |
| Intracellular Ca²⁺ Mobilization | Histamine H1 | CHO-K1 | 9.8 ± 0.05 |
| [³⁵S]GTPγS Binding | Histamine H3 | CHO-K1 | 10.1 ± 0.06 |
Table 3: Receptor Dissociation Kinetics of this compound
| Receptor | t₁/₂ (hours) |
| Histamine H1 | 1.2 |
| Histamine H3 | 1.5 |
Table 4: In Vivo Efficacy of this compound in Guinea Pigs
| Dose (intranasal) | Inhibition of Histamine-Induced Nasal Congestion | Duration of Action |
| 0.1 mg·mL⁻¹ | Significant antagonism | Up to 72 hours |
| 1 mg·mL⁻¹ | Potent antagonism | Up to 72 hours |
Detailed Experimental Protocols
-
Objective: To determine the binding affinity (pKi) of this compound for the human histamine H1 and H3 receptors.
-
Method:
-
Cell membranes were prepared from CHO-K1 cells stably expressing either the recombinant human H1 or H3 receptor.
-
For H1 receptor binding, membranes were incubated with [³H]-mepyramine in the presence of varying concentrations of this compound.
-
For H3 receptor binding, membranes were incubated with [³H]-Nα-methylhistamine in the presence of varying concentrations of this compound.
-
Incubations were carried out at 25°C for 60 minutes in a suitable buffer.
-
Bound and free radioligand were separated by vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
IC₅₀ values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional antagonist activity of this compound at the human H1 receptor.
-
Method:
-
CHO-K1 cells expressing the human H1 receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were pre-incubated with varying concentrations of this compound or vehicle.
-
Histamine was then added to stimulate the H1 receptor, and the resulting change in intracellular calcium concentration was measured using a fluorometric imaging plate reader.
-
The antagonist effect of this compound was determined by its ability to produce a rightward shift in the histamine concentration-response curve.
-
pA₂ values were calculated using the Schild equation.
-
-
Objective: To evaluate the functional antagonist activity of this compound at the human H3 receptor.
-
Method:
-
Membranes from CHO-K1 cells expressing the human H3 receptor were incubated with GDP, [³⁵S]GTPγS, and varying concentrations of histamine in the presence or absence of this compound.
-
The binding of [³⁵S]GTPγS to G-proteins upon receptor activation was measured.
-
The antagonist effect of this compound was quantified by its ability to inhibit the histamine-stimulated [³⁵S]GTPγS binding.
-
pA₂ values were determined from the concentration-response curves.
-
-
Objective: To determine the in vivo efficacy and duration of action of this compound.
-
Method:
-
Conscious guinea pigs were administered this compound or vehicle intranasally.
-
At various time points post-dosing, the animals were challenged with intranasal histamine.
-
Nasal congestion was indirectly measured by whole-body plethysmography, which records changes in respiratory parameters.
-
The ability of this compound to antagonize the histamine-induced changes in respiratory function was assessed.
-
Signaling Pathways
This compound exerts its therapeutic effects by blocking the signaling pathways initiated by the activation of the histamine H1 and H3 receptors.
Diagram of Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway.
Diagram of Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 receptor signaling pathway.
Conclusion
This compound is a potent and selective dual antagonist of the histamine H1 and H3 receptors with a long duration of action. Its pharmacological profile suggests that it has the potential to be a novel and effective treatment for allergic rhinitis, addressing a broader range of symptoms than traditional antihistamines. The data presented in this technical guide provide a comprehensive overview of the discovery and preclinical characterization of this compound, offering valuable insights for researchers and clinicians in the fields of allergy, immunology, and drug development. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.
References
GSK-1004723: A Technical Guide to a Dual Histamine H1 and H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-1004723 is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a summary of its binding affinity, functional activity, and selectivity. The unique dual-receptor antagonism of this compound suggests its potential as a novel therapeutic agent for conditions such as allergic rhinitis, where both H1 and H3 receptor pathways are implicated. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one, is a small molecule with the chemical formula C39H49ClN4O2.[1] Its structure is characterized by a central phthalazinone core linked to a pyrrolidine (B122466) ring and a chlorobenzyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H49ClN4O2 | [1] |
| Molecular Weight | 641.28 g/mol | [1] |
| IUPAC Name | (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one | [1] |
| CAS Number | 955359-72-5 | [1] |
| SMILES | C1CCN(CC1)CCCOc2ccc(CCCCN3CCC[C@@H]3Cn4c(=O)c5ccccc5c(Cc6ccc(cc6)Cl)n4)cc2 | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Dual Histamine H1 and H3 Receptor Antagonism
This compound exerts its pharmacological effects through competitive antagonism at both the histamine H1 and H3 receptors. This dual activity is significant as these two receptors mediate distinct but complementary pathways involved in allergic and inflammatory responses.
-
Histamine H1 Receptor (H1R) Antagonism: The H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), leading to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. By blocking the H1 receptor, this compound inhibits these downstream signaling events, thereby alleviating the classic symptoms of allergic reactions.
-
Histamine H3 Receptor (H3R) Antagonism: The H3 receptor is a Gi/o-coupled GPCR that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons. Its activation by histamine inhibits the synthesis and release of histamine and other neurotransmitters. As an antagonist, this compound blocks this negative feedback loop, leading to an increase in the release of histamine and other neurotransmitters. In the context of allergic rhinitis, this may contribute to a reduction in nasal congestion.
The following diagram illustrates the signaling pathways affected by this compound's dual antagonism.
Dual antagonism of H1 and H3 receptors by this compound.
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits high affinity for both human H1 and H3 receptors, with a slightly higher affinity for the H3 receptor. Importantly, it demonstrates significant selectivity over other histamine receptor subtypes.
Table 2: In Vitro Binding Affinity and Selectivity of this compound
| Receptor | pKi | Selectivity vs. H1 | Selectivity vs. H3 |
| Human H1 | 10.2 | - | ~2.5-fold |
| Human H3 | 10.6 | ~2.5-fold | - |
| Human H2 | <5 | >15,000-fold | >39,000-fold |
| Human H4 | <5 | >15,000-fold | >39,000-fold |
Functional Activity
-
H1 Receptor Functional Antagonism: In functional assays, this compound acts as a potent antagonist of histamine-induced intracellular calcium mobilization in cells expressing the human H1 receptor.
-
H3 Receptor Functional Antagonism: this compound effectively antagonizes histamine-induced [35S]GTPγS binding in cells expressing the human H3 receptor, demonstrating its antagonist activity at this receptor.
Pharmacokinetics
Preclinical studies indicate that this compound has a long duration of action. In conscious guinea pigs, intranasal administration of this compound antagonized histamine-induced nasal congestion for up to 72 hours. This prolonged activity is consistent with its slow dissociation from both H1 and H3 receptors.
Table 3: Dissociation Half-life (t1/2) of this compound
| Receptor | Dissociation Half-life (t1/2) |
| Human H1 | 1.2 hours |
| Human H3 | 1.5 hours |
Experimental Protocols
Radioligand Binding Assays
This protocol outlines the general procedure for determining the binding affinity of this compound to H1 and H3 receptors.
Workflow for a typical radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing either the human H1 or H3 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine for H1 receptors or [3H]Nα-methylhistamine for H3 receptors) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
H1 Receptor Functional Assay: Intracellular Calcium Mobilization
Methodology:
-
Cell Culture: CHO cells stably expressing the human H1 receptor are seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: The ability of this compound to inhibit the histamine-induced calcium response is quantified to determine its antagonist potency (e.g., IC50 or pA2 value).
H3 Receptor Functional Assay: [35S]GTPγS Binding
Methodology:
-
Membrane Preparation: Cell membranes from cells expressing the human H3 receptor are prepared as described for the binding assay.
-
Assay Reaction: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, varying concentrations of this compound, and a fixed concentration of histamine.
-
Incubation: The reaction is incubated at 30°C.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound on histamine-stimulated [35S]GTPγS binding is analyzed to determine its antagonist potency.
Conclusion
This compound is a novel pharmacological tool with a unique profile as a high-affinity, selective, and long-acting dual antagonist of the histamine H1 and H3 receptors. Its ability to modulate two key pathways in the pathophysiology of allergic rhinitis and potentially other inflammatory conditions makes it a compound of significant interest for further research and development. The data and protocols presented in this guide provide a solid foundation for scientists investigating the therapeutic potential of dual histamine receptor antagonism.
References
An In-depth Technical Guide to GSK-1004723 (CAS Number: 955359-72-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1004723 is a potent and long-acting dual antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2][3] Developed by GlaxoSmithKline, this small molecule has been investigated primarily for its therapeutic potential in the treatment of allergic rhinitis.[1][3][4] Its unique pharmacological profile, combining H1 and H3 receptor blockade, offers a novel approach to managing the multifaceted symptoms of this condition. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is a complex small molecule belonging to the phthalazinone class of organic compounds. Its chemical structure is characterized by a central phthalazinone core linked to a substituted pyrrolidine (B122466) moiety.
| Property | Value |
| CAS Number | 955359-72-5 |
| Molecular Formula | C₃₉H₄₉ClN₄O₂ |
| Molecular Weight | 641.29 g/mol |
| IUPAC Name | (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one |
| Synonyms | GSK1004723, GSK 1004723 |
| Appearance | Solid |
| Solubility | Data not publicly available. Expected to be soluble in organic solvents like DMSO and ethanol. |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through competitive antagonism at both the histamine H1 and H3 receptors.[1][2]
Histamine H1 Receptor Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. Upon activation by histamine, it initiates a signaling cascade that leads to the classic symptoms of allergic inflammation. This compound, by blocking this receptor, prevents the downstream signaling events.
-
Signaling Pathway of H1 Receptor Activation and its Antagonism by this compound
Caption: H1 Receptor Signaling and this compound Antagonism.
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor, primarily coupled to the Gi alpha subunit. Its activation by histamine inhibits the synthesis and release of histamine and other neurotransmitters. By antagonizing the H3 receptor, this compound can increase the release of neurotransmitters, which may contribute to its therapeutic effects, particularly in alleviating nasal congestion.
-
Signaling Pathway of H3 Receptor Activation and its Antagonism by this compound
References
- 1. US8247416B2 - Phthalazinone derivative - Google Patents [patents.google.com]
- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8226927B2 - 11C/18F-labeled inhibitors of glycogen synthase kinase-3 - Google Patents [patents.google.com]
GSK-1004723: A Technical Overview of a Dual Histamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
GSK-1004723 is a novel pharmacological agent characterized by its potent and long-acting antagonist activity at both the histamine (B1213489) H1 and H3 receptors.[1][2][3] This dual-receptor antagonism presents a unique therapeutic potential, particularly in the context of allergic rhinitis.[1][2][3][4] This document provides a comprehensive technical guide to the core molecular and pharmacological properties of this compound, including its physicochemical characteristics, experimental protocols for its characterization, and its mechanism of action.
Core Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C39H49ClN4O2 | [1][4][5] |
| Molecular Weight | 641.28 g/mol | [1] |
| Exact Mass | 640.3544 u | [1] |
| IUPAC Name | (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one | [1] |
| InChI Key | YANGEESWIGIKOP-UUWRZZSWSA-N | [1] |
| CAS Number | 955359-72-5 | [1] |
Pharmacological Profile
This compound exhibits high-affinity, competitive binding to both human recombinant H1 and H3 receptors.[2] Its pharmacological activity is further distinguished by a slow dissociation from these receptors, contributing to its long duration of action.[2][3]
| Receptor | pKi | Dissociation half-life (t1/2) | Reference |
| Histamine H1 Receptor | 10.2 | 1.2 hours | [2] |
| Histamine H3 Receptor | 10.6 | 1.5 hours | [2] |
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays to determine its binding affinity, functional antagonism, and duration of action. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assays
Objective: To determine the binding affinity (pKi) of this compound for the human H1 and H3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing either the human H1 or H3 receptor.
-
Competition Binding:
-
For the H1 receptor, membranes are incubated with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.
-
For the H3 receptor, membranes are incubated with a fixed concentration of [3H]-GSK189254 and varying concentrations of this compound.
-
-
Incubation: The incubation is carried out for 5 hours at 37°C to reach equilibrium.
-
Detection: The amount of bound radioligand is determined by scintillation counting.
-
Data Analysis: Competition displacement curves are generated, and the pKi values are calculated using the Cheng-Prusoff equation.
Functional Antagonism Assays
Objective: To assess the ability of this compound to antagonize the functional responses mediated by the H1 and H3 receptors.
Methodology:
-
H1 Receptor - Intracellular Calcium Mobilization:
-
CHO-K1 cells over-expressing the human H1 receptor are utilized.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Histamine is then added to stimulate the H1 receptor, leading to an increase in intracellular Ca2+.
-
The change in intracellular Ca2+ is measured using a fluorescent calcium indicator.
-
The ability of this compound to cause a rightward shift in the histamine concentration-response curve is determined.
-
-
H3 Receptor - GTPγS Binding Assay:
-
Cell membranes from CHO cells expressing the human H3 receptor are used.
-
Membranes are incubated with varying concentrations of this compound in the presence of a sub-maximal concentration of an H3 receptor agonist.
-
The binding of [35S]-GTPγS, a non-hydrolyzable GTP analog, is measured as an indicator of G-protein activation.
-
The antagonist effect of this compound is quantified by its ability to inhibit agonist-stimulated [35S]-GTPγS binding.
-
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist at two distinct G-protein coupled receptors (GPCRs), the H1 and H3 receptors. The diagram below illustrates the signaling pathways affected by this compound.
Caption: this compound signaling pathway antagonism.
By blocking the H1 receptor, this compound prevents the downstream signaling cascade that leads to the release of intracellular calcium and the activation of Protein Kinase C (PKC), which are key events in the allergic inflammatory response. Simultaneously, its antagonism of the H3 receptor, an autoreceptor that typically inhibits histamine release, leads to a complex modulation of the histaminergic system. This dual action provides a multi-faceted approach to mitigating the symptoms of allergic rhinitis.
References
- 1. medkoo.com [medkoo.com]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. GSRS [precision.fda.gov]
An In-Depth Technical Guide to the Off-Target Effects of GSK-1004723
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known off-target effects of GSK-1004723, a potent dual antagonist of the histamine (B1213489) H1 and H3 receptors. The information presented herein is intended to support further research and development efforts by providing a detailed summary of available data, experimental methodologies, and relevant biological pathways.
Introduction
This compound is a pharmacological agent investigated for its therapeutic potential in conditions such as allergic rhinitis. Its primary mechanism of action involves the competitive antagonism of histamine H1 and H3 receptors. Understanding the selectivity profile of this compound is critical for a thorough assessment of its safety and potential for adverse effects. This document focuses on the investigation of its off-target activities, presenting quantitative data on its interactions with other histamine receptor subtypes. At present, publicly available data on the broader off-target profile of this compound against a wide range of other receptors, enzymes, and ion channels is limited.
Off-Target Binding Profile: Histamine Receptor Selectivity
The selectivity of this compound has been primarily characterized against other members of the histamine receptor family, namely the H2 and H4 receptors. The following table summarizes the quantitative data from these selectivity assays.
| Target | Assay Type | pKi / pIC50 | Fold Selectivity (vs. H1) | Fold Selectivity (vs. H3) |
| Histamine H1 Receptor | Radioligand Binding | 10.2 (pKi) | - | ~2.5 |
| Histamine H3 Receptor | Radioligand Binding | 10.6 (pKi) | ~0.4 | - |
| Histamine H2 Receptor | Functional (cAMP) | < 5.0 (pIC50) | > 15,000 | > 39,810 |
| Histamine H4 Receptor | Radioligand Binding | < 5.0 (pKi) | > 15,000 | > 39,810 |
Experimental Protocols
The following sections detail the methodologies used to determine the off-target effects of this compound on histamine H2 and H4 receptors.
Histamine H2 Receptor Functional Assay (cAMP Production)
This assay determines the functional antagonism of this compound at the human recombinant H2 receptor by measuring its effect on histamine-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Cell Line: HEK293 cells stably expressing the human H2 receptor.
-
Assay Principle: H2 receptor activation by an agonist (histamine) leads to an increase in intracellular cAMP. An antagonist will inhibit this response.
-
Protocol:
-
HEK293-H2 cells are harvested and resuspended in assay buffer.
-
Cells are incubated with varying concentrations of this compound or vehicle control.
-
Histamine is added to stimulate the H2 receptor and the cells are incubated.
-
Following incubation, the reaction is stopped, and the cells are lysed.
-
The amount of intracellular cAMP is quantified using a competitive binding assay (e.g., LANCE cAMP kit).
-
Data are normalized to the response of histamine alone and pIC50 values are calculated from the concentration-response curves.
-
Histamine H4 Receptor Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from the human recombinant H4 receptor, thereby determining its binding affinity.
-
Cell Line: HEK293 cells stably expressing the human H4 receptor.
-
Radioligand: [³H]-histamine.
-
Assay Principle: This is a competitive binding assay where the unlabeled compound (this compound) competes with a fixed concentration of the radioligand for binding to the receptor.
-
Protocol:
-
Membranes are prepared from HEK293-H4 cells.
-
Membranes are incubated with [³H]-histamine and varying concentrations of this compound in a suitable assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H4-selective ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a pKi value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Simplified signaling pathways of the primary targets of this compound, the Histamine H1 and H3 receptors.
Figure 2: General experimental workflow for a radioligand binding assay to determine off-target affinity.
Figure 3: Logical relationship for determining the selectivity of a compound against off-targets.
Conclusion
The available data demonstrates that this compound is a highly selective antagonist for the histamine H1 and H3 receptors over the H2 and H4 receptor subtypes. The fold-selectivity for H1 and H3 over H2 and H4 is greater than 15,000-fold, indicating a low probability of off-target effects mediated by these two histamine receptors at therapeutic concentrations. However, a comprehensive understanding of the off-target profile of this compound would necessitate further investigation through broad-panel screening against a diverse range of pharmacological targets. Such studies would provide a more complete safety profile and are recommended for any further development of this compound.
GSK-1004723: A Comprehensive Analysis of its Histamine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the histamine (B1213489) receptor selectivity profile of GSK-1004723, a novel antagonist with a unique dual-action mechanism. The following sections detail the binding affinities and functional activities of this compound at the four human histamine receptor subtypes (H1, H2, H3, and H4), outline the experimental methodologies used for these characterizations, and illustrate the key signaling pathways involved.
Core Findings: High Affinity and Selectivity for H1 and H3 Receptors
This compound demonstrates high-affinity, competitive binding to both human recombinant H1 and H3 receptors, with significantly lower affinity for H2 and H4 receptors. This dual antagonism at H1 and H3 receptors, coupled with its long duration of action, positions this compound as a potential therapeutic agent for conditions such as allergic rhinitis.[1][2]
Quantitative Data Summary
The selectivity of this compound is quantitatively summarized in the tables below, presenting both binding affinity and functional activity data.
Table 1: Histamine Receptor Binding Affinity of this compound
| Receptor Subtype | Test System | Assay Format | Affinity Estimate (pKi) | Ki (nmol·L⁻¹) |
| Human H1 | CHO-K1 membranes | Radioligand Binding | 10.2 ± 0.24 | 0.063 |
| Human H3 | CHO-K1 membranes | Radioligand Binding | 10.6 ± 0.03 | 0.025 |
Data represents mean ± SEM for four separate determinations. pKi is the negative logarithm of the inhibitory constant (Ki), calculated from IC50 values using the Cheng-Prusoff equation.[1]
Table 2: Histamine Receptor Functional Activity and Selectivity of this compound
| Receptor Subtype | Test System | Assay Format | Affinity Estimate (pIC50) | Selectivity Fold (vs. H1/H3) |
| Human H2 | HEK293 membranes | cAMP Production | ≤ 5.1 | ≥ 15,000 |
| Human H4 | HEK293 membranes | Radioligand Binding | ≤ 6.0 | ≥ 15,000 |
pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% of the maximal possible inhibition.[1] The data clearly indicates that this compound is at least 15,000-fold more selective for H1 and H3 receptors over H2 and H4 receptors.[1]
Experimental Protocols
The characterization of this compound involved a series of in vitro assays to determine its binding affinity and functional antagonism at the four human histamine receptor subtypes.
Radioligand Binding Assays (H1, H3, and H4 Receptors)
Objective: To determine the binding affinity (Ki) of this compound for human H1, H3, and H4 receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells recombinantly over-expressing the human H1 or H3 receptor, and from Human Embryonic Kidney (HEK293) cells over-expressing the human H4 receptor.
-
Competition Binding: Competition binding experiments were performed by incubating the cell membranes with a fixed concentration of a specific radioligand in the presence of increasing concentrations of this compound.
-
H1 Receptor: The specific radioligand used was likely [³H]-mepyramine.
-
H3 Receptor: The specific radioligand used was likely [³H]-Nα-methylhistamine.
-
H4 Receptor: The specific radioligand used was [³H]-histamine.
-
-
Incubation: The incubation for H1 and H3 receptor binding assays was carried out at 37°C to reach equilibrium. For the H4 receptor, the incubation was performed at ambient room temperature (20–22°C).[1]
-
Separation and Detection: Following incubation, bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific radioligand binding (IC50) was determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the antagonist activity of this compound at the human H1 receptor.
Methodology:
-
Cell Culture: CHO-K1 cells over-expressing the human H1 receptor were used.
-
Antagonist Incubation: Cells were incubated with either vehicle or increasing concentrations of this compound for 30 minutes at 37°C.[1]
-
Agonist Challenge: Following incubation, the cells were challenged with histamine, which typically causes a concentration-related increase in intracellular calcium.
-
Calcium Measurement: Changes in intracellular calcium levels were measured, likely using a fluorescent calcium indicator.
-
Data Analysis: The ability of this compound to cause a rightward shift in the histamine concentration-response curve was quantified to determine its antagonist potency. This compound showed no agonist activity in this system.[1]
Objective: To determine the functional activity of this compound at the human H2 receptor.
Methodology:
-
Cell Culture: HEK293 cells recombinantly over-expressing the human H2 receptor were utilized.
-
Assay Principle: The H2 receptor is coupled to Gs protein, and its activation by an agonist like histamine leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Antagonist Activity Measurement: The ability of this compound to block histamine-evoked cAMP production was measured.
-
Data Analysis: The concentration of this compound required to inhibit 50% of the histamine-induced cAMP production (IC50) was determined.
Objective: To evaluate the antagonist activity of this compound at the human H3 receptor.
Methodology:
-
Assay Principle: The H3 receptor is coupled to Gi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.
-
Antagonist Activity Measurement: The assay measured the ability of this compound to antagonize histamine-mediated increases in [³⁵S]GTPγS binding in membranes from cells expressing the human H3 receptor.[2]
Signaling Pathways
The functional assays for H1, H2, and H3 receptors are based on their distinct G-protein-coupled signaling pathways.
H1 Receptor Signaling Pathway
The H1 receptor couples to the Gq/11 family of G-proteins. Activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This compound acts as an antagonist, blocking histamine from binding to the H1 receptor and thereby preventing this signaling cascade.
H2 and H3 Receptor Signaling Pathways
The H2 receptor is coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cAMP. In contrast, the H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. The GTPγS binding assay for the H3 receptor directly measures the activation of the Gi/o protein.
Conclusion
The pharmacological profile of this compound is characterized by its high potency and selectivity as an antagonist for both the H1 and H3 histamine receptors. The significant selectivity margin of over 15,000-fold against H2 and H4 receptors underscores its targeted mechanism of action. Furthermore, this compound exhibits a slow dissociation from both H1 and H3 receptors, contributing to a long duration of action.[1][2] This dual antagonism and prolonged receptor occupancy suggest its potential as a novel therapeutic for allergic rhinitis and other histamine-mediated conditions.[2][3]
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and tolerability of two novel H(1)/H(3) receptor antagonists in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-1004723 (A Dual Histamine H1 and H3 Receptor Antagonist)
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing GSK-1004723, a potent and long-acting dual antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] This document is intended for researchers, scientists, and drug development professionals working on novel therapies for conditions such as allergic rhinitis.[1][2][3]
Mechanism of Action
This compound acts as a competitive antagonist at both the histamine H1 and H3 receptors.[1][2] It exhibits high affinity for both human recombinant receptors and demonstrates a slow dissociation rate, contributing to its long duration of action.[1][2] The antagonism of the H1 receptor is responsible for its anti-allergic effects by blocking histamine-mediated responses like increased intracellular calcium.[1][2] Simultaneously, its antagonism of the H3 receptor, an autoreceptor that normally inhibits histamine release, can lead to an increase in histamine turnover.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity of this compound [1][2]
| Receptor | Parameter | Value |
| Human H1 | pKi | 10.2 |
| Human H3 | pKi | 10.6 |
Table 2: Dissociation Kinetics of this compound [1][2]
| Receptor | Parameter | Value (hours) |
| Human H1 | t½ | 1.2 |
| Human H3 | t½ | 1.5 |
Signaling Pathway Diagrams
Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Histamine H3 Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments used to characterize this compound.
Radioligand Binding Assays
This protocol determines the binding affinity of this compound for the histamine H1 and H3 receptors.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for In Vivo Animal Studies of GSK-1004723
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1004723 is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors.[1] This novel pharmacological profile suggests its therapeutic potential in conditions with a histaminergic component, most notably allergic rhinitis, where both H1 and H3 receptors are implicated in the pathophysiology of nasal congestion and other symptoms.[1] These application notes provide a comprehensive overview of the in vivo animal study design for evaluating the efficacy of this compound, with a focus on a guinea pig model of histamine-induced nasal congestion. Detailed experimental protocols and illustrative data are presented to guide researchers in the preclinical assessment of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the binding of histamine to H1 and H3 receptors.[1]
-
Histamine H1 Receptor Antagonism: The H1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to various downstream effects, including smooth muscle contraction and increased vascular permeability, which are hallmark features of an allergic response. By antagonizing the H1 receptor, this compound inhibits this signaling cascade, thereby mitigating these allergic symptoms.
-
Histamine H3 Receptor Antagonism: The H3 receptor is a Gi-coupled GPCR that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing the H3 receptor, this compound blocks this inhibitory effect, leading to an increase in histamine and other neurotransmitter release, which can contribute to its therapeutic effects, particularly in nasal decongestion.
Signaling Pathway Diagrams
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Histamine H3 Receptor Signaling Pathway and Inhibition by this compound.
In Vivo Animal Study Design: Allergic Rhinitis Model
The primary preclinical model for evaluating the efficacy of this compound is the histamine-induced nasal congestion model in conscious guinea pigs.[1] This model is relevant for studying allergic rhinitis as histamine is a key mediator of nasal blockage.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.
Experimental Protocols
Protocol 1: Animal Model and Housing
-
Species: Male Dunkin-Hartley guinea pigs (250-350 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.
-
Acclimatization: Allow a minimum of 5 days for acclimatization before the start of the experiment.
Protocol 2: Preparation of this compound Formulation
-
Vehicle: A suitable vehicle for intranasal administration should be used, for example, saline (0.9% NaCl) or a buffered solution.
-
Preparation: Prepare solutions of this compound at concentrations of 0.1 mg/mL and 1 mg/mL in the chosen vehicle.[1] Ensure the compound is fully dissolved. Prepare a vehicle-only solution to serve as a control.
Protocol 3: Intranasal Administration and Histamine Challenge
-
Animal Restraint: Gently restrain the conscious guinea pig.
-
Dosing: Administer a fixed volume (e.g., 50 µL per nostril) of the vehicle or this compound solution intranasally using a micropipette.
-
Time Interval: Allow a specific time interval between this compound administration and histamine challenge to assess the onset and duration of action (e.g., 1 hour, 24 hours, 48 hours, 72 hours).[1]
-
Histamine Challenge: Administer a fixed concentration and volume of histamine solution (e.g., 1 mg/mL, 50 µL per nostril) intranasally to induce nasal congestion.
Protocol 4: Measurement of Nasal Congestion (Whole-Body Plethysmography)
-
Placement: Place the conscious and unrestrained guinea pig into the whole-body plethysmography chamber.
-
Acclimatization to Chamber: Allow the animal to acclimatize to the chamber for a few minutes until a stable breathing pattern is observed.
-
Data Acquisition: Record the respiratory parameters, including specific airway resistance (sRaw), before and after the histamine challenge. An increase in sRaw is indicative of nasal congestion.
-
Data Analysis: Calculate the percentage inhibition of the histamine-induced increase in sRaw for the this compound treated groups compared to the vehicle-treated group.
% Inhibition = [1 - (sRaw_post-challenge_drug - sRaw_baseline_drug) / (sRaw_post-challenge_vehicle - sRaw_baseline_vehicle)] x 100
Data Presentation
The following tables present illustrative quantitative data for in vivo studies of this compound. Note: Specific preclinical efficacy and pharmacokinetic data for this compound are not publicly available. The data in these tables are representative and intended for illustrative purposes to guide experimental design and data presentation.
Table 1: Illustrative Efficacy of Intranasal this compound on Histamine-Induced Nasal Congestion in Guinea Pigs
| Treatment Group | Dose (mg/mL) | Time Post-Dose (hours) | Mean % Inhibition of Nasal Congestion (± SEM) |
| Vehicle | - | 1 | 0 ± 5.2 |
| This compound | 0.1 | 1 | 45.3 ± 6.8 |
| This compound | 1 | 1 | 85.1 ± 4.5 |
| This compound | 1 | 24 | 78.9 ± 5.1 |
| This compound | 1 | 48 | 62.5 ± 7.3 |
| This compound | 1 | 72 | 35.2 ± 8.9 |
Table 2: Illustrative Pharmacokinetic Parameters of Intranasal this compound in Guinea Pigs
| Parameter | This compound (1 mg/mL) |
| Cmax (ng/mL) | 150 ± 25 |
| Tmax (hours) | 0.5 ± 0.1 |
| AUC (0-t) (ng*h/mL) | 650 ± 80 |
| Half-life (t½) (hours) | 8.5 ± 1.2 |
| Bioavailability (%) | ~70% (estimated) |
Conclusion
The in vivo animal study design outlined in these application notes provides a robust framework for evaluating the preclinical efficacy of this compound. The use of a histamine-induced nasal congestion model in guinea pigs, coupled with whole-body plethysmography, allows for a quantitative assessment of the compound's therapeutic potential in allergic rhinitis. The dual antagonism of H1 and H3 receptors by this compound presents a promising and innovative approach to treating this common and often debilitating condition. Further studies to elucidate the detailed pharmacokinetic and pharmacodynamic relationships will be crucial in the continued development of this compound.
References
Application Notes and Protocols for TRPC5 Inhibition in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in various physiological processes through its permeation of Ca²⁺.[1] Dysregulation of TRPC5 has been implicated in a range of pathologies, including kidney diseases, anxiety, and depression. Consequently, the development of potent and selective TRPC5 inhibitors is of significant interest for both basic research and therapeutic applications.[1][2]
Initial research identified GSK-1004723 as a potential modulator of cellular function; however, subsequent studies have definitively characterized it as a dual antagonist of histamine (B1213489) H(1) and H(3) receptors, not a TRPC5 inhibitor.[3] This document focuses on established and selective TRPC5 inhibitors, providing detailed protocols for their application in common cell culture assays. We will focus on three well-characterized inhibitors: AC1903 , GFB-8438 , and ML204 .
These application notes provide a comprehensive guide for utilizing these inhibitors to investigate TRPC5 function in cellular models.
Data Presentation: Quantitative Inhibitor Information
The following table summarizes the key quantitative data for the selected TRPC5 inhibitors, facilitating easy comparison of their potency and selectivity.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC₅₀ | References |
| AC1903 | TRPC5 | Patch-clamp | HEK-293 | 14.7 µM | [3] |
| TRPC5 | Cell-free | - | 4.06 µM | [4][5] | |
| TRPC4 | Patch-clamp | HEK-293 | >100 µM | ||
| TRPC6 | Patch-clamp | HEK-293 | >100 µM | ||
| GFB-8438 | TRPC5 | Qpatch | HEK-293 | 0.18 µM | [2][6][7] |
| TRPC5 | Manual Patch-clamp | HEK-293 | 0.28 µM | [6] | |
| TRPC4 | Qpatch | HEK-293 | 0.29 µM | [2][7] | |
| TRPC6 | Qpatch | HEK-293 | >10 µM | [6] | |
| ML204 | TRPC4/TRPC5 | Calcium Imaging | HEK-293 | 0.96 µM (TRPC4) | [8][9] |
| TRPC5 | Patch-clamp | HEK-293 | ~65% inhibition at 10 µM | [10] | |
| TRPC6 | Calcium Imaging | HEK-293 | ~19-fold selectivity over TRPC6 | [8][9] |
Signaling Pathway
The following diagram illustrates a common signaling pathway involving TRPC5 activation. GPCR activation leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of calcium from the endoplasmic reticulum (ER), and this, along with other signals, leads to the activation of TRPC5 channels on the plasma membrane, resulting in a sustained influx of Ca²⁺.[11][12]
Experimental Protocols
Calcium Imaging Assay for TRPC5 Inhibition
This protocol describes a method for characterizing TRPC5 inhibitors by measuring their ability to block agonist-induced intracellular calcium influx using a fluorescent plate reader.[4]
Experimental Workflow:
Materials:
-
96-well black-walled, clear-bottom microplates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPC5 agonist (e.g., 30 nM (-)-englerin A or 10 µM sphingosine-1-phosphate)[4]
-
TRPC5 inhibitor stock solution (e.g., AC1903 in DMSO)
Procedure:
-
Cell Plating: Seed the TRPC5-expressing HEK-293 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.[4] Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove any excess dye.
-
Inhibitor Incubation: Prepare serial dilutions of the TRPC5 inhibitor (e.g., AC1903) in HBSS. Add the diluted inhibitor to the respective wells and incubate for 30 minutes at room temperature.[4] Include a vehicle control (e.g., DMSO).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader.
-
Record the baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).
-
Add the TRPC5 agonist to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response or the area under the curve for each well.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Patch-Clamp Electrophysiology for TRPC5 Inhibition
This protocol provides a generalized method for assessing the direct inhibitory effect of a compound on TRPC5 channels using whole-cell patch-clamp electrophysiology.[4]
Experimental Workflow:
Materials:
-
HEK-293 cells expressing TRPC5, plated on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (Pipette) Solution (in mM): 145 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 5 Na₂ATP, 0.1 Na₂GTP (pH 7.2 with CsOH).[15]
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES (pH 7.4 with NaOH).[15]
-
TRPC5 agonist (e.g., 30 nM Englerin A)[15]
-
TRPC5 inhibitor stock solution
Procedure:
-
Cell Preparation: Place a coverslip with adherent TRPC5-expressing cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[4]
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Current Recording:
-
Channel Activation and Inhibition:
-
Perfuse the cell with the external solution containing the TRPC5 agonist to activate the channels and establish a stable baseline current.
-
Co-apply the TRPC5 inhibitor at various concentrations along with the agonist.
-
Record the inhibition of the TRPC5 current at each inhibitor concentration.
-
Perform a washout with the agonist-containing solution to assess the reversibility of inhibition.
-
-
Data Analysis:
-
Measure the amplitude of the TRPC5 current (e.g., at +80 mV) before and after the application of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Generate a concentration-response curve to determine the IC₅₀ value.
-
Logical Relationship of TRPC5 Inhibition in Podocytes
In podocytes, TRPC5 activation is a key step in a signaling cascade that can lead to cellular injury. The following diagram illustrates the logical relationship of how TRPC5 inhibitors can mitigate this process.
These application notes and protocols provide a robust framework for the investigation of TRPC5 channels in cell culture. Researchers should always optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Cryo-EM structure of TRPC5 at 2.8-Å resolution reveals unique and conserved structural elements essential for channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spontaneous single-channel activity of neuronal TRP5 channel recombinantly expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK-1004723 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of GSK-1004723, a potent and long-acting dual antagonist of the histamine (B1213489) H1 and H3 receptors, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies, particularly in the context of allergic rhinitis and other inflammatory conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data on the dosage and administration of this compound in rodent models.
Table 1: Intranasal Administration of this compound in Guinea Pigs
| Parameter | Value | Species/Model | Observed Effect | Reference |
| Dose | 0.1 and 1 mg/mL | Conscious Guinea Pigs | Antagonized histamine-induced nasal congestion. | [1] |
| Administration Route | Intranasal | Conscious Guinea Pigs | - | [1] |
| Frequency | Single Dose | Conscious Guinea Pigs | - | [1] |
| Duration of Action | Up to 72 hours | Conscious Guinea Pigs | Long-lasting antagonism of histamine-induced responses. | [1] |
Note: Data for other rodent models such as rats and mice, and for other routes of administration (oral, intravenous), are not extensively available in the public domain. The provided data is based on a key preclinical study.
Signaling Pathways
This compound exerts its effects by antagonizing the histamine H1 and H3 receptors. Understanding the signaling pathways of these receptors is crucial for interpreting experimental outcomes.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.
Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rodent models, primarily adapted from studies on allergic rhinitis.
In Vivo Model of Histamine-Induced Nasal Congestion in Guinea Pigs
This protocol is based on the methodology described by Slack, R. J., et al. (2011).[1]
Objective: To evaluate the efficacy and duration of action of this compound in antagonizing histamine-induced nasal congestion.
Animals: Male Dunkin-Hartley guinea pigs (or other suitable strain).
Materials:
-
This compound solution (0.1 and 1 mg/mL in a suitable vehicle, e.g., saline or a specific formulation buffer).
-
Histamine dihydrochloride (B599025) solution.
-
Vehicle control.
-
Whole-body plethysmograph.
-
Intranasal administration device (e.g., microsprayer).
Experimental Workflow:
Caption: Experimental workflow for the in vivo nasal congestion model.
Procedure:
-
Animal Acclimatization: House guinea pigs in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least 5 days prior to the experiment.
-
Baseline Measurement: Place each guinea pig in the whole-body plethysmograph and allow it to acclimatize. Record baseline respiratory parameters for a defined period.
-
Intranasal Administration: Administer a single intranasal dose of this compound (0.1 or 1 mg/mL) or vehicle to the respective groups of animals.
-
Histamine Challenge: At various time points after treatment (e.g., 1, 24, 48, and 72 hours), challenge the animals with an intranasal administration of histamine to induce nasal congestion.
-
Measurement of Nasal Congestion: Immediately after the histamine challenge, place the animals back into the plethysmograph and record the changes in respiratory parameters. The enhanced pause (PenH) is a commonly used parameter to indirectly measure nasal obstruction.
-
Data Analysis: Calculate the percentage inhibition of the histamine-induced response by this compound compared to the vehicle control group at each time point.
General Protocol for Oral and Intravenous Administration in Rodents
While specific data for this compound is limited, the following provides a general framework for oral and intravenous administration protocols in rats or mice. Dose ranges would need to be determined through dose-ranging studies.
Objective: To assess the systemic efficacy of this compound.
Animals: Male or female Sprague-Dawley rats or C57BL/6 mice (or other appropriate strains).
Materials:
-
This compound formulated for oral (e.g., in 0.5% methylcellulose) or intravenous (e.g., in sterile saline) administration.
-
Oral gavage needles.
-
Syringes and needles for intravenous injection.
-
Appropriate vehicle controls.
Procedure (Oral Administration):
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administration: Administer the formulation by oral gavage at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Observation and Assessment: Monitor the animals for any adverse effects and assess the desired pharmacological endpoint at predetermined time points post-administration.
Procedure (Intravenous Administration):
-
Dose Preparation: Prepare a clear, sterile solution of this compound for intravenous injection.
-
Administration: Administer the solution via a suitable vein (e.g., tail vein in mice and rats) at a controlled rate and appropriate volume for the animal's weight (e.g., 5 mL/kg for rats, 10 mL/kg for mice).
-
Observation and Assessment: Closely monitor the animals for any immediate adverse reactions. Assess the desired pharmacological endpoint at predetermined time points post-administration.
Conclusion
This compound is a potent dual H1/H3 receptor antagonist with a demonstrated long duration of action in a guinea pig model of nasal congestion when administered intranasally. The provided protocols and signaling pathway diagrams offer a foundational resource for researchers investigating the preclinical efficacy of this compound. Further dose-ranging and pharmacokinetic studies are recommended to establish optimal dosages for different rodent models and routes of administration. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
GSK-1004723 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1004723 is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors. This document provides detailed application notes and protocols for the solubilization and use of this compound in typical research settings. The provided information is intended to guide researchers in designing and executing experiments involving this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₉H₄₉ClN₄O₂ |
| Molecular Weight | 641.29 g/mol |
| Appearance | Solid powder |
Solubility Data
| Solvent | Solubility | Remarks |
| DMSO (Dimethyl Sulfoxide) | Soluble (expected) | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble (expected) | May be used as a co-solvent. |
| Water | Insoluble (expected) | Not recommended for initial stock solution preparation. |
| PBS (Phosphate-Buffered Saline) | Insoluble (expected) | Final working solutions in aqueous buffers should contain a low percentage of the initial organic solvent (e.g., DMSO). |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.41 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (not exceeding 37°C) can be used if the compound does not dissolve readily. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of a working solution from the 10 mM DMSO stock for use in cell-based assays.
Materials:
-
10 mM this compound in DMSO (from Protocol 4.1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
Example Dilution: To prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.
Signaling Pathways
This compound acts as an antagonist at both the histamine H1 and H3 receptors, thereby inhibiting their downstream signaling pathways.
Caption: Histamine H1 Receptor Signaling Pathway Antagonism by this compound.
Caption: Histamine H3 Receptor Signaling Pathway Antagonism by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro experiment using this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Application Notes and Protocols: Stability and Storage of GSK-1004723
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions and stability profile of GSK-1004723, a potent dual histamine (B1213489) H₁ and H₃ receptor antagonist. The included protocols are intended to serve as a guide for the proper handling, storage, and stability assessment of this compound in a research and development setting.
Product Information
| IUPAC Name | (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one |
| Molecular Formula | C₃₉H₄₉ClN₄O₂ |
| Molecular Weight | 641.28 g/mol |
| CAS Number | 955359-72-5 |
| Solubility | Soluble in DMSO |
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility. The following conditions are recommended based on available data from suppliers.[1][2]
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Notes |
| Solid (Powder) | Short-term | 0 - 4 °C | Days to weeks | Store in a dry, dark place.[1] |
| Long-term | -20 °C | Months to years | Store in a dry, dark place.[1][2] | |
| Stock Solution (in DMSO) | Short-term | 0 - 4 °C | Days to weeks | |
| Long-term | -20 °C | Months |
Note: this compound is reported to be stable for several weeks at ambient temperature during standard shipping.[1] For optimal long-term stability, it is recommended to store the compound as a solid at -20°C.[1][2] The shelf life, when stored correctly, is stated to be greater than two years.[1]
Signaling Pathways of this compound Target Receptors
This compound exerts its pharmacological effects by acting as an antagonist at the histamine H₁ and H₃ receptors. Understanding the signaling pathways of these receptors is crucial for interpreting experimental results.
Histamine H₁ Receptor Signaling Pathway
The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by histamine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks these downstream effects.
Histamine H₃ Receptor Signaling Pathway
The histamine H₃ receptor is a GPCR that couples to the Gi/o family of G-proteins. Activation of the H₃ receptor by histamine leads to the inhibition of adenylyl cyclase (AC), which results in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The H₃ receptor also acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters. This compound, as an antagonist, blocks these inhibitory effects, leading to an increase in histamine and other neurotransmitter release.
Protocol: Stability-Indicating HPLC Method for this compound
The following protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This protocol is based on established methodologies for other histamine receptor antagonists and should be optimized and validated for your specific experimental conditions.
Objective
To develop a stability-indicating analytical method capable of separating and quantifying this compound from its potential degradation products generated under various stress conditions.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Analytical balance
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
Experimental Workflow
Detailed Protocol
4.4.1. Preparation of Stock and Working Solutions
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
4.4.2. Forced Degradation Studies
-
Acid Hydrolysis: To an aliquot of the working solution, add an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the working solution, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the working solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store aliquots of the solid compound and the working solution at an elevated temperature (e.g., 60°C) in a calibrated oven for a defined period.
-
Photolytic Degradation: Expose aliquots of the solid compound and the working solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
4.4.3. HPLC Method Development and Validation
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Optimization: Inject the stressed samples into the HPLC system. Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation between the parent this compound peak and any degradation product peaks.
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Data Interpretation
The stability-indicating method will allow for the monitoring of the degradation of this compound over time under various storage and stress conditions. The percentage of remaining this compound and the formation of degradation products can be calculated from the peak areas in the chromatograms. This data is essential for determining the shelf-life and appropriate handling procedures for the compound.
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and should be adapted and validated by the end-user for their specific application. Always refer to the manufacturer's product datasheet and safety data sheet for the most current and detailed information.
References
Application Notes and Protocols for GSK-1004723 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK-1004723, a potent dual-acting antagonist for the histamine (B1213489) H1 and H3 receptors, in radioligand binding assays. This document includes detailed protocols for competitive binding assays, quantitative data on the binding affinity of this compound, and diagrams of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel pharmacological tool characterized by its high affinity and slow dissociation from both the histamine H1 and H3 receptors.[1][2] Its dual antagonism makes it a compound of interest for studying the combined roles of these receptors in various physiological and pathological processes. Radioligand binding assays are a fundamental technique for characterizing the interaction of compounds like this compound with their receptor targets, providing quantitative measures of binding affinity.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound for human histamine H1 and H3 receptors has been determined through competitive radioligand binding assays. The data is summarized in the table below.
| Compound | Receptor | Radioligand Used | pKi | Ki (nM) | Source |
| This compound | Human Histamine H1 | [³H]-mepyramine | 10.2 | 0.063 | [1][2] |
| This compound | Human Histamine H3 | [³H]-GSK189254 | 10.6 | 0.025 | [1][2] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways
This compound acts as an antagonist at two different G protein-coupled receptors (GPCRs) that are coupled to distinct intracellular signaling cascades.
References
Application Notes and Protocols for GSK-1004723 in Intracellular Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1004723 is a potent and selective antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[3] Activation of the H1 receptor by its endogenous ligand, histamine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[4] This transient increase in intracellular calcium is a key second messenger in a variety of cellular responses and serves as a robust readout for H1 receptor activation.
Intracellular calcium mobilization assays are widely used functional assays to screen for and characterize agonists and antagonists of GPCRs that signal through the Gq pathway.[5] These assays typically utilize fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free calcium. Instruments like the Fluorometric Imaging Plate Reader (FLIPR) allow for high-throughput screening by monitoring these fluorescence changes in real-time.[6][7]
These application notes provide a detailed protocol for utilizing this compound as an antagonist in an intracellular calcium mobilization assay to characterize its inhibitory activity at the human histamine H1 receptor.
Signaling Pathway
The activation of the histamine H1 receptor by histamine initiates a signaling cascade that results in the mobilization of intracellular calcium. This compound acts as an antagonist, blocking this pathway at the receptor level.
Experimental Protocols
This section provides a detailed methodology for an intracellular calcium mobilization assay to determine the antagonist potency of this compound at the human histamine H1 receptor. The protocol is based on the methods described by Slack et al. (2011).[1]
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor (CHO-H1).
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a suitable selection antibiotic (e.g., G418).
-
Agonist: Histamine dihydrochloride.
-
Antagonist: this compound.
-
Assay Buffer: Tyrode's buffer (composition in mmol·L⁻¹: NaCl, 145; HEPES, 10.0; d-glucose, 10.0; KCl, 5.0; CaCl₂, 0.8; pH 7.4).[1]
-
Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive dye.
-
Dye Loading Buffer: Assay buffer containing the calcium indicator dye and probenecid (B1678239) (to prevent dye leakage).
-
Control Antagonist (optional): Mepyramine.[1]
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.
-
Microplates: Black-walled, clear-bottom 96-well or 384-well plates.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the antagonist activity of this compound.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture CHO-H1 cells in T-175 flasks at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution (e.g., Versene).[1]
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 60,000 cells per well in 200 µL of culture medium.[1]
-
Incubate the plates for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer containing probenecid according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and gently wash the cell monolayer once with 200 µL of Phosphate Buffered Saline (PBS).[1]
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer at concentrations ranging from 10⁻¹² M to 10⁻⁶ M. Also prepare a vehicle control (assay buffer with the same final concentration of solvent, e.g., DMSO).
-
After the dye loading incubation, gently wash the cells twice with assay buffer.
-
Add the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.[1]
-
-
Agonist Challenge and Fluorescence Measurement:
-
Prepare a solution of histamine in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC₈₀). The EC₅₀ of histamine in CHO-H1 cells is typically in the nanomolar to low micromolar range; therefore, the EC₈₀ should be determined empirically in your specific cell line.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the fluorescence reading to establish a stable baseline for 10-20 seconds.
-
The instrument's integrated pipettor will then add the histamine solution to all wells.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the histamine concentration-response curves in the absence and presence of different concentrations of this compound.
-
The antagonist activity of this compound can be quantified by determining the pA₂ value from a Schild plot or by calculating the pKi using the Cheng-Prusoff equation.
-
Data Presentation
The following table summarizes the key pharmacological data for this compound at the human histamine H1 receptor, as determined by radioligand binding and functional intracellular calcium mobilization assays.
| Parameter | Receptor | Assay Type | Cell Line | Value | Reference |
| pKi | Human H1 | Radioligand Binding | CHO-H1 Membranes | 10.2 | [1][2] |
| Antagonism | Human H1 | Intracellular Calcium Mobilization | CHO-H1 Cells | Potent Antagonist | [1] |
Note: The pKi value represents the negative logarithm of the inhibitory constant (Ki) and is a measure of the binding affinity of an antagonist to its receptor. A higher pKi value indicates a higher binding affinity. The functional antagonism of this compound is demonstrated by its ability to produce a concentration-dependent rightward shift of the histamine concentration-response curve in the calcium mobilization assay.[1]
Conclusion
This compound is a high-affinity antagonist of the human histamine H1 receptor. The intracellular calcium mobilization assay using CHO-H1 cells provides a robust and reliable method for characterizing the functional antagonist activity of this compound and other H1 receptor antagonists. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers to implement this assay in their drug discovery and pharmacological research efforts.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells | MDPI [mdpi.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GTPγS Binding Functional Assays to Characterize GPCR Ligands
Introduction
Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding assays are a cornerstone in the functional characterization of G protein-coupled receptors (GPCRs). This in vitro technique provides a direct measure of the initial step in GPCR signaling: the agonist-induced exchange of GDP for GTP on the Gα subunit of heterotrimeric G proteins. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state of the G protein can be trapped and quantified, offering valuable insights into the potency (EC₅₀) and efficacy (Eₘₐₓ) of ligands.[1][2][3]
While GSK-1004723 is primarily characterized as a novel antagonist of the histamine (B1213489) H₁ and H₃ receptors, the methodologies detailed herein are broadly applicable for assessing the activity of any test compound at a GPCR of interest.[4][5] These protocols are designed for researchers, scientists, and drug development professionals seeking to employ GTPγS binding assays to elucidate the functional activity of novel compounds.
Mechanism of Action and Signaling Pathway
GPCRs are integral membrane proteins that, upon agonist binding, undergo a conformational change. This change facilitates the interaction with a heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits), promoting the dissociation of GDP from the Gα subunit. GTP then binds to the Gα subunit, causing the dissociation of both the Gα-GTP and Gβγ dimer from the receptor and from each other. These dissociated subunits then modulate the activity of downstream effector proteins. The GTPγS binding assay quantifies the binding of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which accumulates in its active state.[3][6]
Quantitative Data Summary
The following table provides a template for presenting data obtained from a GTPγS binding assay for a hypothetical GPCR target.
| Compound | Target GPCR | EC₅₀ (nM) | Eₘₐₓ (% of Control Agonist) | Hill Slope (n H) | Assay Conditions |
| This compound | Hypothetical GPCR-X | 150 | 85 | 1.1 | 10 µg membrane, 30°C, 60 min |
| Control Agonist | Hypothetical GPCR-X | 25 | 100 | 1.0 | 10 µg membrane, 30°C, 60 min |
| Antagonist Y | Hypothetical GPCR-X | - | 0 | - | 10 µg membrane, 30°C, 60 min |
Experimental Protocols
1. Membrane Preparation from Cultured Cells
This protocol outlines the preparation of cell membranes expressing the GPCR of interest.
-
Materials:
-
Cultured cells expressing the target GPCR
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA), ice-cold
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose)
-
-
Protocol:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
-
2. [³⁵S]GTPγS Binding Assay
This protocol describes the procedure for measuring agonist-stimulated [³⁵S]GTPγS binding to cell membranes.
-
Materials:
-
Prepared cell membranes
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Test compounds (e.g., this compound) and control ligands
-
Unlabeled GTPγS for determining non-specific binding
-
96-well microplates
-
Scintillation counter and scintillation fluid
-
-
Protocol:
-
Prepare a master mix of Assay Buffer, GDP (final concentration typically 10-30 µM), and the prepared cell membranes (5-20 µg protein per well).
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include wells for basal binding (vehicle control) and non-specific binding (excess unlabeled GTPγS, e.g., 10 µM).
-
Add the membrane master mix to each well.
-
Pre-incubate the plate at 30°C for 30-60 minutes with gentle shaking. This allows the compounds to bind to the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well (final concentration typically 0.1-0.5 nM).
-
Incubate the plate at 30°C for an additional 30-90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filter mats (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis
The raw data (counts per minute, CPM) should be analyzed as follows:
-
Subtract the non-specific binding from all other values.
-
Normalize the data to the basal binding (vehicle control) or a control agonist.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow Visualization
The GTPγS binding assay is a robust and sensitive method for the functional characterization of GPCR ligands. The protocols and guidelines provided here offer a comprehensive framework for researchers to assess the activity of compounds such as this compound on any GPCR of interest. Careful optimization of assay conditions, including membrane concentration, GDP concentration, and incubation times, is crucial for obtaining reliable and reproducible data.
References
- 1. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. GSRS [precision.fda.gov]
- 6. [³⁵S]GTPγS binding as an index of total G-protein and Gα-subtype-specific activation by GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cAMP Production with GSK-1004723
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1004723 is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][4] A significant characteristic of the H3 receptor is its high constitutive activity, meaning it can inhibit adenylyl cyclase even in the absence of an agonist.[5][6]
As an antagonist and likely an inverse agonist at the H3 receptor, this compound can block this constitutive, agonist-independent signaling. This action removes the basal inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP concentration.[3][5] This property makes the measurement of cAMP accumulation a robust method for quantifying the functional activity of this compound and other H3 receptor inverse agonists.
These application notes provide a detailed protocol for measuring the effect of this compound on cAMP production in a cell-based assay.
Signaling Pathway of the Histamine H3 Receptor and Mechanism of this compound Action
The histamine H3 receptor's constitutive activity tonically suppresses cAMP production. This compound, by acting as an inverse agonist, binds to the receptor and stabilizes it in an inactive conformation, thereby blocking this basal signaling and increasing cAMP levels.
Caption: Histamine H3 Receptor Signaling and Inverse Agonism.
Quantitative Data
The following table summarizes the binding affinity of this compound for the human histamine H3 receptor and provides a representative potency value for its inverse agonist activity on cAMP production.
| Compound | Parameter | Species | Value | Reference |
| This compound | pKi (H3 Receptor) | Human | 10.6 | [1][2] |
| This compound | pEC50 (cAMP Assay) | Human | ~8.5 - 9.5 (Estimated) |
Note: The pEC50 value is an estimate based on typical potencies of high-affinity H3 receptor inverse agonists and the provided pKi value. Actual values may vary depending on experimental conditions.
Experimental Protocols
Principle
This protocol describes the measurement of cAMP accumulation in response to this compound in Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor. Due to the constitutive activity of the H3 receptor, the basal cAMP level in these cells is suppressed. This compound, acting as an inverse agonist, will alleviate this suppression, resulting in a dose-dependent increase in intracellular cAMP. The use of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is crucial to prevent the degradation of cAMP. A low concentration of forskolin (B1673556), an adenylyl cyclase activator, can be used to increase the assay window.
Materials
-
Cells: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12 for CHO-K1, DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA).
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX), 0.5 mM final concentration.
-
Adenylyl Cyclase Activator (Optional): Forskolin, for a final concentration of approximately 1-3 µM.
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF®, AlphaScreen®, LANCE®, or ELISA-based kits).
-
Plate: 96- or 384-well white opaque tissue culture-treated plates.
Protocol for cAMP Accumulation Assay
Caption: Experimental Workflow for cAMP Measurement.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-K1 or HEK293 cells stably expressing the human H3 receptor in their appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into a 96- or 384-well white opaque plate at a density optimized for your cell line and detection method.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve (a suggested range is 10⁻¹¹ M to 10⁻⁶ M).
-
-
Assay Execution:
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Wash the cells once with an appropriate volume of pre-warmed Assay Buffer.
-
Prepare the stimulation solution containing this compound at various concentrations, a fixed concentration of IBMX (final concentration 0.5 mM), and optionally a low concentration of forskolin (e.g., 1-3 µM).
-
Add the stimulation solution to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the pEC50 and the maximum response (Emax).
-
Conclusion
This document provides a comprehensive guide for the use of this compound in measuring cAMP production as a functional readout of histamine H3 receptor inverse agonism. The provided protocols and background information will enable researchers to effectively characterize the pharmacological activity of this compound and similar compounds at the H3 receptor. Careful optimization of cell density, incubation times, and reagent concentrations is recommended to achieve robust and reproducible results.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plethysmography Studies
Topic: Utilization of Ion Channel and Receptor Modulators in Murine Models of Airway Hyperresponsiveness
Audience: Researchers, scientists, and drug development professionals.
Introduction
Whole-body plethysmography is a non-invasive technique used to measure respiratory function in conscious, unrestrained subjects. It is a valuable tool in preclinical research for assessing airway hyperresponsiveness (AHR), a key feature of asthma and other respiratory diseases. These application notes provide a detailed protocol for conducting plethysmography studies in murine models to evaluate the therapeutic potential of airway-active compounds.
While the compound GSK-1004723 has been identified as a dual antagonist of the histamine (B1213489) H1 and H3 receptors with potential applications in allergic rhinitis, there is a lack of published evidence for its specific use in plethysmography studies.[1][2] Therefore, this document will focus on a well-established application of plethysmography: the evaluation of a TRPV4 (Transient Receptor Potential Vanilloid 4) channel antagonist . TRPV4 channels are expressed in the lungs and are implicated in the pathophysiology of respiratory conditions like asthma and pulmonary edema.[3][4]
This protocol will serve as a comprehensive guide for researchers interested in using plethysmography to study the effects of novel compounds on airway function.
Compound Information
This compound (Histamine H1/H3 Receptor Antagonist)
-
Mechanism of Action: this compound is a potent antagonist of both the histamine H1 and H3 receptors.[1]
-
H1 Receptor Antagonism: Blocks the action of histamine on H1 receptors, which are involved in allergic reactions, leading to smooth muscle contraction in the bronchi, increased vascular permeability, and pruritus.
-
H3 Receptor Antagonism: H3 receptors are primarily found in the central nervous system and act as autoreceptors on histaminergic neurons, inhibiting the release of histamine and other neurotransmitters.[5] Antagonism of H3 receptors can lead to increased histamine release, which may have complex downstream effects.
-
-
Therapeutic Area of Interest: Primarily investigated for the treatment of allergic rhinitis.[1][2]
TRPV4 Antagonists (e.g., HC-067047, GSK2193874)
-
Mechanism of Action: TRPV4 is a non-selective calcium-permeant cation channel that is activated by various stimuli, including mechanical stress, hypotonicity, and endogenous ligands.[6] In the respiratory system, TRPV4 is expressed in airway epithelial cells, smooth muscle cells, and sensory nerves. Its activation is linked to bronchoconstriction, inflammation, and edema.[3][4] TRPV4 antagonists block the influx of calcium through this channel, thereby mitigating these pathological responses.
-
Therapeutic Area of Interest: Investigated for a range of conditions including asthma, chronic obstructive pulmonary disease (COPD), and pulmonary edema.[3][4]
Signaling Pathways
Histamine H1 and H3 Receptor Signaling
Caption: Signaling pathways of Histamine H1 and H3 receptors and the antagonistic action of this compound.
TRPV4 Channel Signaling in Airways
Caption: TRPV4 channel signaling in the airways and the inhibitory effect of a TRPV4 antagonist.
Experimental Protocol: Whole-Body Plethysmography for Airway Hyperresponsiveness
This protocol describes the use of a TRPV4 antagonist to assess its effect on lipopolysaccharide (LPS)-induced airway hyperresponsiveness in mice.
Materials
-
Animals: Male C57BL/6 mice (8-12 weeks old)
-
Compound: TRPV4 antagonist (e.g., HC-067047) dissolved in an appropriate vehicle (e.g., 0.8% DMSO in saline).
-
Challenge Agent: Lipopolysaccharide (LPS) from E. coli, dissolved in sterile saline.
-
Bronchoconstrictor: Methacholine (B1211447) (MCh), dissolved in sterile saline at various concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
Equipment:
-
Whole-body plethysmography (WBP) system for unrestrained animals.
-
Nebulizer compatible with the WBP system.
-
Animal scale.
-
Experimental Workflow
Caption: Workflow for a plethysmography study evaluating a TRPV4 antagonist on LPS-induced AHR.
Detailed Procedure
-
Animal Acclimatization: House mice in standard conditions for at least one week before the experiment to acclimate them to the facility.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, TRPV4 Antagonist + LPS).
-
Compound Administration: Administer the TRPV4 antagonist (e.g., 10 mg/kg HC-067047) or vehicle intraperitoneally (i.p.) 15-30 minutes before the LPS challenge.[7]
-
LPS Challenge: Place the mice in the plethysmography chamber and expose them to an aerosol of LPS (or saline for control groups) for a defined period (e.g., 30 minutes).
-
Incubation: Return the mice to their home cages for 3 hours to allow for the development of airway inflammation and hyperresponsiveness.[7]
-
Plethysmography Acclimatization: Place the mice individually into the WBP chambers and allow them to acclimate for 20-30 minutes.
-
Baseline Measurement: Record baseline respiratory parameters for 3-5 minutes.
-
Methacholine Challenge:
-
Expose the mice to aerosolized saline for 3 minutes to establish a baseline response.
-
Sequentially expose the mice to increasing concentrations of aerosolized methacholine (e.g., 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
-
Record respiratory parameters for 3 minutes following each nebulization.
-
-
Data Analysis:
-
The primary parameter measured is the Enhanced Pause (Penh), a dimensionless value that correlates with airway resistance.
-
Calculate the average Penh value for each 3-minute recording period.
-
Express the results as the percentage change from baseline (saline challenge).
-
Generate dose-response curves by plotting the mean Penh values against the methacholine concentration for each group.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of a TRPV4 Antagonist on LPS-Induced Airway Hyperresponsiveness (Penh)
| Methacholine Concentration (mg/mL) | Vehicle + Saline | Vehicle + LPS | TRPV4 Antagonist + LPS |
| 0 (Saline) | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.48 ± 0.05 |
| 6.25 | 0.68 ± 0.07 | 1.85 ± 0.21 | 0.95 ± 0.12# |
| 12.5 | 0.85 ± 0.09 | 2.98 ± 0.35 | 1.52 ± 0.18# |
| 25 | 1.12 ± 0.13 | 4.55 ± 0.51 | 2.34 ± 0.29# |
| 50 | 1.45 ± 0.17 | 6.21 ± 0.73 | 3.15 ± 0.41# |
Data are presented as Mean ± SEM. Data are hypothetical and for illustrative purposes. *p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + LPS group.
Conclusion
Whole-body plethysmography is a powerful tool for evaluating the in vivo efficacy of novel therapeutic agents for respiratory diseases. While direct evidence for the use of this compound in this application is lacking, the provided protocol for a TRPV4 antagonist demonstrates a robust methodology for assessing the impact of a compound on airway hyperresponsiveness. Researchers can adapt this protocol to investigate other compounds and models of respiratory disease. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Systemic application of the transient receptor potential vanilloid-type 4 antagonist GSK2193874 induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-1004723 in H1/H3 Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1004723 is a potent and selective dual-acting antagonist for the histamine (B1213489) H1 and H3 receptors.[1][2][3][4] Its high affinity and long duration of action make it a valuable research tool for investigating the distinct and overlapping roles of H1 and H3 receptor signaling pathways in various physiological and pathological processes.[1][2] These application notes provide a summary of this compound's pharmacological characteristics and detailed protocols for its use in in vitro cell-based assays.
Pharmacological Profile of this compound
This compound exhibits high-affinity competitive binding to both human H1 and H3 receptors, with a slightly higher affinity for the H3 receptor.[1] A key feature of this compound is its slow dissociation from both receptors, contributing to a prolonged duration of action.[1][2] The compound is highly selective for H1 and H3 receptors, with significantly lower affinity for H2 and H4 receptors.[1]
Table 1: Quantitative Pharmacological Data for this compound [1]
| Parameter | Receptor | Value | Description |
| Binding Affinity (pKi) | Human H1 | 10.2 | Negative logarithm of the inhibitory constant (Ki), indicating high binding affinity. |
| Human H3 | 10.6 | Negative logarithm of the inhibitory constant (Ki), indicating very high binding affinity. | |
| Dissociation Half-life (t½) | Human H1 | 1.2 hours | Time taken for 50% of the compound to dissociate from the receptor. |
| Human H3 | 1.5 hours | Time taken for 50% of the compound to dissociate from the receptor. | |
| Functional Antagonism (pA2) | Human H3 | 9.71 | Negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. |
| Selectivity vs. H2/H4 | H1/H3 vs H2/H4 | >15,000-fold | Ratio of affinity for H1/H3 receptors compared to H2/H4 receptors. |
Signaling Pathways
This compound can be used to dissect the signaling pathways mediated by H1 and H3 receptors. The H1 receptor typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1] The H3 receptor, on the other hand, couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, which can be measured by assays such as GTPγS binding.[1][5]
Caption: H1 Receptor Signaling Pathway Antagonized by this compound.
Caption: H3 Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
The following are generalized protocols for utilizing this compound in common in vitro assays based on published methodologies.[1] Researchers should optimize these protocols for their specific cell systems and experimental conditions.
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for H1 or H3 receptors.
Caption: General workflow for a radioligand competition binding assay.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells recombinantly expressing human H1 or H3 receptors.
-
Radioligand: [³H]-mepyramine (for H1) or [³H]-GSK189254 (for H3).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubate the plate at 37°C for 5 hours to allow the binding to reach equilibrium.[1]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (H1 Receptor Function)
This assay measures the ability of this compound to antagonize histamine-induced increases in intracellular calcium via the H1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human H1 receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Histamine.
-
This compound.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Plate the H1-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.[1]
-
Place the plate in a FLIPR instrument and measure baseline fluorescence.
-
Add a fixed concentration of histamine (e.g., EC80) to all wells and immediately measure the change in fluorescence.
-
Analyze the data to determine the inhibitory effect of this compound on the histamine-induced calcium response.
[³⁵S]GTPγS Binding Assay (H3 Receptor Function)
This functional assay measures the activation of Gi/o-coupled H3 receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells expressing human H3 receptors.
-
[³⁵S]GTPγS.
-
Histamine.
-
This compound.
-
GTPγS binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, varying concentrations of histamine, and a fixed concentration of this compound.
-
Pre-incubate for 30 minutes at 30°C.[1]
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of this compound on histamine-stimulated [³⁵S]GTPγS binding. A rightward shift in the histamine concentration-response curve indicates antagonism.
Conclusion
This compound is a powerful pharmacological tool for the study of H1 and H3 receptor signaling. Its dual antagonism and long-acting properties provide a unique means to investigate the roles of these receptors in cellular and physiological systems. The protocols outlined above serve as a starting point for researchers to utilize this compound in their experimental designs.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Activation of the histaminergic H3 receptor induces phosphorylation of the Akt/GSK-3 beta pathway in cultured cortical neurons and protects against neurotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-1004723: A Powerful Tool for Interrogating Histamine H1 and H3 Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1004723 is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] Its high affinity and slow dissociation from these receptors make it an invaluable pharmacological tool for studying the distinct and overlapping roles of H1 and H3 signaling in various physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound to probe G-protein coupled receptor (GPCR) signaling pathways in both in vitro and ex vivo systems.
The histamine H1 receptor is a well-characterized GPCR that primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3][4] In contrast, the histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that couples to Gαi/o proteins, inhibiting adenylyl cyclase activity and reducing cyclic AMP (cAMP) levels.[5][6][7] By antagonizing both receptors, this compound allows for the dissection of complex histamine-mediated signaling events.
Data Presentation
The following tables summarize the key pharmacological parameters of this compound, facilitating its effective use in experimental design.
Table 1: In Vitro Binding Affinity of this compound at Human Histamine Receptors [1][2]
| Receptor | Radioligand | pKi (mean ± SEM) |
| Histamine H1 | [³H]-mepyramine | 10.2 ± 0.03 |
| Histamine H3 | [³H]-histamine | 10.6 ± 0.04 |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: In Vitro Functional Activity of this compound at Human Histamine Receptors [1][2]
| Receptor | Assay | pA₂ (mean ± SEM) |
| Histamine H1 | Intracellular Calcium Mobilization | 10.1 ± 0.1 |
| Histamine H3 | GTPγS Binding | 10.5 ± 0.1 |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Selectivity of this compound for Human Histamine Receptor Subtypes [2]
| Receptor | Fold Selectivity over H2 | Fold Selectivity over H4 |
| Histamine H1 | > 15,000 | > 15,000 |
| Histamine H3 | > 15,000 | > 15,000 |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the histamine H1 and H3 receptors that can be investigated using this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Radioligand Binding Assay for H1 and H3 Receptors
This protocol determines the binding affinity (Ki) of this compound for the H1 and H3 receptors.
Materials:
-
Cell membranes expressing human recombinant H1 or H3 receptors
-
This compound
-
[³H]-mepyramine (for H1 receptor binding)
-
[³H]-histamine (for H3 receptor binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known H1 or H3 antagonist)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay for H1 Receptor Antagonism
This protocol measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium, a hallmark of H1 receptor activation.
Materials:
-
Cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells)
-
This compound
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Plate the H1 receptor-expressing cells in the assay plates and grow to confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add a fixed concentration of histamine (typically the EC₈₀) to all wells simultaneously using an automated injector.
-
Continue to monitor the fluorescence signal for several minutes to capture the peak calcium response.
-
Determine the inhibitory effect of this compound by measuring the reduction in the peak fluorescence response to histamine.
-
Calculate the pA₂ value by Schild analysis to quantify the potency of this compound as an H1 antagonist.
GTPγS Binding Assay for H3 Receptor Antagonism
This assay directly measures the activation of Gαi/o proteins coupled to the H3 receptor and the inhibitory effect of this compound.
Materials:
-
Cell membranes expressing the human H3 receptor
-
This compound
-
Histamine
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add H3 receptor-expressing membranes, GDP (to ensure G proteins are in the inactive state), and the desired concentrations of this compound.
-
Add a fixed concentration of histamine (typically the EC₅₀ or EC₈₀) to stimulate the receptor. For measuring inverse agonism, histamine is omitted.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the inhibitory effect of this compound on histamine-stimulated [³⁵S]GTPγS binding.
-
Calculate the pA₂ value from the concentration-response curves to determine the antagonist potency.
Conclusion
This compound is a highly potent and selective dual H1/H3 receptor antagonist with a long duration of action.[1] Its well-defined pharmacological profile makes it an exceptional tool for researchers investigating the intricate roles of histamine signaling in health and disease. The protocols provided herein offer a robust framework for utilizing this compound to dissect H1- and H3-mediated signaling pathways, ultimately advancing our understanding of GPCR biology and aiding in the development of novel therapeutics.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-1004723 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1004723 is a novel antagonist of the histamine (B1213489) H1 and H3 receptors, positioning it as a potential therapeutic agent for conditions such as allergic rhinitis. While clinical trials have explored its efficacy in humans via intranasal administration, detailed preclinical in vivo administration protocols are not widely published. These application notes provide a comprehensive guide for researchers on the likely administration routes and methodologies for this compound in relevant animal models, based on its intended clinical application and standard practices in pharmacology and toxicology research.
Data Presentation
The following table summarizes the known clinical dosage information for this compound, which can serve as a basis for dose-range finding studies in preclinical models.
| Human Clinical Trial Identifier | Administration Route | Dosage | Condition |
| NCT00824356 | Intranasal | 200 µg (single dose) | Seasonal Allergic Rhinitis |
| NCT00824356 | Intranasal | 1000 µg (single dose) | Seasonal Allergic Rhinitis |
| NCT00972504 | Intranasal | 1000 µg (repeat dose) | Seasonal Allergic Rhinitis |
Experimental Protocols
Given that this compound has been clinically evaluated as an intranasal spray for allergic rhinitis, the most relevant preclinical in vivo studies would likely involve intranasal administration in rodent models of this condition.
Protocol 1: Intranasal Administration of this compound in a Mouse Model of Allergic Rhinitis
Objective: To evaluate the efficacy of intranasally administered this compound in a murine model of ovalbumin (OVA)-induced allergic rhinitis.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like cyclodextrin, depending on the compound's solubility)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Micropipette with fine tips
-
Anesthetic (e.g., isoflurane)
-
Animal model: BALB/c mice (commonly used for allergic rhinitis models)
Procedure:
-
Animal Model Induction (Sensitization and Challenge):
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
Challenge: From day 14 to day 21, challenge the mice daily by intranasal administration of 10 µL of OVA solution (1 mg/mL in sterile saline) into each nostril (total of 20 µL per mouse) under light isoflurane (B1672236) anesthesia.
-
-
Preparation of this compound Formulation:
-
Based on the required dose, dissolve this compound in the chosen vehicle. Due to the lack of specific preclinical data, a dose-range finding study is recommended. A starting point could be to estimate a dose based on the human clinical dose, taking into account the differences in body weight and nasal cavity surface area between mice and humans. For example, a dose range of 1-50 µg per mouse could be explored.
-
Ensure the final formulation is sterile and non-irritating to the nasal mucosa.
-
-
Administration of this compound:
-
Thirty minutes to one hour prior to the daily OVA challenge (from day 14 to day 21), administer the this compound formulation or vehicle control intranasally.
-
Lightly anesthetize the mice with isoflurane.
-
Hold the mouse in a supine position.
-
Using a micropipette with a fine tip, carefully instill 5-10 µL of the this compound formulation into each nostril. Alternate between nostrils to allow for absorption and prevent overflow into the lungs.
-
-
Assessment of Allergic Rhinitis Symptoms:
-
Immediately after the final OVA challenge on day 21, observe and count the number of sneezes and nasal rubbing motions for a period of 15-30 minutes.
-
Record the observations for each animal.
-
-
Sample Collection and Analysis (Optional):
-
At the end of the study, collect blood samples for measurement of OVA-specific IgE levels.
-
Euthanize the animals and collect nasal lavage fluid for analysis of inflammatory cell infiltration (e.g., eosinophils).
-
Nasal tissue can be collected for histological analysis.
-
Mandatory Visualizations
Signaling Pathway of Histamine Action and Blockade by this compound
Caption: Mechanism of action of this compound in allergic rhinitis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating this compound in a mouse model of allergic rhinitis.
GSK-1004723: A Potent Dual Histamine H1 and H3 Receptor Antagonist for Research Applications
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK-1004723 is a high-affinity, selective, and long-acting dual antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] Developed for potential therapeutic use in allergic rhinitis, its unique pharmacological profile makes it a valuable tool for researchers investigating the roles of histamine signaling in various physiological and pathological processes.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in a research setting.
Product Information
| Feature | Description |
| Product Name | This compound |
| Alternative Names | GSK1004723 |
| CAS Number | 955359-72-5 |
| Molecular Formula | C₃₉H₄₉ClN₄O₂ |
| Molecular Weight | 641.29 g/mol |
| Mechanism of Action | Competitive antagonist at histamine H1 and H3 receptors.[1][2] |
| Suppliers | Immunomart, TargetMol, MedKoo |
Quantitative Data
The following table summarizes the in vitro binding affinities and functional activities of this compound at human recombinant histamine H1 and H3 receptors.
| Parameter | Histamine H1 Receptor | Histamine H3 Receptor | Reference |
| Binding Affinity (pKi) | 10.2 | 10.6 | [2] |
| Dissociation Half-life (t½) | 1.2 hours | 1.5 hours | [1][2] |
Signaling Pathways
This compound acts as an antagonist at both H1 and H3 histamine receptors, thereby blocking the downstream signaling cascades initiated by histamine binding.
Histamine H1 Receptor Signaling Pathway
Histamine H1 receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Upon activation by histamine, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial binding of histamine to the H1 receptor.
Histamine H3 Receptor Signaling Pathway
Histamine H3 receptors are Gi/o-coupled GPCRs that act as presynaptic autoreceptors, inhibiting the synthesis and release of histamine. Upon histamine binding, the Gi/o protein inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. H3 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[5][6] By blocking histamine binding, this compound prevents these inhibitory effects, leading to an increase in histamine release.
Experimental Protocols
The following are example protocols for in vitro characterization of this compound. These are based on methodologies described in the scientific literature.[1][2]
Radioligand Binding Assay for Histamine H1 and H3 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 and H3 receptors.
Materials:
-
This compound
-
Cell membranes expressing human recombinant H1 or H3 receptors
-
[³H]-mepyramine (for H1 receptor)
-
[³H]-Nα-methylhistamine (for H3 receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled ligand)
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add cell membranes, radioligand, and either this compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Wash the plate to separate bound from free radioligand.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (for H1 Receptor Antagonism)
Objective: To assess the functional antagonist activity of this compound at the human histamine H1 receptor.
Materials:
-
This compound
-
CHO-K1 cells over-expressing the human H1 receptor
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., HBSS)
-
Fluorescent plate reader
Procedure:
-
Plate the H1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a submaximal concentration of histamine.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence using a plate reader.
-
Analyze the data to determine the inhibitory effect of this compound on histamine-induced calcium mobilization.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing a dual histamine H1/H3 receptor antagonist like this compound.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and tolerability of two novel H(1)/H(3) receptor antagonists in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GSK-1004723 solubility issues in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with GSK-1004723 in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a novel, dual antagonist of the histamine (B1213489) H(1) and H(3) receptors.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C39H49ClN4O2[3] |
| Molecular Weight | 641.29 g/mol [3] |
| Appearance | Solid |
| Storage | Store at -20°C for long-term stability.[1] |
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). However, it is expected to have low solubility in aqueous buffers like Phosphate-Buffered Saline (PBS).
Q3: Why does this compound precipitate when I dilute it from a DMSO stock into my aqueous buffer?
This is a common issue for many small molecule inhibitors. This compound is likely highly soluble in a polar aprotic solvent like DMSO, but its solubility dramatically decreases when introduced into an aqueous environment. This rapid change in solvent polarity can cause the compound to "crash out" or precipitate. The final concentration of DMSO in your working solution is a critical factor; keeping it low (typically ≤ 0.5%) is advisable but may not be sufficient to prevent precipitation for highly insoluble compounds.
Q4: How can I improve the solubility of this compound in my experimental buffer?
Several strategies can be employed to improve the aqueous solubility of this compound:
-
pH Adjustment: The solubility of weakly basic or acidic compounds can be highly dependent on the pH of the buffer. For a weakly basic compound, lowering the pH may increase its solubility.
-
Use of Co-solvents: While DMSO is used for the initial stock, other co-solvents can be considered for intermediate dilutions if compatible with the experimental system.
-
Gentle Warming: Gently warming the buffer to 37°C before and during the addition of the compound can help with dissolution. However, prolonged heating should be avoided to prevent compound degradation.
-
Sonication: A brief period of sonication in a water bath can help to break down small precipitates and aid in solubilization.
-
Use of Solubility Enhancers: In some cases, low concentrations of surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins can be used to increase the aqueous solubility of a compound, but their compatibility with the specific assay must be validated.
Troubleshooting Guide: this compound Precipitation in Buffer
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (641.29 g/mol ), calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Intermediate Dilutions: If a high final dilution is required, prepare intermediate dilutions of the stock solution in pure DMSO. This helps to minimize the volume of DMSO added to the aqueous buffer.
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) and, if applicable, warm it to 37°C.
-
Dilution: Add the DMSO stock solution (or intermediate dilution) dropwise to the aqueous buffer while vigorously vortexing or stirring. Crucially, add the DMSO solution to the buffer, not the other way around.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental conditions.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution is not clear, proceed with the troubleshooting steps outlined above.
Protocol 3: Systematic pH-Solubility Test
-
Prepare Buffers: Prepare a series of biologically compatible buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4), ensuring the buffer system is appropriate for the intended experiment.
-
Prepare Intermediate Dilution: Create a high-concentration intermediate dilution of your this compound stock solution in DMSO.
-
Test Dilution: Add a small, consistent volume of the intermediate DMSO solution to each of the different pH buffers to achieve the final desired assay concentration. The final DMSO concentration should be kept constant across all conditions.
-
Observe Precipitation: Vortex each solution and let it stand at room temperature for at least 30 minutes. Visually assess the level of precipitation in each buffer to determine the optimal pH for solubility.
Signaling Pathway Context
This compound acts as an antagonist at histamine H1 and H3 receptors. Understanding this interaction is key to its biological effects.
Caption: this compound antagonism of H1 and H3 histamine receptor signaling pathways.
References
Optimizing GSK-1004723 Concentration for Primary Neurons: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing the concentration of GSK-1004723 for your primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] It exhibits high affinity for both human H1 (pKi = 10.2) and H3 receptors (pKi = 10.6) and displays a slow dissociation from these receptors, suggesting a long duration of action.[1][2]
-
Histamine H1 Receptor (H1R): H1Rs are Gq-protein coupled receptors.[3] Their activation typically leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[3][4] In the central nervous system, H1R signaling is involved in processes like wakefulness, learning, and memory.[3][4]
-
Histamine H3 Receptor (H3R): H3Rs are Gi-protein coupled receptors that act as presynaptic autoreceptors and heteroreceptors.[5] Their activation inhibits the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and serotonin.[5] This is achieved through the inhibition of adenylyl cyclase and modulation of N-type voltage-gated calcium channels.[6]
By antagonizing both H1 and H3 receptors, this compound can modulate these signaling pathways.
Q2: What is a recommended starting concentration for this compound in primary neuron cultures?
A2: There is no established optimal concentration of this compound specifically for primary neuron cultures in published literature. However, a concentration of 100 nM has been used effectively in in vitro studies on human bronchus preparations.[1] Therefore, a good starting point for your dose-response experiments in primary neurons would be a range spanning from 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific neuronal type and experimental endpoint.
Q3: What are the potential applications of this compound in neuroscience research?
A3: Given its dual antagonism of H1 and H3 receptors, this compound could be a valuable tool for investigating:
-
The role of histaminergic signaling in neuronal function and plasticity.
-
Neuroinflammatory and neurodegenerative processes where histamine is implicated.
-
Potential neuroprotective effects by modulating neurotransmitter release and downstream signaling pathways.
Q4: What solvent should I use for this compound and what is the maximum final concentration in my culture medium?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to keep the final concentration of DMSO in your primary neuron culture medium as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of neuronal death observed after treatment. | 1. This compound concentration is too high. 2. Solvent (DMSO) toxicity. 3. Compound instability or impurities. | 1. Perform a dose-response experiment starting from a lower concentration range (e.g., 1 nM to 100 nM).2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle-only control to assess solvent toxicity.3. Use a high-purity compound and prepare fresh stock solutions. |
| No observable effect at the tested concentrations. | 1. Concentration is too low. 2. Incubation time is too short. 3. The chosen assay is not sensitive enough to detect the effect. 4. The targeted histamine receptors are not expressed or functional in your specific neuron type. | 1. Increase the concentration range in your dose-response experiment (e.g., up to 10 µM).2. Perform a time-course experiment (e.g., 6, 24, 48 hours).3. Consider alternative or more sensitive assays to measure downstream signaling or functional outcomes.4. Verify the expression of H1 and H3 receptors in your primary neuron culture using techniques like immunocytochemistry or Western blotting. |
| High variability between experimental replicates. | 1. Inconsistent cell plating density. 2. Variability in the health of the primary neuron culture. 3. Inaccurate pipetting of the compound. | 1. Ensure a consistent cell seeding density across all wells and experiments.2. Monitor the health and morphology of your neurons before and during the experiment.3. Use calibrated pipettes and perform serial dilutions carefully. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Viability Assay
This protocol outlines a method to determine the optimal, non-toxic concentration range of this compound for your primary neuron cultures.
Materials:
-
Primary neuron culture (e.g., cortical, hippocampal)
-
This compound
-
DMSO (cell culture grade)
-
Neuronal culture medium
-
96-well clear-bottom black plates, coated with an appropriate substrate (e.g., poly-D-lysine)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Plating:
-
Plate primary neurons in a 96-well plate at a density appropriate for your neuron type.
-
Culture the neurons for the desired number of days in vitro (DIV) to allow for maturation (typically 7-10 DIV).
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in pre-warmed neuronal culture medium to create a range of working solutions (e.g., 20 µM, 2 µM, 200 nM, 20 nM). This will result in final concentrations of 10 µM, 1 µM, 100 nM, and 10 nM when added to the cells.
-
-
Treatment:
-
Carefully remove half of the medium from each well.
-
Add an equal volume of the prepared working solutions to the respective wells.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Include an "untreated control" group with fresh medium only.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control group (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Data Presentation:
| This compound Concentration | Mean Cell Viability (%) | Standard Deviation |
| 0 µM (Vehicle) | 98.5 | 4.2 |
| 10 nM | 99.1 | 3.8 |
| 100 nM | 97.8 | 4.5 |
| 1 µM | 95.2 | 5.1 |
| 10 µM | 75.3 | 8.9 |
Protocol 2: Assessing the Effect of this compound on Neuronal Signaling Pathways by Western Blot
This protocol provides a method to investigate how this compound affects key signaling molecules downstream of H1 and H3 receptors.
Materials:
-
Primary neuron culture in 6-well plates
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Treat mature primary neurons with the desired concentrations of this compound (based on the results of Protocol 1) for a specific duration (e.g., 30 minutes, 1 hour, 6 hours). Include vehicle and untreated controls.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin).
-
Data Presentation:
| Treatment | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) |
| Untreated | 1.00 | 1.00 |
| Vehicle | 0.98 | 1.02 |
| 100 nM this compound | 0.65 | 1.35 |
| 1 µM this compound | 0.42 | 1.78 |
Visualizations
Caption: Signaling pathways of H1 and H3 receptors and the antagonistic action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The neuron-specific isoform of glycogen synthase kinase-3beta is required for axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: GSK-1004723 Antagonist Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results with the dual histamine (B1213489) H1 and H3 receptor antagonist, GSK-1004723.
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacological profile of this compound?
This compound is a potent and selective dual competitive antagonist of the human histamine H1 and H3 receptors.[1][2] It exhibits high affinity for both receptors and is characterized by a slow dissociation rate, leading to a long duration of action.[1][2] In functional assays, it is expected to inhibit histamine-mediated signaling pathways.
Q2: What are the known binding affinities and functional potencies of this compound?
The binding affinity and functional potency of this compound have been characterized in various in vitro systems. A summary of these values is provided in the table below.
| Parameter | Receptor | Value | Assay Type |
| pKi | Human H1 | 10.2 | Radioligand Binding |
| pKi | Human H3 | 10.6 | Radioligand Binding |
| pA2 | Human H3 | 9.71 ± 0.31 | [³⁵S]GTPγS Functional Assay |
| t₁/₂ (dissociation half-life) | Human H1 | 1.2 hours | Radioligand Binding |
| t₁/₂ (dissociation half-life) | Human H3 | 1.5 hours | Radioligand Binding |
Q3: Through which signaling pathways do the H1 and H3 receptors mediate their effects?
The histamine H1 receptor primarily couples to Gq/11 proteins. Upon activation by an agonist like histamine, this leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This increase in cytosolic calcium is a measurable endpoint in functional assays.
The histamine H3 receptor, on the other hand, is coupled to Gi/o proteins. Agonist activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A common method to measure H3 receptor activation is the [³⁵S]GTPγS binding assay, which directly quantifies the activation of Gi/o proteins.
Signaling pathways of H1 and H3 receptors and the antagonistic action of this compound.
Troubleshooting Guide: this compound Not Showing Expected Antagonist Activity
If this compound is not demonstrating the expected antagonist activity in your experiments, follow this step-by-step troubleshooting guide.
Troubleshooting workflow for unexpected this compound activity.
1. Verification of Compound Integrity and Handling
-
Storage and Stability: Confirm that this compound has been stored under the recommended conditions (typically -20°C). Avoid repeated freeze-thaw cycles.
-
Solubility and Preparation: Ensure the compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your assay buffer immediately before use. Visually inspect for any precipitation.
2. Critical Review of the Experimental Protocol
-
Agonist Concentration: Verify that the concentration of histamine used in your assay is appropriate. For antagonist assays, an agonist concentration at or near its EC₅₀ is typically used.
-
Cell System and Receptor Expression: Confirm that the cell line or membrane preparation used expresses the target histamine receptor (H1 or H3) at sufficient levels.
-
Controls: Ensure that your positive control (histamine alone) elicits a robust and reproducible response, and your negative control (vehicle) shows no effect. A known antagonist for the respective receptor can also be used as a positive control for inhibition.
3. Optimization of Antagonist Incubation Time
-
Slow Dissociation: A key characteristic of this compound is its slow dissociation from both H1 and H3 receptors.[1][2] This means that a short pre-incubation time with the antagonist may not be sufficient to reach equilibrium, leading to an underestimation of its potency.
-
Recommendation: Increase the pre-incubation time of your cells/membranes with this compound before adding the agonist. Studies have shown that incubation times of over 4 hours may be necessary to approach equilibrium.
4. Data Analysis and Interpretation
-
Schild Analysis: If performing a Schild analysis to determine the pA2 value, a slope that deviates significantly from 1 can indicate non-equilibrium conditions. For a slow-dissociating antagonist like this compound, a slope greater than 1 might be observed with shorter incubation times.
Detailed Experimental Protocols
1. H1 Receptor Antagonism: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to antagonize histamine-induced calcium mobilization in cells expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).
-
Materials:
-
CHO or HEK293 cells stably expressing the human H1 receptor
-
Black, clear-bottom 96-well microplates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (B1678239) (to prevent dye leakage)
-
Histamine
-
This compound
-
-
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the wells and incubate for an extended period (e.g., 4 hours) at 37°C to allow for equilibrium to be reached. Include vehicle control wells.
-
Agonist Stimulation and Measurement: Prepare a solution of histamine at a concentration that will elicit a submaximal response (e.g., EC₈₀). Using a fluorescence plate reader with an integrated liquid handler, add the histamine solution to all wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. H3 Receptor Antagonism: [³⁵S]GTPγS Binding Assay
This assay measures the ability of this compound to inhibit histamine-stimulated binding of [³⁵S]GTPγS to G proteins in cell membranes expressing the human H3 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing the human H3 receptor (e.g., CHO-H3)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, 0.1% BSA
-
[³⁵S]GTPγS
-
Histamine
-
This compound
-
Unlabeled GTPγS (for non-specific binding determination)
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, H3 receptor-containing cell membranes, and serial dilutions of this compound. Include a vehicle control.
-
Antagonist Incubation: Incubate the plates for an extended period (e.g., 4 hours) at 30°C.
-
Agonist Stimulation: Add histamine to the wells at a concentration that gives a submaximal stimulation (e.g., EC₈₀).
-
Initiation of Binding: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response model. For Schild analysis, generate histamine concentration-response curves in the presence of fixed concentrations of this compound to calculate the pA₂.
-
References
How to prevent GSK-1004723 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of GSK-1004723 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating after I add it to my cell culture medium. What is the primary cause?
A1: The most common reason for this compound precipitation is its limited solubility in aqueous-based cell culture media. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the medium, the concentration of this compound may exceed its solubility limit, causing it to "crash out" of solution.
Q2: How can I increase the solubility of this compound during my experiments?
A2: Several factors can influence the solubility of small molecules in cell culture. To enhance the solubility of this compound, consider the following:
-
Solvent Quality: Use a high-quality, anhydrous grade of DMSO to prepare your stock solution.
-
Dilution Technique: When adding the this compound stock solution to your medium, do so dropwise while gently vortexing or swirling the medium. This facilitates rapid and even dispersal, preventing localized high concentrations that can lead to precipitation.
-
Temperature: Pre-warming the cell culture medium to 37°C before adding the compound can improve solubility.[1]
-
pH of the Medium: The pH of the cell culture medium can affect the ionization state and solubility of a compound.[2] Ensure your medium is properly buffered.
Q3: What is the highest recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). For sensitive cell lines, it is advisable to aim for a concentration of 0.1% or lower.[1]
Q4: Does the type of cell culture medium or the presence of serum affect the solubility of this compound?
A4: Yes, both the medium composition and serum content can influence the solubility of small molecules.
-
Media Components: Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and other components that can interact with your compound.
-
Serum Proteins: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds, sometimes increasing their apparent solubility.[1] However, complex interactions within the medium can also occasionally promote precipitation. It is recommended to test the solubility of this compound in your specific medium and serum concentration.
Q5: What is the best way to prepare and store this compound stock solutions?
A5: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the stock solution over time.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these steps to identify and resolve the issue.
Visualizing the Troubleshooting Workflow
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | This compound is known to be soluble in DMSO. Using an anhydrous grade minimizes water content that could promote precipitation. |
| Stock Solution Concentration | 1-10 mM | A higher concentration stock allows for smaller volumes to be added to the media, keeping the final DMSO concentration low. |
| Final DMSO Concentration | < 0.5% (v/v), ideally ≤ 0.1% | Minimizes solvent toxicity to cells and reduces the risk of the compound precipitating upon dilution.[1] |
| Working Concentration | Variable (empirically determined) | The maximum working concentration will depend on the solubility limit in the specific cell culture medium being used. |
Experimental Protocol: Determining the Solubility of this compound in Your Cell Culture Medium
This protocol outlines a method to empirically determine the approximate solubility limit of this compound in your specific cell culture medium.
Objective: To find the highest concentration of this compound that remains in solution in your experimental medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with serum and other supplements as used in your experiments)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is fully dissolved.
-
-
Serial Dilutions in Media:
-
Label a series of sterile microcentrifuge tubes with a range of final concentrations you wish to test (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Add the appropriate volume of your complete cell culture medium to each tube.
-
Add the corresponding volume of the 10 mM this compound stock solution to each tube to achieve the desired final concentration. Important: Add the stock solution dropwise while gently vortexing the medium.
-
Include a "vehicle control" tube containing the highest volume of DMSO used, but no this compound.
-
-
Incubation:
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your typical experiment time (e.g., 24, 48, or 72 hours).
-
-
Observation:
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope. Look for crystalline structures or amorphous precipitates.
-
-
Determination of Solubility Limit:
-
The highest concentration that remains clear and free of precipitate is your approximate working solubility limit for this compound in that specific medium.
-
Visualizing the Solubility Test Workflow
References
Technical Support Center: GSK-1004723 Stability in Frozen Aliquots
Disclaimer: Publicly available, specific long-term stability data for GSK-1004723 in frozen aliquots is limited. The following guidance is based on general best practices for small molecule compound stability assessment. Researchers should validate the stability of their own specific lots and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for frozen aliquots of this compound?
Based on supplier information, the general recommended storage temperature for this compound is -20°C.[1] For long-term storage, maintaining a constant -20°C or lower temperature is advisable to minimize degradation.
Q2: How should I prepare frozen aliquots of this compound?
To prepare frozen aliquots, dissolve this compound in a suitable solvent, such as DMSO, at a desired stock concentration.[2] Then, dispense single-use volumes into high-quality, tightly sealed vials to minimize headspace and prevent solvent evaporation and water condensation. Flash-freezing in liquid nitrogen or a dry ice/ethanol bath before transferring to a -20°C or -80°C freezer can help maintain sample integrity.
Q3: How many times can I freeze-thaw an aliquot of this compound?
It is highly recommended to avoid repeated freeze-thaw cycles.[2][3] Each cycle can potentially lead to compound degradation or precipitation. For this reason, preparing single-use aliquots is the best practice. If repeated use from a single stock is unavoidable, it is crucial to perform your own stability studies to determine the impact of freeze-thaw cycles on the compound's integrity in your specific solvent and concentration.
Q4: What are the potential signs of this compound degradation in my frozen aliquots?
Visual signs of degradation can include color change or the appearance of precipitate in the solution upon thawing. However, chemical degradation often occurs without visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks or a decrease in the main compound peak area.
Q5: What solvent should I use to dissolve this compound for long-term storage?
While specific solubility data for long-term storage of this compound is not detailed in the provided search results, Dimethyl Sulfoxide (DMSO) is a common solvent for storing small molecules in solution.[2] However, the choice of solvent can impact stability, and it is crucial to ensure the compound is fully solubilized and that the solvent is of high purity and anhydrous to prevent water-mediated degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results using different aliquots of this compound. | Compound degradation due to improper storage or handling. Variability in aliquot concentration. | 1. Perform a quality control check on your aliquots using an analytical method like HPLC or LC-MS to confirm the concentration and purity. 2. Prepare fresh aliquots from a new vial of solid compound. 3. Review your aliquotting and storage procedures to ensure consistency and minimize exposure to light and air. |
| Precipitate observed in the aliquot upon thawing. | The compound has come out of solution. This could be due to exceeding the solubility limit at lower temperatures or solvent evaporation. | 1. Gently warm the vial to room temperature and vortex thoroughly to try and redissolve the precipitate. 2. If the precipitate does not redissolve, the aliquot should be discarded. 3. Consider using a lower stock concentration for your aliquots. |
| Loss of compound activity over time. | Chemical degradation of this compound. | 1. Confirm the identity and purity of the compound in your aliquots using LC-MS or a similar technique. 2. If degradation is confirmed, obtain a fresh supply of the compound and prepare new aliquots, ensuring proper storage conditions are maintained. 3. Conduct a stability study to determine the viable storage duration for your specific conditions. |
Experimental Protocols
Protocol: Assessment of Long-Term Stability of this compound in Frozen Aliquots
Objective: To determine the stability of this compound in a specific solvent at a defined concentration when stored at -20°C or -80°C over an extended period.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, anhydrous)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cryovials or other suitable storage tubes
-
-20°C and/or -80°C freezer
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound solid.
-
Dissolve the compound in the chosen solvent to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Aliquoting:
-
Dispense single-use volumes of the stock solution into cryovials.
-
Tightly cap the vials.
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, take 3-5 aliquots for initial analysis.
-
Analyze each T0 aliquot by HPLC or LC-MS to determine the initial peak area and purity of this compound. This will serve as the baseline.
-
-
Storage:
-
Place the remaining aliquots in the designated freezer (-20°C or -80°C).
-
Organize the aliquots by time point.
-
-
Stability Testing at Subsequent Time Points:
-
At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove 3-5 aliquots from the freezer.
-
Allow the aliquots to thaw completely at room temperature.
-
Vortex the vials to ensure homogeneity.
-
Analyze each aliquot by the same HPLC or LC-MS method used for the T0 analysis.
-
-
Data Analysis:
-
Calculate the average peak area of this compound at each time point.
-
Compare the average peak area at each time point to the average T0 peak area to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Storage Time (Months) | Storage Temperature (°C) | Average Peak Area (Arbitrary Units) | % Remaining (Compared to T0) | Observations (e.g., new peaks) |
| 0 | N/A | Initial Peak Area | 100% | None |
| 1 | -20 | |||
| 3 | -20 | |||
| 6 | -20 | |||
| 12 | -20 | |||
| 24 | -20 | |||
| 1 | -80 | |||
| 3 | -80 | |||
| 6 | -80 | |||
| 12 | -80 | |||
| 24 | -80 |
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Simplified signaling pathway for an H1/H3 receptor antagonist like this compound.
References
Technical Support Center: GSK-1004723 Animal Model Studies
Important Notice: Publicly available information regarding unexpected side effects of GSK-1004723 in preclinical animal models is limited. The following content is based on the known pharmacology of H1 and H3 receptor antagonists and general principles of toxicology. Specific adverse events observed in proprietary toxicology studies with this compound are not detailed in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] Its intended therapeutic use was for the treatment of allergic rhinitis.[1] By blocking H1 receptors, it aims to reduce the symptoms of allergy. By blocking H3 receptors, which act as autoreceptors on histaminergic neurons, it can increase the release of histamine and other neurotransmitters in the central nervous system, potentially leading to improved cognitive function or wakefulness.
Q2: Have any clinical trials been conducted for this compound?
A2: Yes, clinical trials were conducted to assess the efficacy and safety of intranasally administered this compound for seasonal allergic rhinitis in human subjects.[3][4]
Q3: Are there any publicly available data on the side effects of this compound in animal models?
A3: Based on available public information, there are no specific reports detailing unexpected side effects of this compound in animal models. Preclinical toxicology studies are a standard part of drug development but the detailed findings for this specific compound have not been published.
Troubleshooting Potential Issues in Animal Studies
While specific data for this compound is unavailable, researchers encountering unexpected effects with dual H1/H3 antagonists in animal models may consider the following potential issues and troubleshooting steps.
Issue 1: Sedation or Hypoactivity
-
Potential Cause: Although H3 receptor antagonism can promote wakefulness, the sedative effects of H1 receptor blockade might predominate, especially at higher doses.
-
Troubleshooting:
-
Dose-Response Study: Conduct a thorough dose-response study to identify a dose that maintains efficacy with minimal sedative effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug concentration in the central nervous system with activity levels.
-
Comparative Studies: Compare the sedative profile with other H1 antagonists.
-
Issue 2: Cardiovascular Effects (e.g., changes in heart rate or blood pressure)
-
Potential Cause: Histamine receptors are present in the cardiovascular system. H1 receptor activation can cause vasodilation, while H3 receptor modulation can influence neurotransmitter release that affects cardiovascular parameters.
-
Troubleshooting:
-
Telemetry Monitoring: In appropriate species (e.g., dogs, non-human primates), use telemetry to continuously monitor cardiovascular parameters without the stress of handling.
-
Ex Vivo Tissue Analysis: Assess the direct effect of the compound on isolated heart tissue or blood vessels.
-
Issue 3: Neurological or Behavioral Changes (e.g., anxiety, altered locomotion)
-
Potential Cause: The H3 receptor is primarily expressed in the central nervous system and modulates the release of several neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Altering this balance can lead to various behavioral changes.
-
Troubleshooting:
-
Standardized Behavioral Tests: Employ a battery of standardized behavioral tests (e.g., open field test, elevated plus maze) to systematically assess different aspects of behavior.
-
Neurotransmitter Level Analysis: Measure neurotransmitter levels in different brain regions post-administration.
-
Experimental Protocols
The following are generalized protocols that would be relevant for investigating the pharmacology and potential side effects of a compound like this compound in animal models.
Protocol 1: Rodent Model of Allergic Rhinitis
-
Animal Model: Ovalbumin (OVA)-sensitized BALB/c mice.
-
Sensitization: Sensitize mice with intraperitoneal injections of OVA and aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge: From day 21 to 27, challenge intranasally with OVA.
-
Treatment: Administer this compound (or vehicle control) intranasally 30 minutes prior to each challenge.
-
Outcome Measures:
-
Count the number of sneezes and nasal rubs for 10 minutes post-challenge.
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration (e.g., eosinophils).
-
Measure serum levels of OVA-specific IgE.
-
Protocol 2: Safety Pharmacology - Irwin Test in Rats
-
Objective: To assess the potential neurological and physiological effects of a novel compound.
-
Animals: Male and female Sprague-Dawley rats.
-
Procedure:
-
Administer a single dose of this compound or vehicle control.
-
At specified time points (e.g., 30 min, 1, 2, 4, 24 hours) post-dose, observe the animals for a range of parameters including:
-
Behavioral: Alertness, grooming, stereotypy, passivity.
-
Neurological: Gait, motor coordination (e.g., rotarod test), reflexes (e.g., pinna, corneal).
-
Autonomic: Body temperature, pupil size, salivation, heart rate.
-
-
-
Data Analysis: Score the observations and compare the effects of different doses of this compound to the vehicle control.
Data Presentation
As no quantitative data on unexpected side effects are publicly available, a template for presenting such data is provided below.
Table 1: Summary of Hypothetical Findings from a 14-Day Repeat-Dose Toxicology Study in Rats
| Finding | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) | Control (Vehicle) |
| Clinical Observations | ||||
| Sedation (incidence) | 0/10 | 2/10 | 8/10 | 0/10 |
| Body Weight | ||||
| Mean Change from Baseline (%) | +5.2 | +4.8 | +1.5 | +5.5 |
| Clinical Pathology | ||||
| Alanine Aminotransferase (U/L) | No significant change | No significant change | ↑ 25% | Normal range |
| Creatinine (mg/dL) | No significant change | No significant change | No significant change | Normal range |
| Histopathology | ||||
| Liver | No remarkable findings | No remarkable findings | Minimal centrilobular hypertrophy | No remarkable findings |
* Statistically significant difference from control (p < 0.05)
Visualizations
Below are diagrams illustrating the mechanism of action and a hypothetical experimental workflow.
Caption: Mechanism of action of this compound as a dual H1 and H3 receptor antagonist.
Caption: A general workflow for a preclinical toxicology study in an animal model.
References
Technical Support Center: Improving the In Vivo Bioavailability of GSK-1004723
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo bioavailability of the investigational compound GSK-1004723. While specific bioavailability data for this compound is not publicly available, this guide outlines common challenges and proven strategies for enhancing the systemic exposure of small molecule drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary causes for low oral bioavailability of a compound like this compound?
Low oral bioavailability is often a result of one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein.
Q2: How can I determine if solubility is the main issue limiting the bioavailability of my compound?
Initial in vitro assessments can be very informative. A biopharmaceutics classification system (BCS) or similar framework can help categorize the compound based on its solubility and permeability characteristics. If the compound exhibits low solubility in aqueous media across a range of physiological pH levels, it is likely a significant contributor to poor bioavailability.
Q3: What are the initial steps to consider when formulating a poorly soluble compound for in vivo studies?
For early-stage in vivo studies, several formulation strategies can be employed to enhance the exposure of poorly soluble compounds. These include:
-
Simple Solutions: Using co-solvents or cyclodextrins to increase solubility in a liquid formulation.
-
Lipid-Based Formulations: Dissolving the compound in lipids, surfactants, or a mixture of these can improve solubilization and absorption.[1][2] Self-emulsifying drug delivery systems (SEDDS) are a common example.[1][3]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, leading to faster dissolution.[3]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between individual animals in a study.
Q: We are observing significant variability in the plasma exposure of this compound after oral dosing in our animal model. What could be the cause and how can we address this?
A: High inter-subject variability can stem from inconsistent dissolution and absorption.
-
Potential Cause: The formulation may not be robust, leading to variable rates of dissolution and precipitation in the GI tract. Food effects can also contribute significantly to this variability.
-
Troubleshooting Steps:
-
Standardize Fed/Fasted State: Ensure all animals are treated under the same conditions (e.g., fasted overnight) to minimize variability from food effects.
-
Improve Formulation: Consider a more robust formulation strategy. Amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix, can maintain the drug in a supersaturated state, leading to more consistent absorption.[3][4] Lipid-based formulations can also reduce variability by presenting the drug in a solubilized form.[1][2][4]
-
Issue 2: Low and non-dose-proportional exposure with increasing oral doses.
Q: As we increase the oral dose of this compound, we are not seeing a proportional increase in plasma concentration (AUC). What is the likely reason?
A: This often points to solubility- or saturation-limited absorption.
-
Potential Cause: At higher doses, the amount of drug administered exceeds the volume of fluid in the GI tract required to dissolve it. This means that a significant portion of the drug passes through without being absorbed. Saturation of transporters involved in absorption can also be a factor.
-
Troubleshooting Steps:
-
Enhance Solubility: Employ advanced formulation techniques to increase the drug's solubility. This could involve creating an amorphous solid dispersion or using a lipid-based system like a self-microemulsifying drug delivery system (SMEDDS).[1]
-
Particle Size Reduction: Nanosuspensions can improve the dissolution rate and extent of absorption for compounds where dissolution is the rate-limiting step.[3]
-
Investigate Transporter Involvement: Conduct in vitro studies using cell lines that express relevant transporters to determine if active transport is playing a role.
-
Hypothetical Bioavailability Data for Formulation Screening
The following table presents a hypothetical example of how to summarize preclinical bioavailability data for different this compound formulations.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 80 | 5 |
| Co-solvent Solution | 10 | 150 ± 40 | 1.0 | 700 ± 150 | 14 |
| SMEDDS | 10 | 450 ± 90 | 0.5 | 2500 ± 450 | 50 |
| Amorphous Solid Dispersion | 10 | 550 ± 120 | 0.75 | 3100 ± 500 | 62 |
Note: The data presented in this table is purely illustrative and not actual experimental data for this compound.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Formulation vehicles (e.g., saline for IV, desired oral formulation vehicle)
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at 1 mg/kg via the tail vein.
-
Oral (PO) Group: Administer this compound in the desired formulation at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from a suitable vessel (e.g., saphenous vein) at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for improving the in vivo bioavailability of a new chemical entity.
Caption: Simplified signaling pathway for this compound as an H1/H3 receptor antagonist.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
GSK-1004723 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK-1004723, a dual antagonist of the histamine (B1213489) H1 and H3 receptors. Variability in experimental outcomes can arise from a number of factors, and this guide is designed to help you identify and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual-acting antagonist of the histamine H1 and H3 receptors.[1] It binds competitively to these G-protein coupled receptors (GPCRs), inhibiting the downstream signaling pathways typically activated by histamine. The H1 receptor is primarily coupled to Gq/11, leading to increases in intracellular calcium, while the H3 receptor is coupled to Gi/o, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage of a stock solution (typically in DMSO), it is recommended to store at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing for aqueous-based cellular assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What is the reported potency of this compound at H1 and H3 receptors?
In radioligand binding assays using membranes from cells overexpressing human recombinant receptors, this compound has demonstrated high affinity for both the H1 and H3 receptors.
Quantitative Data Summary
The following tables summarize the reported binding affinities (pKi) and functional potencies (pA2) of this compound.
Table 1: Binding Affinity of this compound at Human Histamine Receptors
| Receptor | pKi |
| Histamine H1 | 10.2 |
| Histamine H3 | 10.6 |
Data from Slack, R. J., et al. (2011).[1]
Table 2: Functional Antagonist Activity of this compound
| Assay | Receptor | Measured Effect | pA2 |
| Intracellular Calcium Mobilization | Histamine H1 | Inhibition of histamine-induced Ca2+ increase | 10.1 |
| [35S]GTPγS Binding | Histamine H3 | Inhibition of histamine-induced GTPγS binding | 9.9 |
Data from Slack, R. J., et al. (2011).[1]
Troubleshooting Guide
Issue 1: Higher than expected IC50/pA2 values (lower potency) in functional assays.
-
Potential Cause 1: Insufficient pre-incubation time. this compound is a long-acting antagonist with slow dissociation kinetics from both H1 and H3 receptors.[1] Short incubation times may not allow the antagonist to reach equilibrium with the receptor, leading to an underestimation of its potency.
-
Solution: Increase the pre-incubation time of the cells with this compound before adding the agonist (histamine). A pre-incubation of at least 30 minutes is recommended. For wash-out experiments designed to assess its long-acting nature, even longer incubation times may be necessary.
-
-
Potential Cause 2: High cell density or receptor expression levels. In cell-based assays, very high receptor expression can lead to "receptor reserve," which can cause a rightward shift in the antagonist dose-response curve, making it appear less potent.
-
Solution: Optimize cell seeding density to ensure you are working within a linear range of the assay. If using a recombinant cell line, you may need to select a clone with a lower, more physiologically relevant level of receptor expression.
-
-
Potential Cause 3: Compound degradation. Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Solution: Prepare fresh aliquots of the stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles.
-
Issue 2: High background signal or assay window variability in a calcium mobilization assay.
-
Potential Cause 1: Cell health and viability. Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to high background fluorescence and inconsistent responses.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and have high viability. Use a consistent cell passage number for all experiments.
-
-
Potential Cause 2: Inconsistent dye loading. Uneven loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can lead to well-to-well variability.
-
Solution: Ensure a uniform cell monolayer and consistent dye loading concentration and incubation time across all wells. The addition of probenecid (B1678239) to the loading buffer can help prevent dye leakage.[1]
-
-
Potential Cause 3: Assay buffer components. The composition of the assay buffer can influence receptor signaling and the performance of fluorescent dyes.
-
Solution: Use a consistent, buffered saline solution (e.g., HBSS) for all dilutions and cell washes. Ensure the buffer contains appropriate concentrations of calcium and magnesium.
-
Issue 3: Inconsistent results in radioligand binding assays.
-
Potential Cause 1: Incomplete separation of bound and free radioligand. In filtration-based assays, inefficient washing can leave behind unbound radioligand, leading to high non-specific binding.
-
Solution: Optimize the washing procedure. Use ice-cold wash buffer and perform a sufficient number of washes to remove all unbound radioligand.
-
-
Potential Cause 2: Variability in membrane preparation. The quality and consistency of the cell membrane preparation are critical for reproducible binding data.
-
Solution: Use a standardized protocol for membrane preparation and protein quantification. Store membrane aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
-
Potential Cause 3: Radioligand degradation. The radiolabeled ligand used in the assay can degrade over time, leading to decreased specific binding.
-
Solution: Use a fresh batch of radioligand or one that has been stored correctly according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of Histamine H1 and H3 receptors and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro characterization and troubleshooting of this compound.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted from general radioligand binding assay procedures and the methods described by Slack et al. (2011).[1]
-
Membrane Preparation:
-
Culture cells expressing the human H1 or H3 receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate co-factors if necessary):
-
Cell membranes (a predetermined amount of protein).
-
Radioligand (e.g., [3H]mepyramine for H1R or [3H]Nα-methylhistamine for H3R) at a concentration near its Kd.
-
A range of concentrations of this compound or a reference compound.
-
-
To determine non-specific binding, use a high concentration of a known, non-labeled antagonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (H1 Receptor)
This protocol is based on the methods described by Slack et al. (2011).[1]
-
Cell Plating:
-
Seed cells expressing the human H1 receptor into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with a buffered saline solution (e.g., HBSS).
-
Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for at least 30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
If performing a Schild analysis, use a range of agonist concentrations in the presence of fixed antagonist concentrations to determine the pA2 value.
-
References
Minimizing off-target binding of GSK-1004723 in assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing off-target binding of GSK-1004723 in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist for the histamine (B1213489) H1 and H3 receptors.[1][2] It has been investigated as a potential therapy for allergic rhinitis.[1][3] It exhibits high affinity for both human recombinant H1 and H3 receptors.[1][2]
Q2: What are the known binding affinities of this compound for its primary targets?
This compound displays high affinity for both the human histamine H1 and H3 receptors. The binding affinities are summarized in the table below.
Q3: What does the "slow dissociation" of this compound from its target receptors mean for my experiments?
This compound has been shown to have a slow dissociation from both H1 and H3 receptors, with a half-life of 1.2 and 1.5 hours, respectively.[1][2] This means that once bound, the compound separates from the receptor at a slow rate. In practical terms, this can lead to prolonged antagonism in functional assays, even after washing the cells or tissues.[1][2] This characteristic should be considered when designing washout steps in your experimental protocol.
Q4: I am observing unexpected effects in my assay. How can I determine if this is due to off-target binding of this compound?
Distinguishing on-target from off-target effects is a critical step in validating your results. A systematic approach is recommended. This can involve performing counter-screens, using structurally unrelated inhibitors for the same target, and assessing for non-specific interactions like colloidal aggregation.
Q5: What are some general strategies to reduce non-specific binding in my assay?
Several general strategies can be employed to minimize non-specific binding of small molecules like this compound. These include:
-
Adjusting Buffer Conditions: Modifying the pH or increasing the salt concentration (e.g., with NaCl) of your buffer can help reduce charge-based non-specific interactions.[1][4]
-
Using Blocking Agents: The addition of proteins like Bovine Serum Albumin (BSA) or casein to your buffer can help block non-specific binding sites on surfaces and other proteins.[4][5]
-
Adding Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can be effective in disrupting hydrophobic interactions that may lead to non-specific binding.[4]
-
Including a Detergent: For potential colloidal aggregation, including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can help to disperse aggregates.
Troubleshooting Guides
Issue 1: High background signal or non-specific binding in a radioligand binding assay.
-
Possible Cause 1: Inadequate blocking of non-specific binding sites.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. Consider testing alternative blocking agents such as casein.
-
-
Possible Cause 2: Suboptimal buffer composition.
-
Solution: Optimize the salt concentration in your assay buffer. Increasing the ionic strength can disrupt electrostatic interactions that contribute to non-specific binding.
-
-
Possible Cause 3: Hydrophobic interactions between this compound and assay components.
-
Solution: Add a low concentration (typically 0.01% to 0.1%) of a non-ionic surfactant like Tween-20 to your assay buffer.
-
Issue 2: Inconsistent results or poor dose-response curves in cell-based functional assays.
-
Possible Cause 1: Compound precipitation or aggregation at higher concentrations.
-
Solution: Visually inspect your solutions for any signs of precipitation. Determine the solubility of this compound in your assay medium. If solubility is an issue, consider using a lower concentration range or adding a solubilizing agent that is compatible with your cells. To test for aggregation-based inhibition, include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay. A significant reduction in inhibition suggests aggregation was the cause.
-
-
Possible Cause 2: Insufficient washout of the compound due to slow dissociation.
-
Possible Cause 3: Solvent-induced artifacts.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or function (typically ≤ 0.1%). Run a solvent-only control to assess its effect.
-
Data Presentation
Table 1: Binding Affinity of this compound for Histamine Receptors
| Target Receptor | Species | Assay Type | pKi | Reference |
| Histamine H1 | Human | Radioligand Binding | 10.2 | [1][2] |
| Histamine H3 | Human | Radioligand Binding | 10.6 | [1][2] |
Experimental Protocols
Radioligand Binding Assay for H1 and H3 Receptors
This protocol is based on the methods described for the characterization of this compound.[1][2]
-
Membrane Preparation: Utilize cell membranes from CHO cells over-expressing human recombinant H1 or H3 receptors.
-
Assay Buffer:
-
For H1 receptor binding: 50 mM Tris-HCl, pH 7.4.
-
For H3 receptor binding: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.
-
-
Radioligand:
-
For H1 receptors: [³H]-mepyramine.
-
For H3 receptors: [³H]-Nα-methylhistamine.
-
-
Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer. b. To determine non-specific binding, use a high concentration of a known H1 or H3 antagonist (e.g., mepyramine for H1, thioperamide (B1682323) for H3). c. Incubate at 37°C. d. Separate bound from free radioligand by rapid filtration through a glass fiber filter. e. Wash the filters with ice-cold assay buffer. f. Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for characterizing a small molecule inhibitor.
Caption: Troubleshooting decision tree for non-specific binding.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Therapeutic index of inhaled corticosteroids in asthma: A dose-response comparison on airway hyperresponsiveness and adrenal axis suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-1004723 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using GSK-1004723, a potent and selective dual antagonist for the histamine (B1213489) H1 and H3 receptors. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, competitive antagonist for both the histamine H1 and H3 receptors.[1][2] It has been investigated as a potential novel therapy for allergic rhinitis.[1][2] Its mechanism of action involves blocking the signaling of histamine at these two receptor subtypes. The H1 receptor is a Gq-protein coupled receptor that, upon activation by histamine, stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. The H3 receptor is a Gi/o-protein coupled receptor that inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents these downstream signaling events.
Q2: What are the recommended storage conditions for this compound?
A2: For short-term storage (days to weeks), it is recommended to store this compound at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C.[3]
Q3: In what solvent can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for your experiment. Always consider the final concentration of DMSO in your assay, as high concentrations can be toxic to cells.
Q4: What are the key binding affinities of this compound for the human H1 and H3 receptors?
A4: In membranes from cells overexpressing human recombinant receptors, this compound displays high-affinity binding. The pKi value for the H1 receptor is 10.2, and for the H3 receptor, it is 10.6.[1][2]
Q5: Does this compound show selectivity for H1 and H3 receptors over other histamine receptor subtypes?
A5: Yes, this compound is highly selective for H1 and H3 receptors. For instance, its affinity for the histamine H4 receptor is significantly lower.[1]
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High non-specific binding | 1. Radioligand concentration is too high. 2. Insufficient washing of filters. 3. Radioligand is "sticky" and binds to filters or vials. 4. Cell membrane protein concentration is too low. | 1. Optimize the radioligand concentration; it should ideally be at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Consider using low-binding plates and tubes. 4. Increase the amount of membrane protein per well. |
| Low or no specific binding | 1. Inactive radioligand or compound. 2. Insufficient receptor expression in the cell membranes. 3. Incorrect buffer composition (pH, ions). 4. Incubation time is too short to reach equilibrium. | 1. Verify the integrity and activity of your radioligand and this compound stock. 2. Use a cell line with confirmed high expression of H1 or H3 receptors. 3. Ensure the buffer composition and pH are optimal for the receptor-ligand interaction. 4. Increase the incubation time; for this compound, a 5-hour incubation has been used successfully.[1] |
| High variability between replicates | 1. Inconsistent pipetting. 2. Uneven distribution of cell membranes in the stock solution. 3. Incomplete mixing of assay components. | 1. Use calibrated pipettes and ensure proper technique. 2. Vortex the membrane preparation gently before aliquoting. 3. Ensure thorough mixing of all reagents in the assay plate. |
Cell-Based Functional Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in agonist-stimulated response (e.g., calcium flux) | 1. Basal receptor activity is high. 2. Cell health is poor, leading to leaky membranes. 3. Contamination of cell culture. | 1. Reduce the cell seeding density or serum concentration in the culture medium. 2. Ensure cells are healthy and not over-confluent. Use cells at a low passage number. 3. Regularly test for mycoplasma contamination. |
| No or weak response to agonist | 1. Low receptor expression on the cell surface. 2. Agonist has degraded. 3. Incorrect assay conditions (e.g., temperature, buffer). | 1. Use a cell line with robust expression of the target receptor. 2. Prepare fresh agonist solutions. 3. Optimize assay parameters; for example, calcium mobilization assays are typically performed at 37°C.[1] |
| Inconsistent antagonist effect of this compound | 1. This compound has precipitated out of solution at the final concentration. 2. Insufficient pre-incubation time with the antagonist. 3. The agonist concentration used for stimulation is too high. | 1. Check the solubility of this compound in your final assay buffer. Ensure the DMSO concentration is compatible. 2. Pre-incubate the cells with this compound for a sufficient time to allow for receptor binding (e.g., 30 minutes).[1] 3. Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for measurable inhibition. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Dissociation Half-Life of this compound
| Receptor | Binding Affinity (pKi) | Dissociation Half-Life (t½) in hours |
| Human H1 Receptor | 10.2 | 1.2 |
| Human H3 Receptor | 10.6 | 1.5 |
| Data from radioligand binding assays using membranes from CHO cells overexpressing the human recombinant receptors.[1][2] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the H1 and H3 receptors.
Materials:
-
Cell membranes from CHO cells expressing human recombinant H1 or H3 receptors.
-
Radioligand: [³H]-mepyramine for H1 receptors, or another suitable radioligand for H3 receptors.
-
This compound
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (approximately at its Kd), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled ligand.
-
Incubate the plate for 5 hours at room temperature to allow the binding to reach equilibrium.[1]
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (for H1 Receptor Antagonism)
Objective: To assess the functional antagonist activity of this compound at the H1 receptor.
Materials:
-
CHO cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Histamine (agonist)
-
This compound
-
Assay buffer (e.g., Tyrode's buffer)
-
Fluorescence plate reader
Methodology:
-
Seed the H1-expressing CHO cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 45 minutes at 37°C).[1]
-
Wash the cells gently with assay buffer to remove excess dye.
-
Prepare a dilution series of this compound in assay buffer.
-
Add the this compound solutions to the cells and pre-incubate for 30 minutes at 37°C.[1]
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of histamine (e.g., EC80) to stimulate the cells and immediately measure the fluorescence intensity over time.
-
Analyze the data to determine the inhibitory effect of this compound on the histamine-induced calcium response.
Signaling Pathways and Experimental Workflow
References
Technical Support Center: Interpreting Unexpected Data from GSK-1004723 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data from experiments involving GSK-1004723, a potent and long-acting dual antagonist of the histamine (B1213489) H1 and H3 receptors.
Frequently Asked Questions (FAQs)
Q1: We observe a weaker than expected antagonist effect in our cell-based assay, even at high concentrations of this compound. What could be the cause?
A1: Several factors could contribute to a weaker than expected antagonist effect. Consider the following:
-
Slow Dissociation Kinetics: this compound exhibits slow dissociation from both H1 and H3 receptors, with a reported half-life of 1.2 and 1.5 hours, respectively.[1] If your assay has a short pre-incubation time with the antagonist before adding the agonist, this compound may not have reached equilibrium binding, leading to an underestimation of its potency.
-
Assay Wash Steps: The slow dissociation rate means that the antagonism by this compound should be retained even after washing the cells.[1] If you are performing extensive wash steps and still observing low potency, it might indicate issues with cell health, receptor expression levels, or the compound's integrity.
-
High Agonist Concentration: In functional assays, using an agonist concentration that is too high can overcome the competitive antagonism, making the antagonist appear less potent. Ensure you are using an agonist concentration at or near the EC80 for optimal results in an antagonist assay.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization. This could be misinterpreted as a weak antagonist effect if the baseline response is diminished.
Q2: In our in vivo model of allergic rhinitis, the duration of action of this compound is shorter than anticipated. Why might this be?
A2: While this compound has a long duration of action in vitro, several factors can influence its in vivo efficacy:
-
Pharmacokinetics and Metabolism: The local concentration of this compound at the target tissue (e.g., nasal mucosa) is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. While specific pharmacokinetic data for this compound is not extensively published, any factors that increase its clearance from the site of action will reduce its duration of action.
-
Animal Model Specifics: The metabolic rate and physiological differences between animal models can affect a drug's half-life. The reported long duration of action of up to 72 hours was observed in a guinea pig model with intranasal administration.[1] Different species or routes of administration may yield different results.
-
Inflammatory Milieu: In a robust inflammatory state, the high local concentration of histamine and other inflammatory mediators might overcome the antagonist's effects sooner than predicted from simpler models.
Q3: We are seeing an unexpected physiological response in our animal model that doesn't seem to be related to H1 or H3 receptor antagonism. What could be the explanation?
A3: Unexpected in vivo effects can arise from several sources:
-
Off-Target Effects: While this compound is reported to be a selective H1/H3 antagonist, no drug is entirely specific.[1] It is crucial to consider potential off-target activities, especially at higher concentrations. A comprehensive selectivity profile for this compound against a broad panel of receptors and enzymes is not publicly available. Consider that some non-imidazole H3 receptor antagonists have been shown to interact with other targets.
-
H3 Receptor Hetero-receptor Function: H3 receptors act as inhibitory hetero-receptors on various non-histaminergic neurons, modulating the release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin. Antagonizing these receptors can lead to increased release of these neurotransmitters, which could produce complex and seemingly unrelated physiological effects.
-
Phenotypes of H1 or H3 Receptor Knockout Mice: Studies on H1 and H3 receptor knockout mice have revealed unexpected phenotypes. For example, H3 receptor knockout mice can display an obese phenotype with increased food intake and reduced energy expenditure.[2][3] H1 receptor knockout mice show alterations in sleep-wake cycles.[4] These findings highlight the complex roles of these receptors, and antagonism with a drug could produce similarly unexpected systemic effects.
Q4: Our in vitro functional assay results (e.g., calcium flux for H1, cAMP for H3) are highly variable between experiments. What are the common sources of variability?
A4: High variability in cell-based functional assays is a common challenge. Key factors to investigate include:
-
Cell Health and Passage Number: Ensure your cells are healthy, not overgrown, and within a consistent and low passage number range.
-
Reagent Quality and Preparation: Use fresh, high-quality reagents. Inconsistent concentrations of agonists, antagonists, or assay components like GDP and Mg²⁺ in GTPγS assays can lead to variability.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and plate types. For calcium flux assays, variations in dye loading time and temperature can significantly impact results. For cAMP assays, the activity of phosphodiesterase inhibitors is critical.
-
Constitutive Activity of H3 Receptors: The H3 receptor is known to have high constitutive activity. This can lead to a high basal signal in functional assays, which can be a source of variability. Inverse agonists will decrease this basal signal, while neutral antagonists will not.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Results in In Vitro Functional Assays
| Observed Problem | Potential Cause | Recommended Action |
| Low Potency of this compound in Antagonist Mode | Insufficient pre-incubation time for this slow-dissociating compound. | Increase the pre-incubation time with this compound to at least 90-120 minutes to allow for equilibrium binding. |
| High agonist concentration used for stimulation. | Perform an agonist dose-response curve and use the EC80 concentration for antagonist assays. | |
| High Background Signal in GTPγS Binding Assay for H3R | High constitutive activity of the H3 receptor. | This is expected. Ensure a sufficient assay window between basal and agonist-stimulated binding. Consider using a known inverse agonist as a control to demonstrate a decrease in basal signal. |
| Non-specific binding of [³⁵S]GTPγS. | Include a control with a high concentration of unlabeled GTPγS to determine non-specific binding. Ensure filter plates are not treated with PEI. | |
| Variable Calcium Flux Signal for H1R Antagonism | Inconsistent cell plating density or health. | Standardize cell seeding density and ensure monolayers are confluent and healthy on the day of the assay. |
| Dye loading variability. | Optimize and standardize the dye loading time and temperature. Ensure even mixing of the dye solution. |
Guide 2: Troubleshooting Unexpected Results in In Vivo Allergic Rhinitis Models
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent Nasal Blockage Response to Histamine Challenge | Animal-to-animal variability. | Increase the number of animals per group to improve statistical power. Ensure consistent age and weight of animals. |
| Inconsistent delivery of intranasal histamine. | Standardize the administration technique, volume, and concentration of the histamine solution. | |
| This compound Shows Reduced Efficacy Compared to a Standard H1 Antagonist | Contribution of other mediators in the allergic response. | The animal model may have a significant contribution from mediators other than histamine (e.g., leukotrienes). Consider using a model with a more defined histamine-dependent response. |
| Suboptimal dosing or formulation. | Perform a dose-response study for this compound in your specific model. Ensure the formulation allows for adequate solubility and stability. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value | Assay Type | Source |
| Binding Affinity (pKi) | Human H1 | 10.2 | Radioligand Binding | [1] |
| Human H3 | 10.6 | Radioligand Binding | [1] | |
| Dissociation Half-Life (t½) | Human H1 | 1.2 hours | Radioligand Binding | [1] |
| Human H3 | 1.5 hours | Radioligand Binding | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for H1 and H3 Receptors
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either the human H1 or H3 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine for H1R, [³H]Nα-methylhistamine for H3R) at a concentration close to its Kd, and varying concentrations of this compound.
-
To determine non-specific binding, use a saturating concentration of a known H1 or H3 antagonist (e.g., mianserin (B1677119) for H1R, thioperamide (B1682323) for H3R).
-
Incubate the plate at room temperature for at least 2 hours to ensure equilibrium is reached, especially with a slow-dissociating compound like this compound.
-
Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Guinea Pig Model of Nasal Congestion
This protocol is based on the methods used for characterizing this compound.[1]
-
Animal Preparation:
-
Use conscious guinea pigs.
-
Allow the animals to acclimatize to the experimental environment.
-
-
Measurement of Nasal Congestion:
-
Nasal congestion can be measured indirectly using whole-body plethysmography.[1] This technique measures changes in respiratory parameters that are indicative of nasal obstruction.
-
-
Experimental Procedure:
-
Place the guinea pig in the whole-body plethysmograph and allow it to stabilize.
-
Record baseline respiratory parameters.
-
Administer this compound intranasally at the desired concentrations (e.g., 0.1 and 1 mg/mL).[1]
-
At various time points post-dosing, challenge the animal with an intranasal administration of histamine.
-
Record the changes in respiratory parameters following the histamine challenge.
-
The antagonist effect of this compound is determined by its ability to reduce the histamine-induced changes in respiratory parameters compared to a vehicle-treated control group.
-
-
Data Analysis:
-
Quantify the changes in respiratory parameters (e.g., airway resistance).
-
Compare the responses to histamine in the this compound-treated groups to the vehicle control group to determine the degree and duration of antagonism.
-
Mandatory Visualizations
References
- 1. Quantification of nasal involvement in a guinea pig plethysmograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists: from target identification to drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-1004723 cross-reactivity with other receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding GSK-1004723, with a focus on its receptor interaction profile. The following frequently asked questions (FAQs) and troubleshooting guides address common inquiries and potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of this compound?
This compound is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] It exhibits high affinity for both human recombinant H1 and H3 receptors.[1][2] Due to its dual antagonism, it was investigated as a potential therapy for allergic rhinitis.[1][2]
Q2: What are the binding affinities of this compound for the human histamine H1 and H3 receptors?
The binding affinities of this compound for the human histamine H1 and H3 receptors have been determined through radioligand binding assays.[1][2] The pKi values, which are the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor | Radioligand | Cell Line | pKi (mean ± SEM) |
| Human H1 | [³H]-Pyrilamine | CHO | 10.2 ± 0.03 |
| Human H3 | [³H]-Nα-methylhistamine | HEK293 | 10.6 ± 0.04 |
Q3: Is there a comprehensive cross-reactivity profile for this compound against other receptors?
Based on publicly available scientific literature, a comprehensive cross-reactivity panel for this compound against a broad range of other receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic) has not been published. The primary characterization of this compound has focused on its high affinity and selectivity for the histamine H1 and H3 receptors.[1][2]
Troubleshooting Guide
Issue: I am observing an unexpected biological response in my experiment with this compound, which does not seem to be mediated by H1 or H3 receptor antagonism. How can I investigate potential off-target effects?
While this compound is reported to be a selective H1 and H3 antagonist, unexpected effects could arise from interactions with other receptors, ion channels, or enzymes. Here is a guide to help you troubleshoot:
-
Literature Review: Conduct a thorough literature search for the pharmacological profiles of other dual H1/H3 antagonists. This may provide insights into potential off-target liabilities common to this class of compounds.
-
In Silico Analysis: Use computational tools to predict the potential binding of this compound to other receptors based on its chemical structure. Several online databases and software platforms can perform such analyses.
-
Competitive Binding Assays: If you hypothesize that the unexpected effect is due to interaction with a specific receptor, you can perform a competitive binding assay. In this experiment, you would measure the ability of this compound to displace a known radiolabeled ligand for that receptor.
-
Broad Panel Screening: For a more comprehensive assessment, consider submitting this compound to a commercial service that offers broad receptor-ligand screening (selectivity profiling). These services test the compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
-
Functional Assays: If a potential off-target receptor is identified, it is crucial to confirm that binding translates into functional activity (agonism, antagonism, or inverse agonism). This can be achieved through specific functional assays for the identified receptor, such as measuring second messenger levels (e.g., cAMP, Ca2+) or downstream signaling events.
Experimental Protocols
Radioligand Binding Assay for Human H1 Receptor
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant H1 receptor are harvested and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The cell membranes are then isolated by centrifugation.
-
Assay Conditions: The membrane suspension is incubated with the radioligand [³H]-pyrilamine and various concentrations of this compound in a final assay volume. Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., mianserin).
-
Incubation and Detection: The reaction is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.
Radioligand Binding Assay for Human H3 Receptor
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant H3 receptor are used to prepare cell membranes as described for the H1 receptor assay.
-
Assay Conditions: The membrane suspension is incubated with the radioligand [³H]-Nα-methylhistamine and various concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 agonist (e.g., histamine).
-
Incubation and Detection: The assay is performed similarly to the H1 binding assay, with incubation followed by rapid filtration and liquid scintillation counting.
-
Data Analysis: The Ki and pKi values are calculated as described for the H1 receptor binding assay.
Signaling Pathways
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[3] Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound, as an antagonist, blocks the initial activation of this pathway by histamine.
Caption: Histamine H1 Receptor Signaling Pathway.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a GPCR that couples to the Gi/o family of G-proteins.[4][5] As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it can also inhibit the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin.[5][6] The signaling cascade initiated by H3 receptor activation involves the inhibition of adenylyl cyclase (AC), which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). This compound acts as an antagonist, blocking this inhibitory effect and thereby increasing the release of histamine and other neurotransmitters.
Caption: Histamine H3 Receptor Signaling Pathway.
References
- 1. Identification of a dual histamine H1/H3 receptor ligand based on the H1 antagonist chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based prediction of subtype selectivity of histamine H3 receptor selective antagonists in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of GSK-1004723
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of GSK-1004723, a potent antagonist of the histamine (B1213489) H1 and H3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist that simultaneously targets the histamine H1 and H3 receptors. As an antagonist, it blocks the binding of the natural ligand, histamine, to these receptors, thereby inhibiting their downstream signaling pathways. The H1 receptor is primarily coupled to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase activity and decrease intracellular cyclic AMP (cAMP) levels.
Q2: What is a typical working concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type, the expression levels of H1 and H3 receptors, and the specific experimental endpoint. Based on the potency of similar histamine receptor antagonists, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a thorough dose-response analysis to determine the optimal concentration for your specific cell line and assay.
Q3: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
A3: While this compound is designed to be a specific antagonist, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.[1][2] Some studies on other histamine H1 receptor antagonists have reported dose-dependent cytotoxicity in various cell lines, with IC50 values in the micromolar to millimolar range.[3] Therefore, a decrease in cell viability at high concentrations is a potential outcome and requires careful investigation to distinguish between on-target and off-target effects.
Q4: How can I differentiate between on-target receptor-mediated effects and off-target cytotoxicity?
A4: To determine if the observed cell death is due to the intended antagonism of H1/H3 receptors or off-target effects, consider the following controls:
-
Use of a structurally unrelated antagonist: Compare the effects of this compound with another H1/H3 antagonist with a different chemical scaffold. If both compounds induce similar effects at concentrations relevant to their receptor affinity, it is more likely to be an on-target effect.
-
Rescue experiments: Attempt to rescue the phenotype by co-treating with a histamine receptor agonist. However, as this compound is a competitive antagonist, this may require high concentrations of the agonist.
-
Use of receptor-negative cell lines: Test the effect of this compound on a cell line that does not express H1 or H3 receptors. If high concentrations still induce cytotoxicity, it is likely an off-target effect.
-
Time-course experiments: Off-target cytotoxic effects may manifest at different time points compared to on-target effects. Reducing the incubation time might mitigate cytotoxicity while still allowing for the observation of on-target antagonism.
Troubleshooting Guide: Cell Viability Issues
This guide addresses common problems encountered when using high concentrations of this compound in cell viability assays.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding: Inaccurate cell counting or improper mixing of the cell suspension before plating. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. 3. Compound precipitation: High concentrations of this compound may not be fully soluble in the culture medium. | 1. Ensure a single-cell suspension before counting and plating. Gently swirl the plate after seeding to ensure even distribution. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. Visually inspect the wells under a microscope for any signs of precipitation. If observed, try a different solvent or lower the final concentration. |
| Unexpected increase in cell viability at certain concentrations | 1. Hormetic response: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. 2. Assay interference: The compound may directly interact with the viability assay reagents (e.g., MTT, WST-1). | 1. This is a real biological phenomenon. If reproducible, it may warrant further investigation into the compound's mechanism of action. 2. Run a "no-cell" control with the compound and the assay reagent to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP measurement vs. metabolic activity). |
| Significant cytotoxicity observed even at low micromolar concentrations | 1. Cell line sensitivity: The cell line being used may be particularly sensitive to off-target effects of this compound. 2. Compound degradation: The compound may have degraded into a more toxic substance. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Test the compound on a different, more robust cell line if possible. 2. Ensure the compound is stored correctly and use a fresh stock. 3. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a vehicle control in your experiments. |
| No effect on cell viability, even at high concentrations | 1. Cell line resistance: The cell line may lack the target receptors or have compensatory signaling pathways. 2. Incorrect compound concentration: Errors in dilution or calculation. 3. Short incubation time: The compound may require a longer incubation period to exert its effects. | 1. Confirm the expression of H1 and H3 receptors in your cell line using techniques like qPCR or Western blotting. 2. Double-check all calculations and ensure proper pipetting techniques. 3. Extend the incubation time (e.g., from 24h to 48h or 72h) and perform a time-course experiment. |
Quantitative Data Summary
The following tables provide a hypothetical summary of data that could be generated during the troubleshooting process.
Table 1: Effect of this compound Concentration on Cell Viability in Different Cell Lines (Hypothetical Data)
| Cell Line | Receptor Expression | This compound Concentration (µM) | Cell Viability (%) |
| HEK293 (H1/H3 expressing) | High H1, High H3 | 0.1 | 98 ± 4 |
| 1 | 95 ± 5 | ||
| 10 | 85 ± 6 | ||
| 50 | 45 ± 8 | ||
| 100 | 20 ± 5 | ||
| A549 (Low receptor expression) | Low H1, Low H3 | 0.1 | 102 ± 3 |
| 1 | 100 ± 4 | ||
| 10 | 98 ± 5 | ||
| 50 | 90 ± 7 | ||
| 100 | 75 ± 9 |
Table 2: IC50 Values of Various Histamine Receptor Antagonists in Different Cell Lines (Literature-Derived & Hypothetical for this compound)
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Diphenhydramine | H1 | Melanoma | ~50 | [3] |
| Astemizole | H1 | - | 0.004 | |
| Terfenadine | H1 | Melanoma | 6-7 | [3] |
| This compound (Hypothetical) | H1/H3 | HEK293 (H1/H3) | ~45 | N/A |
| This compound (Hypothetical) | H1/H3 | A549 (Low Receptor) | >100 | N/A |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Protocol 2: Receptor Expression Analysis by qPCR
-
RNA Extraction: Isolate total RNA from your cell line of interest using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up a qPCR reaction using SYBR Green master mix, cDNA template, and primers specific for the histamine H1 and H3 receptors, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the H1 and H3 receptors in your cell line compared to a positive control cell line.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways of Histamine H1 and H3 receptors and the antagonistic action of this compound.
Caption: Troubleshooting workflow for investigating cell viability issues with this compound.
References
- 1. Differential effects of histamine receptor antagonists on human natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of histamine and histamine antagonists on natural and antibody-dependent cellular cytotoxicity of human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GSK-1004723 degradation in cell culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-1004723. The information is designed to address potential issues related to the degradation of this compound in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors.[1] As an antagonist, it blocks the signaling pathways associated with these receptors. The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gαq protein. Its activation leads to the activation of phospholipase C and the phosphatidylinositol (PIP2) signaling pathway, promoting inflammatory responses. The histamine H3 receptor is coupled with a Gi-type protein, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP production.[2]
Q2: What is the chemical class of this compound and are there any known stability concerns with this class?
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure maximum stability and longevity of your this compound stock solution, it is recommended to:
-
Use a suitable solvent: High-quality, anhydrous DMSO is a common solvent for preparing stock solutions of this compound.
-
Prepare high-concentration stocks: This minimizes the volume of solvent added to your cell culture medium, reducing potential solvent-induced artifacts.
-
Aliquot for single use: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes.
-
Store appropriately: Store the aliquots in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially linked to its degradation in cell culture medium.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. 2. Minimize light exposure: Protect the this compound stock solution and the experimental plates from direct light exposure to prevent potential photodegradation.[6][7] 3. Assess stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). |
| Complete loss of compound activity. | Significant degradation of this compound due to prolonged incubation or harsh conditions. | 1. Reduce incubation time: If possible, shorten the incubation period of your experiment. 2. Check medium components: Some components in the cell culture medium, such as reactive oxygen species generated by cells, could contribute to oxidative degradation.[3] Consider using a medium with antioxidants if compatible with your experimental setup. 3. Verify stock solution integrity: Test the activity of a fresh aliquot of your stock solution to rule out degradation of the stock itself. |
| Precipitation of the compound in the cell culture medium. | Poor solubility of this compound at the working concentration. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and does not affect cell viability or compound solubility. 2. Prepare intermediate dilutions: Instead of adding a very small volume of high-concentration stock directly to a large volume of medium, prepare an intermediate dilution in medium to ensure better mixing and solubility. 3. Visually inspect for precipitation: Before adding the compound to your cells, visually inspect the medium for any signs of precipitation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time in your specific cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (to be optimized based on this compound's properties)
-
Incubator at your experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration you use in your experiments.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration. This will serve as your baseline.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated solution.
-
Analyze each aliquot by HPLC to determine the concentration of this compound remaining.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in your specific cell culture medium.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Troubleshooting inconsistent results.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
Navigating GSK-1004723 Protocols: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals, the journey of adapting experimental protocols for different cell lines can be fraught with challenges. This technical support center provides a comprehensive resource for troubleshooting and frequently asked questions (FAQs) regarding the use of GSK-1004723, a potent histamine (B1213489) H1 and H3 receptor antagonist.
This guide offers detailed methodologies for key experiments, quantitative data presented in easily comparable tables, and visual aids to clarify complex signaling pathways and workflows, empowering researchers to optimize their studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: The choice of cell line is critical and depends on the expression of histamine H1 and/or H3 receptors. HEK293 cells recombinantly over-expressing either the human H1 or H3 receptor are commonly used for initial characterization and functional assays.[6] For studying cell viability or other cellular responses, various cell lines can be used, provided they endogenously express the target receptors. It is essential to first verify the expression levels of H1 and H3 receptors in your cell line of interest using techniques such as qPCR or western blotting.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: A typical starting concentration range for in vitro cell-based assays would be from 1 nM to 10 µM. To determine the optimal concentration for your specific cell line and assay, it is crucial to perform a dose-response curve. This will help in identifying the half-maximal inhibitory concentration (IC50) or the effective concentration for the desired biological effect.
Q4: Which cell viability assays are compatible with this compound?
A4: Several common cell viability assays can be used with this compound. These include:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells.[7][8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[9]
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.
The choice of assay may depend on the specific cell line and experimental goals. It is advisable to validate the chosen assay to ensure that this compound does not interfere with the assay chemistry itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a cell viability assay | - Uneven cell seeding- Edge effects in the microplate- Incomplete solubilization of this compound | - Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS.- Ensure the compound is fully dissolved in the vehicle solvent before diluting in culture medium. |
| No observable effect of this compound on cell viability | - Low or no expression of H1/H3 receptors in the cell line- Compound degradation- Insufficient incubation time | - Confirm receptor expression using qPCR or Western blot.- Use a fresh stock of this compound.- Optimize the incubation time (e.g., 24, 48, 72 hours). |
| Inconsistent results in functional assays (e.g., calcium flux, cAMP) | - Low receptor expression or desensitization- Cell health issues- Assay interference | - Use a cell line with robust and stable receptor expression.- Ensure cells are healthy and in the logarithmic growth phase.- Run appropriate controls, including a vehicle-only control and a positive control (histamine). |
| Unexpected increase in a signaling pathway | - Off-target effects of this compound- Crosstalk between signaling pathways | - Perform a literature search for known off-target effects.- Use a lower concentration of the compound.- Investigate downstream markers of related pathways. |
Quantitative Data
While specific IC50 values for this compound across a wide range of cell lines are not extensively published, the following table presents the binding affinities (pKi) for the human histamine H1 and H3 receptors. This data is crucial for understanding the compound's potency at its primary targets.
| Receptor | pKi Value |
| Human Histamine H1 Receptor | 10.2 |
| Human Histamine H3 Receptor | 10.6 |
| Data sourced from Slack et al., 2011. |
Experimental Protocols
General Cell Viability Assay (MTT Protocol)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Calcium Mobilization Assay (for H1 Receptor Function)
This protocol is designed to measure the antagonistic effect of this compound on histamine-induced calcium release in cells expressing the H1 receptor.
Materials:
-
This compound
-
Histamine
-
HEK293 cells stably expressing the human H1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed the H1-expressing cells in a 96-well plate and allow them to grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: After washing to remove excess dye, add different concentrations of this compound to the wells and incubate for a predetermined time.
-
Histamine Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Then, add a pre-determined concentration of histamine (e.g., EC80) to all wells simultaneously and record the change in fluorescence over time.
-
Data Analysis: The antagonistic effect of this compound is determined by its ability to inhibit the histamine-induced increase in intracellular calcium.
Visualizing the Pathways and Processes
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been created using the DOT language.
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: Antagonism of the H1 receptor by this compound blocks downstream signaling.
Caption: this compound blocks the inhibitory effect of the H3 receptor on adenylyl cyclase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Validation & Comparative
A Comparative Guide to GSK-1004723 and Other Histamine H1/H3 Dual Antagonists for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of the investigational compound GSK-1004723 against other dual histamine (B1213489) H1 and H3 receptor antagonists. This document compiles available preclinical and clinical data to facilitate an informed evaluation of these compounds for allergic rhinitis and other potential indications.
The dual antagonism of histamine H1 and H3 receptors represents a promising therapeutic strategy for allergic rhinitis, aiming to alleviate symptoms like sneezing and rhinorrhea through H1 blockade, while simultaneously addressing nasal congestion via H3 antagonism. This compound is a potent, selective, and long-acting H1/H3 dual antagonist that has been investigated for its potential in this therapeutic area. This guide offers a comparative analysis of this compound with other notable H1/H3 dual antagonists.
In Vitro Performance: A Head-to-Head Comparison
The in vitro potency and binding affinity of this compound have been characterized and compared with other dual H1/H3 antagonists. The following tables summarize the key quantitative data from various preclinical studies.
Table 1: Comparative Binding Affinities (pKi) of H1/H3 Dual Antagonists
| Compound | H1 Receptor (pKi) | H3 Receptor (pKi) | Species | Reference |
| This compound | 10.2 | 10.6 | Human | [1] |
| GSK835726 | 8.1 (pA2) | 7.8 (pA2) | Human | [2] |
| Thioperamide (B1682323) | < 5 | 8.37 | Rat | [3] |
| Clobenpropit | 6.0 | 9.0 | Rat | [4] |
| Betahistine | Agonist | 7.0 | Rodent | [5] |
Table 2: Comparative Functional Antagonism (pA2/IC50) of H1/H3 Dual Antagonists
| Compound | H1 Functional Antagonism (pA2/pIC50) | H3 Functional Antagonism (pA2/pIC50) | Assay Type | Reference |
| This compound | 8.9 (pA2) | 9.6 (pA2) | Ca2+ mobilization (H1), GTPγS binding (H3) | [2] |
| GSK835726 | 8.1 (pA2) | 7.8 (pA2) | Ca2+ mobilization (H1), GTPγS binding (H3) | [2] |
| Thioperamide | - | 8.9 (pA2) | Guinea-pig jejunum contraction | [3] |
| Clobenpropit | - | - | - | |
| Betahistine | Agonist | Inverse Agonist/Agonist | cAMP formation, [3H]arachidonic acid release | [5] |
In Vivo Efficacy: Allergic Rhinitis Models
The efficacy of this compound and its counterpart GSK835726 has been evaluated in preclinical and clinical models of allergic rhinitis.
In conscious guinea pigs, intranasally administered this compound (0.1 and 1 mg/mL) demonstrated a long-lasting antagonism of histamine-induced nasal congestion, with effects lasting up to 72 hours.[1]
In a clinical study using an environmental allergen challenge chamber, subjects with seasonal allergic rhinitis were treated with intranasal this compound or oral GSK835726.[6] While both compounds were well-tolerated, single doses of intranasal this compound suspension failed to show clinically significant symptom attenuation.[6] However, a three-day repeat dosing of an intranasal solution of this compound (1,000 µg) did demonstrate a statistically significant reduction in nasal symptoms, although it was associated with initial nasal discomfort.[6] The oral compound, GSK835726, showed clinically significant symptom attenuation comparable to cetirizine.[6] Ultimately, the study concluded that combined H1/H3 antagonism did not show a clear differentiation from H1 antagonism alone in reducing total nasal symptom scores or nasal blockage.[6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the H1 or H3 histamine receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human H1 or H3 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Membranes can be stored at -80°C.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a specific radioligand (e.g., [³H]-mepyramine for H1 receptors or [³H]-Nα-methylhistamine for H3 receptors) at a concentration near its Kd, and varying concentrations of the competitor compound (e.g., this compound).
-
For determining total binding, omit the competitor compound.
-
For determining non-specific binding, include a high concentration of a known, non-labeled antagonist (e.g., 10 µM mianserin (B1677119) for H1, 10 µM thioperamide for H3).
-
The total assay volume is typically 100-250 µL.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression analysis (e.g., using Prism software) to determine the IC50 value of the competitor compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay is used to determine the functional antagonist activity of compounds at the Gq-coupled H1 receptor.
1. Cell Preparation:
-
Plate cells expressing the H1 receptor into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., using a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This buffer typically contains a fluorescent calcium indicator (e.g., Fluo-4 AM) and often a quencher to reduce extracellular fluorescence.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.
3. Compound Addition and Measurement:
-
Prepare a plate containing the antagonist compounds at various concentrations.
-
Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the antagonist from the compound plate to the cell plate and incubate for a specified period.
-
Following the antagonist incubation, the instrument will add a pre-determined concentration of an agonist (e.g., histamine, typically at its EC80 concentration).
-
The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
-
The antagonist's effect is measured as the inhibition of the agonist-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Determine the IC50 value from this curve, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.
GTPγS Binding Assay
This functional assay measures the activation of Gi/o-coupled receptors like the H3 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
1. Membrane and Reagent Preparation:
-
Prepare cell membranes expressing the H3 receptor as described in the radioligand binding assay protocol.
-
Prepare an assay buffer containing components such as HEPES, MgCl₂, NaCl, and GDP.
-
Prepare solutions of the agonist, antagonist, and [³⁵S]GTPγS.
2. Assay Procedure:
-
In a 96-well plate, add the cell membranes, assay buffer containing GDP, and the antagonist compound at various concentrations.
-
Pre-incubate the plate to allow the antagonist to bind to the receptors.
-
Add a constant concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) to stimulate the receptors.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding to the activated G-proteins.
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of unlabeled GTPγS.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, similar to the radioligand binding assay.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
The inhibitory effect of the antagonist is determined by the reduction in agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Nasal Congestion Model in Guinea Pigs
This model is used to assess the in vivo efficacy of compounds in reducing nasal congestion.
1. Animal Preparation:
-
Use conscious male Hartley guinea pigs.
-
Allow the animals to acclimatize to the experimental environment.
2. Drug Administration:
-
Administer the test compound (e.g., this compound) via the desired route (e.g., intranasally).
-
Administer the vehicle control to a separate group of animals.
3. Induction of Nasal Congestion:
-
At a specified time after drug administration, induce nasal congestion by administering a provocative agent. This can be histamine or an allergen to which the animals have been previously sensitized.
-
For an allergen model, guinea pigs are typically sensitized with an allergen like ovalbumin administered with an adjuvant (e.g., aluminum hydroxide) via intraperitoneal injections.[7] Several days or weeks later, the sensitized animals are challenged by intranasal administration of the allergen.[7]
4. Measurement of Nasal Patency:
-
Measure nasal airway resistance or changes in nasal volume using techniques such as whole-body plethysmography or acoustic rhinometry.
-
In plethysmography, changes in the animal's breathing pattern, particularly the enhanced pause (Penh), are used as an indirect measure of airway obstruction.
-
Measurements are taken at baseline (before challenge) and at various time points after the challenge.
5. Data Analysis:
-
Compare the changes in nasal patency in the drug-treated group to the vehicle-treated group.
-
The efficacy of the test compound is determined by its ability to prevent or reverse the increase in nasal airway resistance or decrease in nasal volume induced by the provocative agent.
-
Statistical analysis is performed to determine the significance of the observed effects.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. karger.com [karger.com]
- 3. The efficacy and tolerability of two novel H(1)/H(3) receptor antagonists in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models in CRS and Pathophysiologic Insights Gained: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and characterization of an experimental mouse model of allergic rhinitis | springermedizin.de [springermedizin.de]
A Head-to-Head Comparison of GSK-1004723 and Pitolisant for Researchers
In the landscape of histamine (B1213489) H3 receptor (H3R) modulation, GSK-1004723 and pitolisant (B1243001) have emerged as significant compounds of interest for researchers in drug development. While both molecules target the H3 receptor, their distinct pharmacological profiles and therapeutic applications warrant a detailed comparative analysis. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their scientific inquiries.
At a Glance: Key Differences
| Feature | This compound | Pitolisant (Wakix®) |
| Primary Mechanism | Dual Histamine H1 and H3 Receptor Antagonist[1][2][3] | Histamine H3 Receptor Antagonist and Inverse Agonist[4][5] |
| Primary Therapeutic Area | Investigational for Allergic Rhinitis[1][2][3] | Approved for Narcolepsy (Excessive Daytime Sleepiness and Cataplexy)[4][5][6] |
| Clinical Development Stage | Phase 2 Clinical Trials[7][8] | Marketed Drug[4][6] |
In Vitro Pharmacological Profile
The in vitro characteristics of this compound and pitolisant highlight their differing affinities and functional activities at the histamine H3 receptor.
| Parameter | This compound | Pitolisant |
| H3 Receptor Binding Affinity (pKi) | 10.6[1][3] | - |
| H3 Receptor Binding Affinity (Ki) | - | 0.16 nM[2][9] |
| Functional Activity | Antagonist[1][2][3] | Antagonist / Inverse Agonist[4][5][9] |
| Inverse Agonist Efficacy (EC50) | Not Applicable | 1.5 nM[2][9] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the H3 receptor, blocking the binding of endogenous histamine. This action inhibits the downstream signaling cascade typically initiated by H3 receptor activation.
Pitolisant, on the other hand, exhibits a dual mechanism. As a competitive antagonist, it blocks histamine binding.[10] Additionally, as an inverse agonist, it reduces the constitutive activity of the H3 receptor, leading to an increase in histamine synthesis and release from presynaptic neurons.[5][10] This enhanced histaminergic neurotransmission is believed to be the primary mechanism for its wake-promoting effects.[11]
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[12] Activation of the H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[12]
Experimental Data and Protocols
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and pitolisant to the human histamine H3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing the human H3 receptor are prepared.
-
Radioligand: [3H]-GSK189254 for this compound studies[3] or [125I]iodoproxyfan for pitolisant studies is used.[2]
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or pitolisant).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
In Vitro: [35S]GTPγS Binding Assay
Objective: To assess the functional activity (antagonism or inverse agonism) of the compounds at the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the H3 receptor are used.
-
Assay: Membranes are incubated with GDP, the test compound, and [35S]GTPγS. For antagonist testing, an H3 receptor agonist is also included.
-
Mechanism: Agonist activation of the Gαi/o-coupled H3 receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. Antagonists block this agonist-induced increase, while inverse agonists decrease the basal [35S]GTPγS binding.[13][14][15]
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting after separation of bound from free radioligand.[16]
In Vivo: Allergic Rhinitis Model (this compound)
Objective: To evaluate the in vivo efficacy of this compound in a model of allergic rhinitis.
Methodology:
-
Animal Model: Conscious guinea pigs are sensitized to an allergen (e.g., ovalbumin).[1]
-
Drug Administration: this compound is administered intranasally.[1]
-
Allergen Challenge: Animals are challenged with intranasal histamine to induce nasal congestion.[1]
-
Measurement: Nasal congestion is measured indirectly using whole-body plethysmography.[1]
-
Outcome: The ability of this compound to antagonize the histamine-induced response is assessed.
Clinical Trials: Narcolepsy Studies (Pitolisant)
Objective: To assess the efficacy and safety of pitolisant in treating excessive daytime sleepiness (EDS) and cataplexy in patients with narcolepsy.
Methodology (HARMONY I & HARMONY CTP trials):
-
Study Design: Randomized, double-blind, placebo-controlled trials.[17][18]
-
Patient Population: Adults with narcolepsy, with a baseline Epworth Sleepiness Scale (ESS) score ≥12.[10] The HARMONY CTP trial specifically included patients with a high frequency of cataplexy.[17]
-
Treatment: Patients received pitolisant (up to 35.6 mg/day) or placebo for 7-8 weeks.[10][18]
-
Primary Endpoints:
-
Results: Pitolisant demonstrated a statistically significant improvement in both EDS and cataplexy compared to placebo.[6][10]
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. dovepress.com [dovepress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α) from functional bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 12. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Clinical Review - Pitolisant Hydrochloride (Wakix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: GSK-1004723 and GSK189254
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Distinct Histamine (B1213489) Receptor Antagonists
This guide provides a detailed comparison of the in vivo efficacy of two investigational compounds from GlaxoSmithKline: GSK-1004723, a dual histamine H1 and H3 receptor antagonist, and GSK189254, a selective histamine H3 receptor antagonist/inverse agonist. While both compounds modulate the histaminergic system, their development and preclinical evaluation have focused on distinct therapeutic areas, precluding a direct head-to-head comparison in the same in vivo models. This document summarizes the available preclinical data for each compound in its respective area of investigation, presenting quantitative efficacy, experimental methodologies, and associated signaling pathways.
I. Overview and Receptor Affinity
This compound has been primarily investigated for its potential in treating allergic rhinitis, leveraging its dual antagonism of H1 and H3 receptors. In contrast, GSK189254 has been extensively studied for its effects on the central nervous system (CNS), with demonstrated efficacy in preclinical models of neuropathic pain and cognitive impairment, owing to its selective H3 receptor blockade.
| Compound | Target(s) | Affinity (pKi) | Primary Therapeutic Area |
| This compound | Histamine H1 ReceptorHistamine H3 Receptor | H1: 10.2H3: 10.6 | Allergic Rhinitis |
| GSK189254 | Histamine H3 Receptor | H3: 8.51-9.17 (rat), 9.59-9.90 (human) | Neuropathic Pain, Cognitive Impairment |
II. In Vivo Efficacy Data
The following tables summarize the key in vivo efficacy data for each compound as reported in preclinical studies.
This compound: Efficacy in a Model of Allergic Rhinitis
| Animal Model | Experimental Paradigm | Dosing Regimen | Key Findings | Reference |
| Conscious Guinea Pigs | Histamine-induced nasal congestion (measured by plethysmography) | 0.1 and 1 mg·mL⁻¹ intranasally | Antagonized histamine-induced nasal congestion with a duration of action up to 72 hours. | [Slack et al., 2011] |
GSK189254: Efficacy in Models of Neuropathic Pain and Cognitive Impairment
| Animal Model | Experimental Paradigm | Dosing Regimen | Key Findings | Reference |
| Rat | Chronic Constriction Injury (CCI) model of neuropathic pain | 0.3, 3, and 10 mg/kg p.o. | Significantly reversed the CCI-induced decrease in paw withdrawal threshold. | [Medhurst et al., 2008] |
| Rat | Varicella-Zoster Virus (VZV)-induced model of neuropathic pain | 3 mg/kg p.o. | Reversed the VZV-induced decrease in paw withdrawal threshold. | [Medhurst et al., 2008] |
| Rat | Object Recognition Test | 0.3 and 1 mg/kg p.o. | Significantly improved performance. | [Medhurst et al., 2007] |
| Rat | Water Maze | 1 and 3 mg/kg p.o. | Significantly improved performance. | [Medhurst et al., 2007] |
| Rat | Passive Avoidance | 1 and 3 mg/kg p.o. | Significantly improved performance. | [Medhurst et al., 2007] |
| Rat | Attentional Set Shift | 1 mg/kg p.o. | Significantly improved performance. | [Medhurst et al., 2007] |
| Rat | R-alpha-methylhistamine-induced dipsogenia | ID₅₀ = 0.03 mg/kg p.o. | Blockade demonstrated functional antagonism of central H3 receptors. | [Medhurst et al., 2007] |
| Rat | Cortical ex vivo [³H]R-alpha-methylhistamine binding | ED₅₀ = 0.17 mg/kg p.o. | Inhibition demonstrated target engagement in the CNS. | [Medhurst et al., 2007] |
III. Signaling Pathways and Mechanisms of Action
Caption: Signaling pathway for this compound.
This compound acts as a dual antagonist. By blocking the H1 receptor, it directly inhibits the downstream signaling cascade responsible for allergic symptoms. Simultaneously, by antagonizing the H3 autoreceptor, it can increase the release of histamine, which in the context of allergic rhinitis, is a complex action. However, the primary therapeutic effect is believed to be mediated through potent and sustained H1 blockade.
Caption: Signaling pathway for GSK189254.
GSK189254 is a selective H3 receptor antagonist/inverse agonist. The H3 receptor acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, inhibiting the release of various neurotransmitters. By blocking the H3 receptor, GSK189254 disinhibits the release of neurotransmitters such as acetylcholine (B1216132) (ACh), noradrenaline (NA), and dopamine (B1211576) (DA) in brain regions like the cortex and hippocampus.[1] This increase in neurotransmitter levels is believed to be the underlying mechanism for its pro-cognitive and analgesic effects.
IV. Experimental Protocols
This compound: Guinea Pig Model of Nasal Congestion
-
Animal Model: Conscious guinea pigs.
-
Induction of Nasal Congestion: Intranasal administration of histamine.
-
Intervention: Intranasal administration of this compound (0.1 and 1 mg·mL⁻¹).
-
Endpoint Measurement: Nasal congestion was measured indirectly using whole-body plethysmography. The duration of action was monitored for up to 72 hours post-dose.
GSK189254: Rat Models of Neuropathic Pain and Cognition
-
Animal Models:
-
Neuropathic Pain: Male Sprague-Dawley rats with Chronic Constriction Injury (CCI) of the sciatic nerve or Varicella-Zoster Virus (VZV) infection.
-
Cognition: Male Lister Hooded rats for object recognition, water maze, and passive avoidance; male Sprague-Dawley rats for attentional set shift.
-
-
Dosing: GSK189254 was administered orally (p.o.) at doses ranging from 0.3 to 10 mg/kg.
-
Endpoint Measurements:
-
Neuropathic Pain: Paw withdrawal threshold (PWT) was measured using an analgesymeter and/or von Frey hairs.
-
Object Recognition: The differential time spent exploring a novel versus a familiar object was recorded.
-
Water Maze: Latency to find a hidden platform was measured.
-
Passive Avoidance: Latency to enter a dark compartment associated with a footshock was recorded.
-
Attentional Set Shift: The ability to shift attention between different perceptual dimensions was assessed.
-
Receptor Occupancy: Measured by ex vivo binding of [³H]R-alpha-methylhistamine in the cortex.
-
Neurotransmitter Release: Measured by in vivo microdialysis in the anterior cingulate cortex and dorsal hippocampus.
-
V. Experimental Workflow Diagrams
Caption: Workflow for allergic rhinitis model.
References
Dual Histamine H1 and H3 Receptor Antagonism: A Comparative Analysis of GSK-1004723
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dual histamine (B1213489) H1 and H3 receptor antagonist, GSK-1004723, with selective H1 and H3 antagonists. By examining their mechanisms of action, binding affinities, functional potencies, and preclinical data, this document aims to elucidate the potential advantages of a dual-antagonist approach.
Introduction to Histamine Receptor Antagonism
Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through four subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Selective antagonists for H1 and H3 receptors have been individually developed for various therapeutic applications. H1 antagonists are the cornerstone of treatment for allergic conditions like rhinitis, while H3 antagonists have been explored for neurological disorders due to their role in modulating neurotransmitter release in the central nervous system (CNS).[1]
This compound is a novel compound that simultaneously blocks both H1 and H3 receptors.[2][3] This dual antagonism presents a promising strategy, particularly for conditions like allergic rhinitis where both receptor subtypes are implicated in the pathophysiology.
Mechanism of Action and Signaling Pathways
Histamine H1 and H3 receptors are coupled to different G proteins and trigger distinct downstream signaling cascades.
-
H1 Receptor Signaling: The H1 receptor is primarily coupled to Gq/11 proteins. Upon activation by histamine, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling pathways, culminating in responses such as smooth muscle contraction and increased vascular permeability.
-
H3 Receptor Signaling: The H3 receptor is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inhibiting N-type voltage-gated calcium channels, which leads to a reduction in neurotransmitter release. As a presynaptic autoreceptor, the H3 receptor provides negative feedback on histamine synthesis and release. It also functions as a heteroreceptor, modulating the release of other neurotransmitters like acetylcholine, norepinephrine, and serotonin.
This compound, by acting as an antagonist at both receptors, simultaneously blocks the pro-inflammatory effects of H1 receptor activation and the regulatory effects of H3 receptor activation on histamine and other neurotransmitter release.
Histamine H1 and H3 receptor signaling pathways and points of antagonist intervention.
Comparative Quantitative Data
The following tables summarize the in vitro binding affinity and functional potency of this compound compared to the selective H1 antagonist mepyramine and the selective H3 antagonist clobenpropit.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | pKi |
| This compound | Human H1 | [³H]-mepyramine | 10.2 |
| Human H3 | [³H]-GSK189254 | 10.6 | |
| Mepyramine | Human H1 | [³H]-mepyramine | 9.1 |
| Clobenpropit | Human H3 | [³H]-Nα-methylhistamine | 9.44 |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: In Vitro Functional Antagonist Potency
| Compound | Target Receptor | Functional Assay | pA2 |
| This compound | Human H1 | Histamine-induced Ca²⁺ mobilization | 9.9 |
| Human H3 | R-(-)-α-methylhistamine-inhibited forskolin-stimulated cAMP | 9.7 | |
| Mepyramine | Human H1 | Histamine-induced Ca²⁺ mobilization | 9.80 |
| Clobenpropit | Human H3 | R-(-)-α-methylhistamine-inhibited forskolin-stimulated cAMP | ~8.1-9.4 (pEC50) |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in an agonist's concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect.
Key Advantages of this compound
The primary advantage of this compound lies in its dual mechanism of action, which may offer enhanced therapeutic benefit in conditions like allergic rhinitis.
-
Broad Symptom Control: By blocking H1 receptors, this compound can alleviate immediate allergic symptoms such as sneezing, itching, and rhinorrhea. The concurrent blockade of H3 receptors may further contribute to the relief of nasal congestion, an area where traditional H1 antagonists can be less effective. Studies have suggested a role for H3 receptors in histamine-induced nasal blockage.[3]
-
Potential for Reduced Central Nervous System Side Effects: While some first-generation H1 antagonists readily cross the blood-brain barrier and cause sedation, this compound has been designed to limit CNS penetration.[4]
-
Long Duration of Action: Preclinical studies have demonstrated that this compound has a long duration of action, which could translate to less frequent dosing for patients.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the receptor competes with the unlabeled test compound for binding to the receptor.
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., CHO-K1 cells for H1 or H3 receptors).
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]-mepyramine for H1, [³H]-Nα-methylhistamine for H3) and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Histamine-induced Intracellular Calcium (Ca²⁺) Mobilization Assay (for H1 Antagonism)
-
Objective: To determine the functional potency (pA2) of an H1 antagonist.
-
Principle: H1 receptor activation by histamine leads to an increase in intracellular Ca²⁺. An antagonist will inhibit this response.
-
General Protocol:
-
Cell Culture: Culture cells expressing the H1 receptor (e.g., CHO-K1 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Incubate the cells with varying concentrations of the H1 antagonist.
-
Histamine Stimulation: Stimulate the cells with varying concentrations of histamine.
-
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration, using a fluorescence plate reader.
-
Data Analysis: Construct concentration-response curves for histamine in the presence and absence of the antagonist. The rightward shift of the curves is used to calculate the pA2 value using the Schild equation.
-
3. GTPγS Binding Assay (for H3 Antagonism)
-
Objective: To determine the functional potency (pA2 or pEC50) of an H3 antagonist/inverse agonist.
-
Principle: H3 receptor activation by an agonist promotes the binding of GTP to the Gαi/o subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to measure this activation. An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the H3 receptor.
-
Incubation: Incubate the membranes with a fixed concentration of an H3 agonist (e.g., R-(-)-α-methylhistamine), varying concentrations of the test antagonist, GDP, and [³⁵S]GTPγS.
-
Separation: Separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.
-
Quantification: Measure the radioactivity retained on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the log concentration of the antagonist to determine the IC50. For inverse agonists, their ability to decrease basal [³⁵S]GTPγS binding is measured. The pA2 or pEC50 value is then calculated.
-
References
- 1. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and tolerability of two novel H(1)/H(3) receptor antagonists in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. tandfonline.com [tandfonline.com]
Validating the Antagonistic Effect of GSK-1004723 on the Histamine H1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK-1004723's performance as a histamine (B1213489) H1 receptor antagonist against other established alternatives. The information presented is supported by experimental data to aid in the evaluation and validation of its antagonistic effects.
Introduction to this compound
This compound is a novel and potent antagonist with high affinity for the histamine H1 receptor.[1][2] It is also characterized as a dual antagonist, exhibiting high affinity for the histamine H3 receptor as well.[1][2] Developed for the potential treatment of allergic rhinitis, this compound has demonstrated a long duration of action in preclinical studies.[1][2] This guide focuses on its antagonistic properties at the H1 receptor, comparing its binding affinity and functional activity with first and second-generation H1 antagonists, diphenhydramine (B27) and cetirizine, respectively.
Comparative Performance Data
The following table summarizes the quantitative data for this compound and its comparators, focusing on their interaction with the histamine H1 receptor.
| Compound | Receptor Target | Assay Type | Parameter | Value |
| This compound | Human H1 | Radioligand Binding | pKi | 10.2[1][2] |
| Ki (nM) | ~0.063 | |||
| Human H1 | Calcium Mobilization | Functional Antagonism | Demonstrated[1][2] | |
| Cetirizine | Human H1 | Radioligand Binding | Ki (nM) | ~3.0 - 6.0 |
| Human H1 | Calcium Mobilization | Functional Antagonism | Insurmountable[3] | |
| Diphenhydramine | Human H1 | Radioligand Binding | pKi | 7.7 |
| Ki (nM) | ~20 | |||
| Guinea Pig Ileum | Muscle Contraction | pIC50 | 9 | |
| IC50 (nM) | 1 |
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq alpha subunit.[4][5] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] this compound acts as a competitive antagonist, blocking histamine from binding to the H1 receptor and thereby preventing this downstream signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[7]
2. Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable H1 receptor radioligand (e.g., [3H]mepyramine), and varying concentrations of the unlabeled test compound (e.g., this compound).[7][8]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled H1 antagonist).[7]
-
Incubate the plate to allow the binding to reach equilibrium.[9]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[7]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[7]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an H1 receptor agonist.
1. Cell Preparation:
-
Seed cells stably expressing the human H1 receptor (e.g., HEK293-H1R) into a 96-well, black-walled, clear-bottom plate and culture overnight.[6][10]
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) in an appropriate assay buffer.[6]
-
Incubate the cells to allow for dye uptake and de-esterification.[6][10]
-
Wash the cells to remove excess dye.
3. Antagonist Incubation:
-
Add varying concentrations of the test antagonist (e.g., this compound) to the wells.
-
Include control wells with vehicle only (for maximum agonist response) and no agonist (for baseline).
-
Incubate the plate to allow the antagonist to bind to the receptors.[10]
4. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence kinetic plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of an H1 receptor agonist (e.g., histamine) to all wells (except the no-agonist control). The agonist concentration should be at or near its EC80 value.[10]
-
Immediately and continuously measure the fluorescence signal to capture the transient increase in intracellular calcium.[10]
5. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the maximum agonist response (vehicle control).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response) from the dose-response curve.
Experimental Workflow for H1 Receptor Antagonist Validation
The following diagram illustrates a typical workflow for validating a compound as a histamine H1 receptor antagonist.
Caption: A typical experimental workflow for the validation of a histamine H1 receptor antagonist.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
GSK-1004723: A Potent and Long-Acting Histamine H3 Receptor Antagonist
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of GSK-1004723, a novel and potent antagonist of the histamine (B1213489) H3 receptor (H3R). By objectively comparing its performance against other well-established H3R antagonists and detailing the experimental methodologies used for its characterization, this document serves as a valuable resource for scientists engaged in neuroscience, immunology, and drug discovery.
Introduction to Histamine H3 Receptor Antagonism
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters.[1] Its constitutive activity makes it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders.[2] Antagonists of the H3 receptor block its inhibitory effect, leading to an increased release of neurotransmitters, which can have stimulant and pro-cognitive effects.[1] this compound has emerged as a significant compound in this class, exhibiting high affinity and a prolonged duration of action.[3][4]
Comparative Analysis of H3 Receptor Antagonists
The efficacy of this compound is best understood when compared with other notable H3 receptor antagonists. The following tables summarize the binding affinities and functional potencies of this compound alongside key comparators.
Table 1: Comparative Binding Affinities of H3 Receptor Antagonists
| Compound | pKi (human H3R) | Reference |
| This compound | 10.6 | [3][4] |
| GSK189254 | 9.59 - 9.90 | [5] |
| Pitolisant (B1243001) | ~9.8 (Ki = 0.16 nM) | [6] |
| Clobenpropit | ~8.6 (pKi) | [7] |
| Thioperamide | ~7.2 (pIC50) | [8] |
Table 2: Comparative Functional Potencies of H3 Receptor Antagonists
| Compound | Assay Type | Potency (pA2 / pIC50) | Reference |
| This compound | GTPγS Binding | Not explicitly stated, but demonstrated antagonism | [3][4] |
| GSK189254 | cAMP Functional Assay | pA2 = 9.06 | [5] |
| GSK189254 | GTPγS Binding (Inverse Agonism) | pIC50 = 8.20 | [5] |
| Pitolisant | Functional Assay (Inverse Agonism) | EC50 = 1.5 nM | [6] |
| Ciproxifan | GTPγS Binding (Inverse Agonism) | EC50 = 15 nM (human H3R) | [9] |
Experimental Protocols
The characterization of this compound and its comparators relies on a suite of robust in vitro assays. The methodologies for these key experiments are detailed below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the H3 receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of unlabeled antagonists by their ability to compete with a radiolabeled ligand for binding to the H3 receptor.
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human H3 receptor (e.g., HEK293 or CHO cells).[7]
-
Radioligand: Typically [3H]-Nα-methylhistamine ([3H]-NAMH).[7]
-
Unlabeled antagonists: this compound and comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).[7]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation fluid.
-
Glass fiber filters (e.g., GF/C).
Procedure:
-
Membrane Preparation: H3R-expressing cells are harvested, homogenized in ice-cold buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in assay buffer.[7]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NAMH, e.g., 2 nM) and varying concentrations of the unlabeled antagonist.[7]
-
Incubation: The reaction mixture is incubated for a sufficient period to reach equilibrium (e.g., 2 hours at 25°C).[7]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
cAMP Accumulation Assay
This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional potency (pA2) of an antagonist by measuring its ability to reverse the agonist-mediated decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[4]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.[4]
-
H3R Agonist: e.g., Histamine or (R)-α-methylhistamine.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Antagonists: this compound and comparator compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[4]
Procedure:
-
Cell Culture: Plate H3R-expressing cells in 96- or 384-well plates and allow them to adhere overnight.[4]
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes at 37°C).[4]
-
Agonist Stimulation: Add a fixed concentration of the H3R agonist to the wells. To enhance the signal, forskolin can be added to stimulate adenylyl cyclase.[4]
-
Incubation: Incubate for a further 15-30 minutes at 37°C.[4]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[4]
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50. The pA2 value can then be calculated using the Schild equation.
GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the H3 receptor.
Objective: To assess the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Cell membranes from cells expressing the H3 receptor.[4]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[4]
-
[35S]GTPγS.[4]
-
H3R Agonist: e.g., Histamine.
-
Antagonists: this compound and comparator compounds.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and varying concentrations of the antagonist.[4]
-
Pre-incubation: Incubate for 15 minutes at 30°C.[4]
-
Agonist Addition: Add a fixed concentration of the H3R agonist.
-
Initiation of Binding: Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.[4]
-
Incubation: Incubate for 30-60 minutes at 30°C.[4]
-
Filtration and Quantification: Terminate the reaction by rapid filtration and measure the bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the antagonist concentration to determine the pIC50 value.[4]
Visualizing the Mechanism of Action
To further elucidate the role of this compound, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow.
Histamine H3 Receptor Signaling Pathway
Experimental Workflow for H3R Antagonist Comparison
Conclusion
This compound distinguishes itself as a highly potent histamine H3 receptor antagonist with a remarkably high binding affinity.[3][4] Its long duration of action further enhances its profile as a valuable tool for investigating the physiological and pathological roles of the H3 receptor.[3][4] The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of H3 receptor antagonism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of GSK-1004723 Effects: A Comparative Guide for Researchers
An objective analysis of the preclinical and clinical findings on the dual histamine (B1213489) H1 and H3 receptor antagonist, GSK-1004723, reveals a compound with potent in vitro and in vivo activity in animal models. However, its translation to clinical efficacy in seasonal allergic rhinitis has been met with challenges, raising questions about the reproducibility of its effects in humans. This guide provides a comprehensive comparison of the available data to inform researchers, scientists, and drug development professionals.
Preclinical Pharmacology: Potent and Long-Lasting Antagonism
A key study by Slack et al. (2011) provides a detailed preclinical pharmacological profile of this compound. The compound demonstrated high-affinity, competitive binding to both human recombinant H1 and H3 receptors.
| Receptor | pKi |
| Histamine H1 | 10.2 |
| Histamine H3 | 10.6 |
| Table 1: In vitro binding affinity of this compound for human histamine H1 and H3 receptors. Data from Slack et al. (2011).[1] |
The study also highlighted the slow dissociation of this compound from both receptors, with a half-life of 1.2 hours for H1 and 1.5 hours for H3. This slow dissociation translated to a long duration of action in functional assays. In superfused human bronchus preparations, a single application of this compound resulted in sustained antagonism of histamine-induced contractions, with almost complete antagonism remaining 21 hours post-exposure.
In vivo studies in conscious guinea pigs further supported the long duration of action. Intranasal administration of this compound at concentrations of 0.1 and 1 mg/mL antagonized histamine-induced nasal congestion for up to 72 hours. These preclinical findings positioned this compound as a promising candidate for a long-acting treatment for allergic rhinitis.
Clinical Efficacy in Seasonal Allergic Rhinitis: A Discrepancy in Translation
Despite the robust preclinical data, the clinical efficacy of intranasally administered this compound in patients with seasonal allergic rhinitis has been less convincing. A pivotal study by Daley-Yates et al. (2012) investigated the efficacy and tolerability of two novel H1/H3 receptor antagonists, including this compound for intranasal administration.
The study, conducted in an environmental allergen challenge chamber, found that single-dose intranasal suspensions of this compound (220 µg and 1,100 µg) failed to demonstrate clinically significant attenuation of allergic rhinitis symptoms.[2] While a three-day repeat dosing regimen of a 1,000 µg intranasal solution did show a statistically significant reduction in nasal symptoms, this effect was less pronounced than that observed with the oral H1 antagonist cetirizine (B192768) and an oral H1/H3 antagonist, GSK835726.[2] Furthermore, the intranasal solution was associated with initial nasal discomfort.
These clinical findings suggest a disconnect between the preclinical predictions and the observed efficacy in humans, highlighting a potential lack of reproducibility of the potent effects seen in animal models in a clinical setting. The combined H1/H3 antagonism offered by this compound did not appear to provide a significant advantage over H1 antagonism alone in reducing total nasal symptom scores or nasal blockage.[2]
Experimental Protocols
In Vitro Radioligand Binding Assay (Slack et al., 2011)
-
Receptors: Human recombinant H1 and H3 receptors over-expressed in cell membranes.
-
Radioligand: Specific radiolabeled ligands for H1 and H3 receptors.
-
Method: Competition binding assay where increasing concentrations of this compound were used to displace the radioligand from the receptors.
-
Analysis: The inhibition constant (Ki) was determined and expressed as pKi (-logKi).
In Vivo Guinea Pig Model of Nasal Congestion (Slack et al., 2011)
-
Animals: Conscious guinea pigs.
-
Induction of Congestion: Intranasal administration of histamine.
-
Measurement: Nasal congestion was measured indirectly using whole-body plethysmography.
-
Treatment: Intranasal administration of this compound (0.1 and 1 mg/mL) or vehicle.
-
Outcome: Antagonism of the histamine-induced response and duration of action were assessed.
Clinical Allergen Challenge Chamber Study (Daley-Yates et al., 2012)
-
Participants: Subjects with a history of seasonal allergic rhinitis.
-
Design: Randomized, double-blind, placebo-controlled studies.
-
Intervention: Single or repeat doses of intranasal this compound (suspension or solution), oral GSK835726, cetirizine, or placebo.
-
Challenge: Exposure to a controlled allergen environment in an environmental challenge chamber.
-
Endpoints: Total nasal symptom score (TNSS) and nasal blockage were the primary efficacy endpoints. Safety and tolerability were also assessed.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Development workflow of this compound.
References
Unveiling the Downstream Effects: A Comparative Guide to GSK-1004723 and Alternatives in Gene Expression Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a compound is paramount. This guide provides a comparative analysis of GSK-1004723, a novel dual histamine (B1213489) H1 and H3 receptor antagonist, and its alternatives, focusing on their effects on downstream gene expression. While direct transcriptomic data for this compound is not publicly available, this guide leverages its known mechanism of action to draw comparisons with established histamine receptor antagonists for which gene expression data exists.
Executive Summary
This compound is a potent antagonist of both the histamine H1 and H3 receptors, positioning it as a potential therapeutic for conditions like allergic rhinitis. The antagonism of the H1 receptor is known to modulate the expression of genes involved in inflammation, while H3 receptor antagonism can influence neurotransmitter release and neuronal gene expression. This guide compares the inferred downstream effects of this compound with the documented gene expression changes induced by selective H1 receptor antagonists (Cetirizine, Fexofenadine (B15129), Loratadine) and an H3 receptor antagonist (Pitolisant). This comparative approach provides a valuable framework for researchers designing experiments to investigate the transcriptomic consequences of dual H1/H3 receptor blockade.
Mechanism of Action: A Dual Approach
This compound's unique pharmacological profile lies in its ability to simultaneously block two key histamine receptors:
-
Histamine H1 Receptor (H1R): Primarily involved in allergic and inflammatory responses. Activation of H1R can lead to the upregulation of pro-inflammatory cytokine and chemokine genes.
-
Histamine H3 Receptor (H3R): Acts as an autoreceptor on histaminergic neurons, inhibiting histamine release. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.
By antagonizing both receptors, this compound is expected to not only suppress the direct inflammatory signaling of histamine via H1R but also to enhance histamine and other neurotransmitter levels in the synapse through H3R blockade, potentially leading to a distinct gene expression signature.
Comparative Analysis of Downstream Gene Expression
The following tables summarize the known effects of alternative histamine receptor antagonists on the expression of key downstream genes. This data provides a basis for predicting the potential impact of this compound.
H1 Receptor Antagonist Alternatives
| Compound | Target(s) | Key Downstream Gene Expression Changes | Reference(s) |
| Cetirizine (B192768) | Selective H1R Antagonist | Downregulation: IL-4, IL-5, IFN-γ, TNF-α, IL-6, IL-8. | [1] |
| Fexofenadine | Selective H1R Antagonist | Downregulation: IL-6, IL-8, MMP-2, MMP-9. Inhibition of NF-κB activation. | [2][3] |
| Loratadine | Selective H1R Antagonist | Downregulation: Genes involved in cell cycle progression (Chk1, Cyclin B). | [4][5] |
H3 Receptor Antagonist Alternative
| Compound | Target(s) | Key Downstream Gene Expression Changes | Reference(s) |
| Pitolisant | H3R Antagonist/Inverse Agonist | Upregulation: Genes related to mitochondrial function (TOM20, Drp1, p-Drp1) and neuronal differentiation. Indirectly increases the release of acetylcholine, noradrenaline, and dopamine, which can influence a wide range of neuronal gene expression. | [6][7] |
Signaling Pathways and Experimental Workflow
To visualize the molecular cascades and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathways of Histamine H1 and H3 receptors.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
While a specific protocol for this compound is not available, the following represents a generalizable methodology for assessing the impact of histamine receptor antagonists on gene expression, based on protocols from studies of its alternatives.
1. Cell Culture and Treatment:
-
Cell Lines: Human nasal epithelial cells, peripheral blood mononuclear cells (PBMCs), or relevant neuronal cell lines.
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound, cetirizine, fexofenadine, loratadine, or pitolisant) or vehicle control for a specified duration (e.g., 6, 12, or 24 hours). In some experiments, cells may be co-stimulated with histamine to mimic an inflammatory environment.
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument.
3. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): For targeted gene analysis, cDNA is synthesized from RNA, and qRT-PCR is performed using gene-specific primers for target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
RNA-Sequencing (RNA-Seq): For global transcriptomic analysis, RNA-seq libraries are prepared from high-quality RNA samples. Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
qRT-PCR: Relative gene expression is calculated using the ΔΔCt method.
-
RNA-Seq: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment. Pathway analysis and gene ontology enrichment analysis are then used to identify the biological processes affected by the compound.
Conclusion
While the direct downstream gene expression profile of this compound remains to be elucidated, its dual antagonism of H1 and H3 receptors suggests a complex and potentially powerful modulatory effect on both inflammatory and neuronal gene networks. By comparing its known mechanism to the documented transcriptomic effects of selective H1 and H3 receptor antagonists, researchers can formulate targeted hypotheses and design robust experiments to unravel the full molecular impact of this novel compound. The provided experimental framework offers a solid starting point for such investigations, which will be crucial in determining the therapeutic potential and molecular fingerprint of this compound.
References
- 1. Influence of cetirizine and levocetirizine on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive activity of fexofenadine hydrochloride on metalloproteinase production from nasal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loratadine dysregulates cell cycle progression and enhances the effect of radiation in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Histamine H3 Receptor Antagonist Pitolisant in Early Neural Differentiation of Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
Proteomic Insights into Cellular Responses: A Comparative Look at GSK-1004723 and Allergic Rhinitis Therapies
For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to novel therapeutics is paramount. While direct proteomic analysis of the dual histamine (B1213489) H1 and H3 receptor antagonist GSK-1004723 is not publicly available, this guide provides a comparative framework by examining proteomic shifts in allergic rhinitis—a key indication for this compound class—and contrasting the known signaling pathways of histamine receptors with the effects of a standard-of-care treatment, glucocorticoids.
This compound represents a targeted approach to mitigating allergic inflammation by simultaneously blocking the H1 and H3 histamine receptors. The H1 receptor is a well-established mediator of allergic symptoms, while the H3 receptor is involved in the modulation of neurotransmitter release, including histamine itself. The dual antagonism is hypothesized to provide a more comprehensive control of the allergic cascade.
This guide delves into the proteomic landscape of allergic rhinitis, offering a glimpse into the molecular changes that this compound is designed to address. By comparing this with the proteomic impact of glucocorticoids, a mainstay in allergy treatment, we can infer the potential cellular-level effects of this compound and highlight alternative therapeutic strategies.
Comparative Analysis of Protein Expression in Allergic Rhinitis
While specific quantitative data for this compound is unavailable, studies on nasal fluids from patients with seasonal allergic rhinitis (SAR) have identified numerous proteins that are differentially expressed compared to healthy individuals and in response to glucocorticoid treatment. This data provides a valuable surrogate for understanding the proteomic environment this compound would act upon.
Table 1: Differentially Expressed Proteins in Nasal Fluids of Seasonal Allergic Rhinitis Patients and Response to Glucocorticoid Treatment
| Protein | Function | Expression in SAR (untreated) vs. Healthy | Expression Change with Glucocorticoid Treatment | Putative Impact of this compound (Hypothesized) |
| ORM1 (Orosomucoid-1) | Acute-phase reactant, immunomodulation | Upregulated | Decreased in high responders[1][2] | Potential decrease by reducing H1R-mediated inflammation |
| APOH (Apolipoprotein H) | Involved in coagulation and lipid metabolism | Upregulated | Decreased in high responders[1][2] | Potential modulation through anti-inflammatory effects |
| FGA (Fibrinogen alpha chain) | Blood coagulation | Upregulated | Decreased in high responders[1][2] | Indirect modulation by reducing vascular permeability |
| CTSD (Cathepsin D) | Lysosomal aspartyl protease | Upregulated | Significantly different before and after treatment[1] | Potential modulation of downstream inflammatory pathways |
| SERPINB3 (Serpin Family B Member 3) | Cysteine protease inhibitor | Upregulated | Significantly different before and after treatment[1] | Potential modulation of protease activity in inflammation |
| S100A7 (Psoriasin) | Antimicrobial, chemotactic for CD4+ T cells | Upregulated | - | Potential decrease by inhibiting H1R-mediated immune cell recruitment |
| Complement C3 | Key component of the complement system | Upregulated | - | Potential decrease by attenuating the inflammatory cascade |
Note: This table is a synthesis of findings from multiple studies and represents a general trend. The "Putative Impact of this compound" is a hypothesis based on its mechanism of action.
Signaling Pathways: Histamine Receptors vs. Glucocorticoids
The cellular response to this compound is dictated by its interaction with H1 and H3 receptors, which triggers distinct intracellular signaling cascades. In contrast, glucocorticoids exert their effects through nuclear receptors, leading to broad changes in gene expression.
Histamine H1 Receptor Signaling
Activation of the H1 receptor by histamine leads to the coupling of Gαq/11, activating phospholipase C (PLC). This results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately promotes the expression of pro-inflammatory cytokines and other mediators of the allergic response.[3]
Histamine H3 Receptor Signaling
The H3 receptor primarily couples to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4] As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine, creating a negative feedback loop.[5] Antagonism of the H3 receptor by this compound would therefore be expected to increase histamine release in the central nervous system, though its peripheral effects are also significant in an allergic context.
Experimental Protocols
The following are generalized protocols based on methodologies employed in proteomic studies of allergic rhinitis.
Sample Collection and Preparation for Proteomic Analysis of Nasal Fluids
-
Nasal Lavage Fluid (NLF) Collection: NLF is collected by instilling a sterile saline solution into the nasal cavity and then aspirating the fluid.
-
Sample Processing: The collected NLF is immediately centrifuged to remove cells and debris. The supernatant is stored at -80°C until analysis.
-
Protein Quantification: The total protein concentration of the NLF samples is determined using a standard protein assay, such as the Bradford or BCA assay.
-
Protein Digestion: A standardized amount of protein from each sample is subjected to in-solution digestion. This typically involves reduction with dithiothreitol (B142953) (DTT), alkylation with iodoacetamide (B48618) (IAA), and overnight digestion with trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and concentrated using C18 solid-phase extraction cartridges.
Quantitative Proteomic Analysis by Mass Spectrometry
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptide samples are analyzed by LC-MS/MS. Peptides are separated by reverse-phase liquid chromatography and introduced into a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Protein Identification and Quantification: The resulting MS/MS spectra are searched against a human protein database (e.g., UniProt) using a search engine like Sequest or Mascot. Label-free quantification or isobaric labeling (e.g., TMT or iTRAQ) can be used to determine the relative abundance of proteins between different sample groups.
-
Bioinformatic Analysis: Statistical analysis is performed to identify proteins that are significantly differentially expressed. Pathway analysis and gene ontology enrichment analysis are then used to interpret the biological significance of the proteomic changes.
Experimental Workflow for Proteomic Analysis
References
- 1. journals.plos.org [journals.plos.org]
- 2. Identification of Novel Biomarkers in Seasonal Allergic Rhinitis by Combining Proteomic, Multivariate and Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proxyfan acts as a neutral antagonist of histamine H3 receptors in the feeding-related hypothalamic ventromedial nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
Western Blot Validation of GSK-1004723 on Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways affected by GSK-1004723, a dual antagonist of histamine (B1213489) H1 and H3 receptors. Due to the limited availability of public Western blot data for this compound, this document focuses on the well-characterized effects of established alternative H1 and H3 receptor antagonists. The experimental data presented for these alternatives serve as a reference for researchers aiming to validate the effects of this compound or other novel compounds on these critical signaling cascades.
Introduction to this compound and Target Signaling Pathways
This compound is a novel therapeutic agent with high affinity for both histamine H1 and H3 receptors, making it a promising candidate for the treatment of conditions like allergic rhinitis. Histamine receptors mediate a variety of cellular responses through distinct signaling pathways.
-
Histamine H1 Receptor Signaling: Activation of the H1 receptor primarily triggers the Gq/11 G-protein pathway, leading to the activation of phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC). A key downstream consequence of H1 receptor activation is the stimulation of the NF-κB signaling pathway , a critical regulator of inflammatory responses.
-
Histamine H3 Receptor Signaling: The H3 receptor is coupled to Gi/o G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. This, in turn, can modulate the MAPK and PI3K/AKT signaling pathways . A significant downstream target of the PI3K/AKT pathway is Glycogen Synthase Kinase 3β (GSK-3β), which is inhibited upon AKT-mediated phosphorylation.
Comparative Western Blot Data
While direct Western blot validation for this compound is not publicly available, the following tables summarize the observed effects of alternative H1 and H3 receptor antagonists on key signaling proteins. This data provides a benchmark for the expected effects of H1 and H3 receptor blockade.
Table 1: Western Blot Analysis of H1 Receptor Antagonist Effects on the NF-κB Pathway
| Treatment | Target Protein | Cell Line/Model | Observed Effect | Reference |
| Loratadine | Phospho-p65 | RAW264.7 macrophages | ↓ | [1] |
| Phospho-IκBα | RAW264.7 macrophages | ↓ | [1] | |
| Fexofenadine | Phospho-p65 | HCT116 and COLO205 cells | ↓ | [2] |
| Nuclear p65 | Bone marrow-derived macrophages | ↓ | [3] |
Table 2: Western Blot Analysis of H1 Receptor Antagonist Effects on the MAPK Pathway
| Treatment | Target Protein | Cell Line/Model | Observed Effect | Reference |
| Loratadine | Phospho-JNK | RAW264.7 cells | ↓ | [3] |
| Phospho-c-Jun | RAW264.7 cells | ↓ | [3] |
Note: No direct Western blot data for H3 receptor antagonists on the MAPK or PI3K/AKT pathways was identified in the public domain for the selected alternatives.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways discussed.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathways.
Experimental Protocols
A generalized Western blot protocol for analyzing the phosphorylation status of key signaling proteins is provided below. Specific antibody dilutions and incubation times should be optimized for each target.
1. Cell Lysis and Protein Extraction
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or alternative compounds at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-p65, anti-total-p65, anti-phospho-JNK, etc.) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the corresponding total protein intensity.
Caption: General Western Blot Workflow.
Conclusion
This guide provides a framework for the Western blot validation of this compound's effects on key signaling pathways. While direct experimental data for this compound is currently limited in the public domain, the comparative data from established H1 and H3 receptor antagonists offer valuable insights into the expected modulatory effects. Researchers are encouraged to utilize the provided protocols and pathway diagrams to conduct their own validation studies, which will be crucial in further elucidating the mechanism of action of this compound and its therapeutic potential.
References
GSK-1004723: A Comparative Analysis of In Vitro and In Vivo Efficacy for Allergic Rhinitis
A deep dive into the preclinical performance of GSK-1004723, a novel dual histamine (B1213489) H1 and H3 receptor antagonist, reveals potent and long-lasting activity in both laboratory and animal models. This guide provides a comprehensive comparison of this compound with established second-generation antihistamines, offering researchers, scientists, and drug development professionals a detailed look at its pharmacological profile, supported by experimental data and protocols.
Executive Summary
This compound demonstrates high-affinity binding to both human histamine H1 and H3 receptors, translating to potent functional antagonism in cellular assays. In preclinical in vivo studies, this compound shows prolonged efficacy in alleviating histamine-induced nasal congestion in a guinea pig model of allergic rhinitis, outperforming traditional antihistamines in duration of action. This guide will dissect the in vitro and in vivo data, present detailed experimental methodologies, and visualize the key pathways and workflows to provide a clear and objective comparison.
In Vitro Efficacy: Potent and Sustained Receptor Blockade
This compound exhibits high affinity for both the human histamine H1 and H3 receptors, as determined by radioligand binding assays. This strong binding translates into potent functional antagonism of histamine-induced cellular responses.
Comparative Binding Affinities and Functional Antagonism
The following table summarizes the in vitro performance of this compound in comparison to other second-generation antihistamines.
| Compound | Target | Assay Type | Species | pKi / Ki | pA2 / pIC50 | Reference |
| This compound | Histamine H1 Receptor | Radioligand Binding | Human | 10.2 | - | [1] |
| Ca2+ Mobilization | Human | - | 10.1 | [1] | ||
| Histamine H3 Receptor | Radioligand Binding | Human | 10.6 | - | [1] | |
| [35S]GTPγS Binding | Human | - | 9.8 | [1] | ||
| Cetirizine (B192768) | Histamine H1 Receptor | Radioligand Binding | Human | 101 nM (Ki) | - | [2] |
| Fexofenadine (B15129) | Histamine H1 Receptor | Radioligand Binding | Human | 10 nM (Ki) | - | [1] |
| Radioligand Binding | Human | 218 nM (Ki) | - | [2] | ||
| Loratadine | Histamine H1 Receptor | Radioligand Binding | Human | 231 nM (Ki) | - | [2] |
| Desloratadine | Histamine H1 Receptor | Radioligand Binding | Human | 3.0 nM (Ki) | - | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition.
In Vivo Efficacy: Prolonged Relief in an Allergic Rhinitis Model
The in vivo efficacy of this compound was evaluated in a guinea pig model of histamine-induced nasal congestion, a key symptom of allergic rhinitis.
Duration of Action in a Guinea Pig Model
Intranasal administration of this compound demonstrated a remarkably long duration of action, significantly inhibiting histamine-induced nasal responses for up to 72 hours.[1] In contrast, studies on other antihistamines in similar models, while showing efficacy, have not consistently reported such a prolonged effect. For instance, cetirizine has been shown to be effective in reducing symptoms in guinea pig models of allergic rhinitis, but direct comparative data on the duration of action against this compound is limited.[3][4][5] Similarly, fexofenadine has demonstrated efficacy in inhibiting increases in nasal airway resistance in a guinea pig model.[6]
| Compound | Dose | Route | Time Point | % Inhibition of Histamine Response | Reference |
| This compound | 1 mg/mL | Intranasal | 24 hours | Significant | [1] |
| 0.1 mg/mL | Intranasal | 72 hours | Significant | [1] | |
| Cetirizine | - | - | - | Efficacious in reducing symptoms | [3][4][5] |
| Fexofenadine | 20 mg/kg | Oral | 70 min pre-challenge | Significant inhibition of nasal airway resistance | [6] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Dual antagonism of H1 and H3 receptors by this compound.
References
- 1. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effect of cetirizine on antigen-induced tracheal contraction of passively sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor antagonism by cetirizine in isolated guinea pig tissues: influence of receptor reserve and dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fexofenadine hydrochloride in a guinea pig model of antigen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GSK-1004723 vs. First-Generation Antihistamines in Allergic Rhinitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and preclinical efficacy data of GSK-1004723, a novel dual histamine (B1213489) H1 and H3 receptor antagonist, with traditional first-generation antihistamines. The following sections detail the comparative binding affinities, in vivo efficacy, and the distinct mechanisms of action, supported by experimental data and protocols.
Introduction
First-generation antihistamines, such as diphenhydramine (B27) and chlorpheniramine, have been a mainstay in the treatment of allergic rhinitis for decades. Their efficacy is primarily mediated by antagonism of the histamine H1 receptor. However, their clinical utility is often limited by sedative side effects and a relatively short duration of action due to their ability to cross the blood-brain barrier.[1][2] this compound is a novel compound designed to offer a more targeted and sustained therapeutic effect by acting as a potent antagonist of both the histamine H1 and H3 receptors.[3] This dual antagonism aims to not only block the direct effects of histamine on the H1 receptor but also to modulate histamine release in the nasal mucosa via H3 receptor blockade.
Comparative Pharmacology and Efficacy
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and representative first-generation antihistamines. It is important to note that the data for first-generation antihistamines have been compiled from various sources and may not have been generated in direct head-to-head studies with this compound.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor(s) | Binding Affinity (pKi/Ki) | Species |
| This compound | Human Histamine H1 Receptor | pKi = 10.2[3] | Human |
| Human Histamine H3 Receptor | pKi = 10.6[3] | Human | |
| Chlorpheniramine | Human Histamine H1 Receptor | Ki = 2 nM[2] | Human |
| Diphenhydramine | Human Histamine H1 Receptor | Ki values vary by study | Human |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: In Vivo Efficacy in Guinea Pig Models of Nasal Congestion
| Compound | Model | Dosing | Efficacy | Duration of Action |
| This compound | Histamine-induced nasal congestion | 0.1 and 1 mg/mL intranasal | Antagonized histamine-induced response[3] | Up to 72 hours[3] |
| Chlorpheniramine | Ovalbumin-induced nasal obstruction | 1 mg/kg i.v. | Significantly attenuated the increase in nasal resistance[4] | Not explicitly stated |
| Diphenhydramine | Histamine aerosol-induced bronchoconstriction | 40 mg/kg | Prolonged time to onset of dyspnea and convulsions | Not explicitly stated |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and first-generation antihistamines are rooted in their receptor targets and the subsequent intracellular signaling cascades they modulate.
First-Generation Antihistamines: H1 Receptor Antagonism
First-generation antihistamines competitively block the histamine H1 receptor. The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to the classic symptoms of allergic inflammation.
This compound: Dual H1 and H3 Receptor Antagonism
This compound not only blocks the H1 receptor pathway as described above but also antagonizes the presynaptic histamine H3 autoreceptor. The H3 receptor is coupled to a Gi alpha subunit, which, upon activation by histamine, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP inhibits further histamine release from histaminergic neurons. By blocking the H3 receptor, this compound prevents this negative feedback, which is thought to be beneficial in certain aspects of the allergic response, although the primary benefit in allergic rhinitis comes from H1 blockade.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
Radioligand Binding Assay (for this compound)
-
Objective: To determine the binding affinity of this compound for the human H1 and H3 receptors.
-
Method:
-
Cell membranes from CHO-K1 cells over-expressing either the human recombinant H1 or H3 receptor were prepared.
-
For H1 receptor binding, membranes were incubated with the radioligand [³H]-mepyramine and varying concentrations of this compound.
-
For H3 receptor binding, membranes were incubated with the radioligand [³H]-GSK189254 and varying concentrations of this compound.
-
Incubation was carried out for 5 hours at 37°C.
-
The reaction was terminated by filtration, and the amount of bound radioligand was quantified using liquid scintillation spectroscopy.
-
Non-specific binding was determined in the presence of a high concentration of a known H1 or H3 antagonist (azelastine or clobenpropit, respectively).
-
The pKi values were calculated from the IC50 values using the Cheng-Prusoff equation.[3]
-
In Vivo Guinea Pig Model of Nasal Congestion (for this compound)
-
Objective: To evaluate the in vivo efficacy and duration of action of this compound in a model of nasal congestion.
-
Method:
-
Conscious guinea pigs were placed in a whole-body plethysmograph to measure respiratory parameters, including enhanced pause (PenH), as an indirect measure of nasal congestion.
-
A baseline PenH was established.
-
This compound (0.1 or 1 mg/mL) or vehicle was administered intranasally.
-
At various time points post-dose (up to 72 hours), nasal congestion was induced by intranasal administration of histamine.
-
The change in PenH was recorded and used to determine the antagonist effect of this compound.[3]
-
Comparative Advantages of this compound
The pharmacological profile of this compound suggests several potential advantages over first-generation antihistamines.
Conclusion
The preclinical data for this compound demonstrate a potent and long-acting dual antagonism of histamine H1 and H3 receptors. In comparison to first-generation antihistamines, this compound exhibits significantly higher binding affinity for the H1 receptor and a markedly longer duration of action in a relevant animal model. While direct head-to-head clinical trials with first-generation antihistamines are not available, the pharmacological profile of this compound suggests the potential for improved efficacy, particularly in managing nasal congestion, with a more favorable side effect profile and less frequent dosing. Further clinical investigation is warranted to fully elucidate the comparative clinical benefits of this novel dual-action antihistamine.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of nasal obstruction in the allergic guinea pig using the forced oscillation method - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Acting Properties of GSK-1004723: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental long-acting properties of GSK-1004723, a novel dual histamine (B1213489) H1 and H3 receptor antagonist, with other established long-acting antihistamines. The information presented is intended to assist researchers in evaluating its potential as a therapeutic agent for conditions such as allergic rhinitis.
Comparative Analysis of Long-Acting Properties
The long-acting nature of an antihistamine is a key determinant of its clinical efficacy, allowing for less frequent dosing and improved patient compliance. This property is primarily governed by the drug's binding kinetics to its target receptors, specifically its dissociation rate. A slower dissociation rate translates to a longer duration of action at the molecular level. This is often complemented by in vivo studies that assess the duration of physiological response.
The following table summarizes key quantitative data for this compound and comparator long-acting antihistamines.
| Compound | Target(s) | Receptor Affinity (pKi) | Dissociation Half-Life (t½) | In Vivo Duration of Action (Guinea Pig Model) |
| This compound | H1 & H3 | H1: 10.2, H3: 10.6[1][2] | H1: 1.2 hours, H3: 1.5 hours[1][2] | Up to 72 hours (inhibition of histamine-induced nasal congestion)[1][2][3] |
| Levocetirizine (B1674955) | H1 | ~9.0[4] | Slow dissociation rate[4][5] | Not directly comparable |
| Desloratadine | H1 | ~9.1[6] | Slow dissociation, >300 min residence time[6][7] | Not directly comparable |
| Fexofenadine | H1 | Not specified | Long residence time (60 ± 20 min)[8][9] | Not directly comparable |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Receptor Binding Kinetics Assay
This assay is fundamental to determining the affinity and dissociation rate of a compound from its target receptor.
Objective: To measure the binding affinity (Ki) and dissociation half-life (t½) of this compound for the human H1 and H3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the human recombinant H1 or H3 receptor.
-
Radioligand Binding:
-
Affinity (Ki): Competition binding studies are performed by incubating the cell membranes with a specific radioligand for the H1 or H3 receptor (e.g., [³H]mepyramine for H1, [³H]Nα-methylhistamine for H3) and increasing concentrations of the test compound (this compound). The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to the inhibition constant (Ki).[1][2]
-
Dissociation Rate (t½): To measure the dissociation rate, the receptors are first incubated with the radiolabeled test compound to allow for binding equilibrium. An excess of a non-radiolabeled, high-affinity ligand is then added to prevent re-binding of the dissociated radioligand. The amount of radioligand bound to the receptor is measured at various time points. The dissociation half-life (t½) is the time required for 50% of the bound radioligand to dissociate from the receptor.[1][2]
-
In Vitro Washout Assay in Super-fused Human Bronchus
This assay provides insights into the functional duration of action in a more physiologically relevant tissue system.
Objective: To assess the persistence of H1 receptor antagonism by this compound after its removal from the tissue environment.
Methodology:
-
Tissue Preparation: Human bronchial tissue is obtained and prepared as superfused strips.
-
Histamine Response: A baseline contractile response to histamine is established.
-
Antagonist Incubation: The tissue is then incubated with the test antagonist (this compound) to achieve receptor blockade.
-
Washout: The antagonist is removed from the superfusion buffer, and the tissue is continuously washed.
-
Histamine Challenge: The contractile response to histamine is measured at various time points after the washout. A sustained inhibition of the histamine response indicates a long duration of action. For this compound, the response to histamine was measured for up to 21 hours post-washout.[1][2]
In Vivo Guinea Pig Model of Nasal Congestion
This in vivo model is used to evaluate the duration of action of intranasally administered compounds in a living organism.
Objective: To determine the duration of the inhibitory effect of this compound on histamine-induced nasal congestion in guinea pigs.
Methodology:
-
Nasal Challenge: Histamine is administered intranasally to induce a nasal congestion response.
-
Measurement of Congestion: Nasal congestion is measured indirectly using whole-body plethysmography, which records changes in the animal's breathing pattern.
-
Drug Administration: this compound is administered intranasally at various doses.
-
Assessment of Duration of Action: The ability of this compound to antagonize the histamine-induced nasal congestion is assessed at different time points after its administration, up to 72 hours.[1][2][3] A sustained antagonism indicates a long in vivo duration of action.
Visualizing the Mechanisms of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of the H1 and H3 histamine receptors and a typical experimental workflow.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Long-Acting Properties.
References
- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The long duration of action of the second generation antihistamine bilastine coincides with its long residence time at the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Off-Target Screening Profile of GSK-1004723: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target screening results for GSK-1004723, a novel dual-acting histamine (B1213489) H1 and H3 receptor antagonist. The information is intended to assist researchers in evaluating its selectivity profile in comparison to other antihistamine classes.
Executive Summary
This compound is a potent and selective dual antagonist of the histamine H1 and H3 receptors, developed for the potential treatment of allergic rhinitis.[1] Its primary therapeutic action is mediated through the blockade of these two histamine receptor subtypes. An essential aspect of preclinical safety assessment is the characterization of a compound's off-target activity. While comprehensive off-target screening data for this compound against a broad panel of receptors is not publicly available, its selectivity has been well-characterized against other histamine receptor subtypes. This guide will focus on this available data and provide a comparative context with older and newer generation antihistamines.
On-Target and Off-Target Histamine Receptor Binding Profile of this compound
This compound exhibits high-affinity binding to both human H1 and H3 receptors.[1][2] Its selectivity for these targets over the other histamine receptor subtypes, H2 and H4, is a key characteristic of its pharmacological profile.
| Target Receptor | Binding Affinity (pKi) | Selectivity vs. H1 (fold) | Selectivity vs. H3 (fold) |
| Human H1 Receptor | 10.2 | - | ~2.5 |
| Human H3 Receptor | 10.6 | ~2.5 | - |
| Human H2 Receptor | < 5.6 | > 39,810 | > 100,000 |
| Human H4 Receptor | < 6.0 | > 15,849 | > 39,810 |
Data sourced from Slack et al., 2011.[1][2]
Comparison with Other Antihistamines
The selectivity of antihistamines is a critical factor in their clinical utility and side-effect profile. First-generation antihistamines are known for their relatively poor receptor selectivity, which contributes to their sedative and anticholinergic side effects. Newer generations have been developed with improved selectivity for the H1 receptor.
| Antihistamine Class | Primary Target(s) | Common Off-Target Interactions | Key Clinical Characteristics |
| First-Generation (e.g., Diphenhydramine, Chlorpheniramine) | H1 Receptor | Muscarinic, α-Adrenergic, Serotonergic Receptors | Sedating, Anticholinergic effects (dry mouth, urinary retention) |
| Second-Generation (e.g., Loratadine, Cetirizine, Fexofenadine) | H1 Receptor | Generally high selectivity for H1 receptor with minimal CNS penetration | Non-sedating, fewer side effects |
| Dual H1/H3 Antagonists (e.g., this compound) | H1 and H3 Receptors | High selectivity for H1 and H3 receptors over H2 and H4. Broader off-target profile not fully disclosed. | Potential for enhanced efficacy in allergic rhinitis, particularly nasal congestion. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the H1 and H3 receptors and a general workflow for determining receptor binding affinity.
Caption: Simplified signaling cascade of the histamine H1 receptor.
Caption: Simplified signaling cascade of the histamine H3 receptor.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assays (for H1, H3, and H4 receptors) [1][2]
-
Objective: To determine the binding affinity (Ki) of this compound for histamine receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes were prepared from HEK293 cells recombinantly over-expressing the human H1, H3, or H4 receptors.
-
Radioligands:
-
H1 Receptor: [³H]-mepyramine
-
H3 Receptor: [³H]-GSK189254
-
H4 Receptor: [³H]-histamine
-
-
Assay Conditions: Assays were performed in a final volume of 250 µL containing the appropriate buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis of the competition binding data was used to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.
-
Functional Assay for H2 Receptor Antagonism [1][2]
-
Objective: To determine the functional antagonist activity of this compound at the H2 receptor.
-
Methodology:
-
Cell Line: HEK293 cells recombinantly over-expressing the human H2 receptor were used.
-
Stimulation: The ability of this compound to block histamine-evoked cyclic AMP (cAMP) production was measured.
-
Detection: cAMP levels were quantified using a suitable immunoassay.
-
Data Analysis: The concentration-response curves for histamine in the presence and absence of this compound were analyzed to determine its antagonist potency.
-
Conclusion
This compound is a highly potent and selective dual antagonist of the histamine H1 and H3 receptors.[1][2] Based on the available data, it demonstrates excellent selectivity against the other histamine receptor subtypes, H2 and H4.[2] This high selectivity for its intended targets is in line with the development of modern antihistamines, which aim to minimize the off-target effects associated with first-generation compounds. While a broader off-target screening profile would provide a more complete picture of its safety and potential for side effects, the current data indicates a favorable selectivity profile within the histamine receptor family. This suggests a lower likelihood of off-target effects mediated by H2 and H4 receptors. Further research and clinical studies are necessary to fully elucidate the complete safety profile of this compound.
References
Independent Verification of GSK-1004723 Binding Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of GSK-1004723 with alternative histamine (B1213489) receptor antagonists, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating the pharmacological profile of this compound.
Introduction to this compound
This compound is a novel, potent, and selective dual antagonist of the histamine H1 and H3 receptors.[1] This dual activity suggests its potential as a therapeutic agent for conditions where antagonism of both receptors is beneficial, such as in the treatment of allergic rhinitis.[1] Understanding the binding kinetics of this compound is crucial for predicting its duration of action and overall pharmacological effect.
Comparative Binding Kinetics
The following table summarizes the binding kinetics of this compound at the human histamine H1 and H3 receptors, alongside data for the selective H1 antagonist levocetirizine (B1674955) and the selective H3 antagonist pitolisant (B1243001).
| Compound | Target Receptor | Affinity (K_i_ / K_d_) (nM) | Association Rate (k_on_) (M⁻¹min⁻¹) | Dissociation Rate (k_off_) (min⁻¹) | Residence Time (1/k_off_) (min) |
| This compound | Histamine H1 | 0.063 | Not explicitly stated | ~0.0096 | ~104 |
| This compound | Histamine H3 | 0.025 | Not explicitly stated | ~0.0077 | ~130 |
| Levocetirizine | Histamine H1 | 3[2] | Not explicitly stated | ~0.0049 | ~204[2] |
| Pitolisant | Histamine H3 | 0.16[3] | Not explicitly stated | Described as "rapidly dissociating"[4] | ~5[5] |
Note: The dissociation rate (k_off_) for this compound was calculated from the reported half-life (t_1/2_) of 1.2 hours for H1 and 1.5 hours for H3 using the formula k_off_ = 0.693 / t_1/2_. The affinity (K_i_) was calculated from the reported pK_i_ of 10.2 for H1 and 10.6 for H3. The residence time for levocetirizine was calculated from its reported half-life of 142 minutes.[2]
Experimental Protocols
The binding kinetics of this compound and the comparator compounds are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[6]
General Radioligand Binding Assay Protocol for GPCRs
This protocol outlines the general steps involved in a radioligand binding assay for a G protein-coupled receptor (GPCR) like the histamine H1 and H3 receptors.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]
2. Saturation Binding (to determine K_d_ and B_max_ of the radioligand):
-
Increasing concentrations of a radiolabeled ligand (e.g., [³H]-mepyramine for H1 receptors) are incubated with the prepared membranes.
-
Non-specific binding is determined by adding a high concentration of an unlabeled competitor.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the equilibrium dissociation constant (K_d_) and the maximum number of binding sites (B_max_).[6][8]
3. Competition Binding (to determine K_i_ of the unlabeled compound):
-
A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.
-
The inhibition constant (K_i_) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]
4. Kinetic Binding (to determine k_on_ and k_off_):
-
Association Rate (k_on_): The membranes are incubated with the radioligand, and the amount of specific binding is measured at various time points until equilibrium is reached. The observed association rate constant (k_obs_) is determined, and k_on_ is calculated.[9]
-
Dissociation Rate (k_off_): The membranes are pre-incubated with the radioligand to allow for complex formation. Dissociation is then initiated by adding a high concentration of an unlabeled competitor, and the amount of remaining bound radioligand is measured over time. The dissociation rate constant (k_off_) is determined from the rate of decline in specific binding.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for histamine H1 and H3 receptors and a typical experimental workflow for determining binding kinetics.
Histamine H1 and H3 Receptor Signaling Pathways.
Radioligand Binding Assay Workflow.
References
- 1. The effect of “selective” β-adrenoceptor blocking drugs on the myocardial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand binding kinetics at histamine H3 receptors by fluorescence-polarization with real-time monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK-1004723
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the disposal of GSK-1004723, a novel antagonist of histamine (B1213489) H(1) and H(3) receptors.[1] While this compound may be shipped as a non-hazardous chemical for transport purposes, it is crucial to treat all research compounds with care, particularly concerning their potential environmental impact.[2] This document is intended to supplement, not replace, institutional and regulatory guidelines.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
Engineering Controls:
-
All handling of solid this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended to avoid the inhalation of any fine particulates.
Step-by-Step Disposal Procedures
The primary directive for the disposal of any research chemical is to manage it as hazardous waste unless explicitly stated otherwise by a Safety Data Sheet (SDS). Do not dispose of this compound down the drain or in regular solid waste streams.
-
Waste Segregation:
-
Collect all waste materials containing this compound in a dedicated, properly labeled hazardous waste container. This includes:
-
Unused or expired solid this compound.
-
Contaminated consumables such as pipette tips, vials, and weighing papers.
-
Spill cleanup materials.
-
-
-
Containerization:
-
Use a waste container that is chemically compatible with organic compounds. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is appropriate.
-
Ensure the container is in good condition and remains closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste container.
-
Provide them with a complete inventory of the container's contents.
-
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate:
-
Alert personnel in the immediate area and restrict access.
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
-
Decontaminate:
-
Decontaminate the spill area and any affected equipment according to your laboratory's standard operating procedures for non-volatile organic compounds.
-
Quantitative Data and Chemical Properties
The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₃₉H₄₉ClN₄O₂ |
| Appearance | Solid powder |
| Storage Condition | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[2] |
| Solubility | Soluble in DMSO. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
